5-Bromo-3-phenylisoxazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 295880. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-phenyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKOEUYSROXIRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955190 | |
| Record name | 5-Bromo-3-phenyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3356-92-1 | |
| Record name | 3356-92-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-3-phenyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-3-phenylisoxazole: Properties, Synthesis, and Reactivity
Introduction: The Isoxazole Scaffold in Modern Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is classified as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are integral to a wide range of biologically active compounds, demonstrating pharmacological effects that include anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4][5][6] 5-Bromo-3-phenylisoxazole emerges as a particularly valuable synthon within this class. The strategic placement of a phenyl group at the C3 position and a reactive bromine atom at the C5 position makes it a versatile and powerful building block. The C-Br bond serves as a chemical handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the systematic elaboration of the isoxazole core to generate libraries of complex molecules for drug discovery and materials science.[7][8]
This guide provides an in-depth exploration of the core chemical properties, synthesis, and reactivity of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
The fundamental properties of the isomeric 3-bromo-5-phenylisoxazole are well-documented. While specific experimental data for this compound is less prevalent, its properties can be reliably predicted based on its structure and comparison with closely related analogues.
| Property | Value / Expected Value | Reference |
| Molecular Formula | C₉H₆BrNO | |
| Molecular Weight | 224.06 g/mol | [9] |
| Physical State | Solid | [3] |
| Melting Point (°C) | 72-73 (for isomer 3-bromo-5-phenylisoxazole) | [10] |
| Boiling Point (°C) | 120-121 @ 1 Torr (for isomer 3-bromo-5-phenylisoxazole) | [10] |
| Density (g/cm³) | ~1.52 (for isomer 3-bromo-5-phenylisoxazole) | [10] |
| CAS Number | 10557-74-1 (for isomer 3-bromo-5-phenylisoxazole) | [9][10] |
Synthesis of the 3,5-Disubstituted Isoxazole Core
The most robust and widely adopted method for constructing the 3,5-disubstituted isoxazole ring is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition.[1][11][12][13] This reaction provides excellent regiochemical control and proceeds under mild conditions.
Causality of the Synthetic Strategy
The reaction's logic hinges on the in situ generation of a nitrile oxide dipole from a stable precursor, typically an aldoxime. This highly reactive intermediate is immediately trapped by a dipolarophile, in this case, a bromo-substituted alkyne.
-
Nitrile Oxide Formation: Benzaldehyde oxime is oxidized to generate phenylnitrile oxide. This is the "3-atom" component of the cycloaddition. Common oxidants include hypervalent iodine reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene) or alkyl nitrites, which facilitate a clean, high-yielding conversion under mild conditions.[11][12][14]
-
Regioselective Cycloaddition: The generated phenylnitrile oxide reacts with a bromo-substituted terminal alkyne. The regioselectivity of this cycloaddition dictates that the carbon atom of the alkyne bonded to the bromine atom will form a bond with the carbon atom of the nitrile oxide, leading specifically to the this compound isomer.
Caption: Synthetic workflow for this compound.
General Experimental Protocol: Synthesis
-
Setup: To a solution of bromoethyne (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask, add benzaldehyde oxime (1.0 equivalent).
-
Oxidation: Slowly add a solution of [bis(trifluoroacetoxy)iodo]benzene (1.3 equivalents) in DCM to the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.[14]
Chemical Reactivity: A Gateway to Molecular Diversity
The primary site of reactivity on the this compound scaffold is the carbon-bromine bond at the C5 position. This site is highly susceptible to palladium-catalyzed cross-coupling reactions, making it an invaluable precursor for synthesizing more complex, poly-functionalized molecules.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron species.[15][16][17] For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 5-position.[7][8]
Mechanism and Causality: The reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the C-Br bond of the isoxazole, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: The organic group from the activated boronic acid (or its ester) is transferred to the palladium center, displacing the bromide. This step requires a base (e.g., K₂CO₃) to activate the organoboron reagent.[15][16][17]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst to continue the cycle.[15]
Caption: Suzuki-Miyaura coupling of this compound.
Spectroscopic Characterization Profile
The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The expected data, based on analogous compounds, are summarized below.[18]
| Technique | Expected Data |
| ¹H NMR | δ 7.8-7.9 ppm (m, 2H): Protons on the phenyl ring ortho to the isoxazole. δ 7.4-7.5 ppm (m, 3H): Meta and para protons on the phenyl ring. δ ~6.8 ppm (s, 1H): Proton at the C4 position of the isoxazole ring.[18] |
| ¹³C NMR | δ ~163 ppm: C3 (attached to phenyl group). δ ~155 ppm: C5 (attached to bromine). δ 126-131 ppm: Carbons of the phenyl ring. δ ~98 ppm: C4 (protonated carbon).[18] |
| IR (cm⁻¹) | ~3100: Aromatic C-H stretch. ~1610: C=N stretch of the isoxazole ring.[4] ~1500-1580: C=C stretches (aromatic and isoxazole). ~1250, ~1040: C-O stretches.[4] Below 800: C-Br stretch. |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 223 and 225 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a single bromine atom. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating system for the synthesis of 5-aryl-3-phenylisoxazole derivatives.
Objective
To synthesize 5-(4-methoxyphenyl)-3-phenylisoxazole from this compound and 4-methoxyphenylboronic acid.
Materials
-
This compound (1.0 mmol, 224 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 mmol, 24.5 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (5 mL, degassed)
-
Water (1 mL, degassed)
Methodology
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Atmosphere Exchange: Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst that forms in situ.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The use of degassed solvents further protects the catalyst.
-
Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Reaction Monitoring: Monitor the reaction's completion by taking a small aliquot, diluting it, and analyzing by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.
Caption: Experimental workflow for a Suzuki-Miyaura reaction.
Conclusion
This compound stands as a quintessential example of a versatile heterocyclic building block. Its synthesis is accessible through reliable cycloaddition chemistry, and its true value is realized in its reactivity. The bromine atom at the C5 position acts as a linchpin for advanced synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This reactivity provides a direct and efficient route to novel, highly functionalized isoxazole derivatives, empowering researchers in drug discovery and materials science to rapidly generate molecular complexity and explore new chemical space. A thorough understanding of its properties and reaction mechanisms is therefore essential for any scientist working at the forefront of modern synthetic chemistry.
References
- Ukhin, L. Y., et al. (2007). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications (RSC Publishing).
- Kadam, K. S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48, 3996-4008.
- Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes).
- PubChem. 5-Bromo-3-phenyl-2,1-benzisoxazole.
- Khan, M. E. I., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.
- ResearchGate. Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids.
- Supporting Information for related isoxazole compounds.
- BenchChem. (2025). An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole.
- PubChem. 5-Amino-4-bromo-3-phenylisoxazole.
- ResearchGate. Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h).
- Supporting Information for related isoxazole compounds.
- ChemicalBook. 3-BROMO-5-PHENYL-ISOXAZOLE Chemical Properties.
- ChemSynthesis. 3-bromo-5-phenylisoxazole.
- PubChem. Isoxazole, 5-(4-bromophenyl)-3-phenyl-.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- ResearchGate. 3,5-Disubstituted isoxazole derivative.
- Asian Journal of Research in Chemistry. (2022). Synthesis of 3-(4'-Bromo phenyl)-5-(aryl substituted) isoxazolines Compounds computational studies and Biological activity.
- Santa Cruz Biotechnology. 5-(Bromoacetyl)-3-phenylisoxazole.
- NIH National Center for Biotechnology Information. (2023). Advances in isoxazole chemistry and their role in drug discovery. PMC.
- Wikipedia. Suzuki reaction.
- BenchChem. (2025). Application Notes and Protocols for the Reaction Mechanisms of 5-Bromo-3-methylbenzo[d]isoxazole.
- Impactfactor. (2022). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line.
- Organic Chemistry Portal. Suzuki Coupling.
- MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- BenchChem. (2025). NMR Analysis of 5-Bromo-3-methylbenzo[d]isoxazole: A Comparative Guide.
- PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.
- ResearchGate. Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles.
- Chemsrc. 5-Bromo-3-phenyl-2,1-benzisoxazole.
- ResearchGate. (2022). Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones.
Sources
- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 3-BROMO-5-PHENYL-ISOXAZOLE CAS#: 10557-74-1 [amp.chemicalbook.com]
- 11. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. sciforum.net [sciforum.net]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. rsc.org [rsc.org]
Foreword: The Strategic Importance of the Isoxazole Scaffold
An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-phenylisoxazole from Chalcone
Authored for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring system is a prominent pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents.[1] As five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, isoxazoles serve as versatile bioisosteres for other functional groups and contribute favorably to a molecule's pharmacokinetic profile. Derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The targeted synthesis of specifically functionalized isoxazoles, such as this compound, is therefore a critical endeavor for the discovery of novel chemical entities with therapeutic potential.
This guide provides a comprehensive, mechanistically-driven overview of a robust synthetic pathway to this compound, commencing from the versatile chalcone intermediate. We will dissect the causality behind experimental choices, providing not just a protocol, but a framework for understanding and optimizing the synthesis.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound is most logically approached through a multi-step sequence that ensures high regioselectivity and yield. Our strategy hinges on the construction of the isoxazole ring from a chalcone-derived intermediate, followed by a selective bromination at the C5 position.
Caption: Retrosynthetic pathway for this compound.
This workflow is divided into three primary stages:
-
Synthesis of Chalcone (1,3-Diphenyl-2-propen-1-one): A foundational Claisen-Schmidt condensation reaction.
-
Formation of the Isoxazole Core: A two-step process involving the bromination of the chalcone's alkene bond to form a dibromide intermediate, followed by cyclization with hydroxylamine.
-
Regioselective Bromination: The final installation of the bromine atom at the C5 position of the 3-phenylisoxazole ring.
Part 1: Synthesis of Chalcone via Claisen-Schmidt Condensation
Chalcones, or α,β-unsaturated ketones, are excellent precursors for heterocyclic synthesis.[3] The Claisen-Schmidt condensation, a type of crossed aldol condensation, is the canonical method for their preparation.[4]
Mechanism and Rationale
The reaction proceeds under basic conditions (e.g., NaOH, KOH), where the base selectively deprotonates the α-carbon of the ketone (acetophenone) due to the absence of α-hydrogens on the aldehyde (benzaldehyde).[5] This generates a reactive enolate ion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of water) under the reaction conditions to yield the highly conjugated and thermodynamically stable chalcone.
Experimental Protocol: Synthesis of 1,3-Diphenyl-2-propen-1-one
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass |
| Benzaldehyde | 106.12 | 20 | 2.12 g (2.0 mL) |
| Acetophenone | 120.15 | 20 | 2.40 g (2.3 mL) |
| Ethanol (95%) | 46.07 | - | 25 mL |
| Sodium Hydroxide | 40.00 | - | 25 mL of 10% (w/v) aq. solution |
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve acetophenone (20 mmol) and benzaldehyde (20 mmol) in 25 mL of 95% ethanol. Stir the mixture at room temperature until a homogenous solution is formed.[6]
-
While stirring, add 25 mL of a 10% aqueous sodium hydroxide solution dropwise over 15-20 minutes. Maintain the temperature around 20-25°C, using an ice bath if necessary.[7]
-
After the addition is complete, continue stirring vigorously at room temperature for 2-3 hours. A yellow precipitate of chalcone will form.[7]
-
Allow the mixture to stand overnight in a refrigerator to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper, followed by a final wash with a small amount of cold ethanol to remove unreacted starting materials.[8]
-
The crude chalcone can be purified by recrystallization from hot ethanol to yield pale yellow crystals. A typical yield is 85-95%.[8]
Part 2: Formation and Cyclization to the Isoxazole Core
The conversion of the chalcone to the isoxazole ring proceeds via a stable dibromide intermediate. This approach is superior to direct reaction with the chalcone as it provides a clear pathway for the subsequent elimination and cyclization steps required to form the aromatic heterocycle.
Step 2a: Synthesis of 2,3-Dibromo-1,3-diphenylpropan-1-one
Mechanism: This reaction is a classic example of electrophilic addition of a halogen across a double bond. The π-bond of the chalcone's alkene acts as a nucleophile, attacking a bromine molecule (Br₂) and forming a cyclic bromonium ion intermediate. The bromide ion (Br⁻) then attacks one of the carbons of the bromonium ion in an anti-addition, leading to the vicinal dibromide.
Experimental Protocol:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass |
| Chalcone | 208.26 | 10 | 2.08 g |
| Glacial Acetic Acid | 60.05 | - | 40 mL |
| Bromine (Br₂) | 159.81 | 10 | 1.60 g (0.51 mL) |
Procedure:
-
Dissolve the chalcone (10 mmol) in 40 mL of glacial acetic acid in a 100 mL flask. Gentle warming may be required.[9]
-
In a separate vessel, prepare a solution of bromine (10 mmol) in 5 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirring chalcone solution at room temperature. The characteristic red-brown color of bromine should disappear upon addition.
-
After the complete addition of bromine, stir the mixture for an additional 30 minutes.
-
Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. The white precipitate of the chalcone dibromide will form.[9]
-
Collect the solid by vacuum filtration, wash with water, and dry. The product is typically of sufficient purity for the next step. A typical yield is >90%.
Step 2b: Cyclization to 3-Phenylisoxazole
Mechanism: The reaction of the chalcone dibromide with hydroxylamine in the presence of a strong base (like KOH) is a condensation-elimination sequence. First, the hydroxylamine reacts with the ketone carbonyl to form an oxime intermediate. The base then promotes a double dehydrobromination (elimination of two molecules of HBr). The second elimination step is facilitated by an intramolecular nucleophilic attack of the oxime oxygen, which leads to the formation of the stable, aromatic isoxazole ring.[9][10]
Caption: Key transformations in the cyclization step.
Experimental Protocol:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass |
| Chalcone Dibromide | 368.07 | 5 | 1.84 g |
| Hydroxylamine HCl | 69.49 | 10 | 0.70 g |
| Potassium Hydroxide (KOH) | 56.11 | 20 | 1.12 g |
| Ethanol (95%) | 46.07 | - | 50 mL |
| Water | 18.02 | - | 10 mL |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the chalcone dibromide (5 mmol) in 50 mL of 95% ethanol.[9]
-
Add a solution of hydroxylamine hydrochloride (10 mmol) in 5 mL of water.
-
Heat the mixture to reflux using a heating mantle.
-
While refluxing, add a solution of potassium hydroxide (20 mmol) in 5 mL of water dropwise over 15 minutes.[9]
-
Continue to heat the mixture at reflux for an additional 1-2 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water to precipitate the product.
-
Collect the crude 3-phenylisoxazole by vacuum filtration, wash with water, and dry. The product can be purified by recrystallization from an ethanol/water mixture.
Part 3: Regioselective Synthesis of this compound
The final step is the selective bromination of the 3-phenylisoxazole ring. The electronic nature of the isoxazole ring directs electrophilic substitution preferentially to the C5 position, which is susceptible to attack due to the directing effect of the ring oxygen.
Mechanism: While several brominating agents can be used, N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine. The reaction can proceed via an electrophilic aromatic substitution mechanism, potentially catalyzed by acid traces, where the isoxazole ring attacks the polarized bromine atom of the brominating agent.
Experimental Protocol:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass |
| 3-Phenylisoxazole | 145.16 | 5 | 0.73 g |
| N-Bromosuccinimide (NBS) | 177.98 | 5.5 | 0.98 g |
| Carbon Tetrachloride (CCl₄) or Acetonitrile | - | - | 30 mL |
Procedure:
-
Dissolve 3-phenylisoxazole (5 mmol) in 30 mL of a suitable solvent like carbon tetrachloride or acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (5.5 mmol, 1.1 equivalents).
-
Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by TLC. The formation of succinimide as a byproduct may be observed.[11][12]
-
After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Overall Synthetic Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
-
Scribd. Synthesis of Chalcone From Benzaldehyde and Acetophenone. Available from: [Link]
-
The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). Available from: [Link]
-
The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available from: [Link]
-
Giménez, V., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. National Institutes of Health. Available from: [Link]
-
Kohler, E. P., & Chadwell, H. M. Benzalacetophenone. Organic Syntheses. Available from: [Link]
-
Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. Available from: [Link]
-
Beccalli, E. M., et al. (1974). Neighbouring group participation in isoxazole ring bromination. Part I. Spirobi-isoxazolines from 5-phenacyl-3-phenylisoxazole oxime. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Reddit. (2017). [College Organic Chem II Lab] Dibromide to isoxazole mechanism with NH2OH-HCL and KOH. r/HomeworkHelp. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. PMC - NIH. Available from: [Link]
-
ResearchGate. Effect of hydroxylamine hydrochloride on chalcones. Available from: [Link]
-
ResearchGate. (2016). Chemistry of Chalcone Synthesis and its derivatives. Available from: [Link]
-
Chegg.com. (2021). Solved Synthesis of isoxazole from brominated chalcone. Available from: [Link]
-
Kumara, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Available from: [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives. National Institutes of Health. Available from: [Link]
- Blecker, H. H. (1955). The Mechanism of Isoxazole Formation from Chalcones and Their Derivatives. Google Books.
-
Rasayan Journal of Chemistry. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Available from: [Link]
- Beccalli, E. M., et al. (1974). Neighbouring group participation in isoxazole ring bromination. Part I. Spirobi-isoxazolines from 5-phenacyl-3-phenylisoxazole oxime. Journal of the Chemical Society, Perkin Transactions 1. DOI:10.1039/P19740000679.
-
Göksu, S., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. Available from: [Link]
-
Chen, Y., et al. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC. Available from: [Link]
-
Kumar, S., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PubMed Central. Available from: [Link]
-
ChemRxiv. Electrophilic Activation of Molecular Bromine Mediated by I(III). Available from: [Link]
-
Oriental Journal of Chemistry. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Available from: [Link]
-
ResearchGate. The molecular structure of 5‐bromo‐3‐(3‐trifluoromethylphenyl)isoxazole. Available from: [Link]
-
ResearchGate. Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). Available from: [Link]
-
Kumar, P., et al. (2022). A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds. PubMed. Available from: [Link]
-
PubChem. 5-Bromo-3-phenyl-2,1-benzisoxazole. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. odinity.com [odinity.com]
- 10. reddit.com [reddit.com]
- 11. Neighbouring group participation in isoxazole ring bromination. Part I. Spirobi-isoxazolines from 5-phenacyl-3-phenylisoxazole oxime - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis
An In-Depth Technical Guide to the Mechanism of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
The isoxazole motif is a cornerstone in medicinal chemistry and drug development, present in numerous therapeutic agents due to its unique electronic properties and ability to act as a versatile pharmacophore.[1][2][3] The 1,3-dipolar cycloaddition reaction, particularly the Huisgen cycloaddition, stands as the most powerful and convergent method for the synthesis of the isoxazole core.[4][5] This guide provides an in-depth exploration of the [3+2] cycloaddition mechanism between nitrile oxides and alkynes. It delves into the theoretical underpinnings that govern reactivity and regioselectivity, the practical considerations for generating the reactive nitrile oxide intermediate, and detailed protocols for laboratory application. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this pivotal reaction.
The Strategic Importance of the Isoxazole Scaffold
The five-membered isoxazole heterocycle, containing adjacent nitrogen and oxygen atoms, is a privileged structure in pharmaceutical science.[2] Its presence in marketed drugs such as the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin underscores its significance.[2] The isoxazole ring is not merely a passive linker; its electronic nature and capacity for hydrogen bonding allow it to engage with biological targets, often enhancing efficacy, modulating pharmacokinetic properties, and reducing toxicity.[2][3] The demand for efficient and selective methods to construct diverse isoxazole libraries is therefore a primary driver for innovation in synthetic chemistry.
The Core Reaction: A [3+2] Pericyclic Event
The synthesis of isoxazoles is most effectively achieved through a 1,3-dipolar cycloaddition, a type of pericyclic reaction between a 1,3-dipole and a "dipolarophile".[4][5] For isoxazole synthesis, the key players are a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[6][7]
The reaction proceeds via a concerted mechanism, where the 4π-electron system of the nitrile oxide and the 2π-electron system of the alkyne simultaneously form two new sigma bonds in a single transition state.[4] This [3+2] cycloaddition creates the five-membered isoxazole ring in a highly atom-economical fashion. While the reaction with an alkyne yields an aromatic isoxazole, the corresponding reaction with an alkene produces a non-aromatic isoxazoline.[4]
Caption: General Mechanism of Isoxazole Synthesis.
The Critical Intermediate: In Situ Generation of Nitrile Oxides
Nitrile oxides are highly reactive and prone to dimerization, making them unsuitable for isolation.[8] Therefore, the core of a successful isoxazole synthesis lies in the efficient in situ generation of the nitrile oxide, which is immediately trapped by the alkyne dipolarophile present in the reaction mixture. The choice of precursor and generation method is a critical experimental decision.
The most common and field-proven methods include:
-
Dehydrohalogenation of Hydroximoyl Halides: This classic method involves treating a hydroximoyl halide (often a chloride) with a non-nucleophilic base like triethylamine. The base abstracts a proton, leading to the elimination of HX and formation of the nitrile oxide.[9]
-
Oxidation of Aldoximes: A widely used and versatile approach involves the oxidation of a stable aldoxime precursor. A variety of oxidants can be employed, with reagents like Chloramine-T, sodium hypochlorite (bleach), or tert-butyl hypoiodite being particularly effective.[6][10][11] This method avoids the need to pre-form a hydroximoyl halide.
-
Dehydration of Primary Nitroalkanes: Treatment of primary nitroalkanes with dehydrating agents, such as phenyl isocyanate in the presence of a base, provides another reliable route to nitrile oxides.[9]
Caption: FMO Interactions in Cycloaddition.
Practical Execution: Experimental Protocols
Trustworthy protocols are self-validating. The following procedure details a general and reliable method for the synthesis of 3,5-disubstituted isoxazoles using the oxidation of an aldoxime.
Protocol: Conventional Synthesis of a 3,5-Disubstituted Isoxazole
This protocol describes the synthesis of an isoxazole via the in situ generation of a nitrile oxide from an aldoxime using Chloramine-T as the oxidant, followed by cycloaddition with a terminal alkyne. [6] Materials:
-
Substituted Aldoxime (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Chloramine-T trihydrate (1.1 eq)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in ethanol.
-
Nitrile Oxide Generation: To this stirring solution, add Chloramine-T trihydrate (1.1 eq) portion-wise over 10-15 minutes at room temperature. The causality for this portion-wise addition is to maintain a low, steady-state concentration of the highly reactive nitrile oxide, minimizing its dimerization and maximizing the desired cycloaddition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed (typically 2-4 hours).
-
Workup - Quenching and Extraction: Once the reaction is complete, remove the ethanol under reduced pressure. To the residue, add dichloromethane (DCM) and water. Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3,5-disubstituted isoxazole.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Methodological Variations
For enhanced efficiency and sustainability, several alternative protocols have been developed.
| Method | Key Features | Advantages |
| Microwave-Assisted | Reaction performed in a sealed vessel under microwave irradiation. | Drastically reduced reaction times (minutes vs. hours); often improved yields by minimizing side reactions. [12] |
| Mechanochemical | Solvent-free reaction conducted by grinding reactants together in a ball mill. | Green chemistry approach; avoids bulk solvents; can enable reactions of poorly soluble substrates. [6] |
| Copper-Catalyzed | Use of a Cu(I) catalyst, often with terminal alkynes. | Can provide high regioselectivity and allow for milder reaction conditions. [13][14] |
Conclusion
The 1,3-dipolar cycloaddition of nitrile oxides and alkynes is a robust, versatile, and highly efficient strategy for the synthesis of isoxazoles. A thorough understanding of the underlying mechanism, the factors controlling regioselectivity, and the practical nuances of generating the reactive dipole are paramount for any researcher in the fields of organic synthesis and drug discovery. By mastering these principles, scientists can rationally design and execute the synthesis of novel isoxazole-containing molecules, paving the way for the development of next-generation therapeutics.
References
-
1,3-Dipolar cycloaddition - Wikipedia . Wikipedia. [Link]
-
Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... . ResearchGate. [Link]
-
Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines . PubMed Central (PMC). [Link]
-
Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition . ACS Publications. [Link]
-
Nitrile Oxide Synthesis Via Oxime . ChemTube3D. [Link]
-
1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole . ChemTube3D. [Link]
-
Theory of 1,3-Dipolar Cycloadditions: Distortion/Interaction and Frontier Molecular Orbital Models . Sci-Hub. [Link]
-
Mechanism of 1,3-dipolar cycloaddition reaction . ResearchGate. [Link]
-
Isoxazole synthesis . Organic Chemistry Portal. [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile . Zanco Journal of Medical Sciences. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold . SpringerLink. [Link]
-
Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction . MDPI. [Link]
-
A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction . MDPI. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition . Organic Chemistry Portal. [Link]
-
Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities . ResearchGate. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery . RSC Publishing. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery . PubMed Central (PMC). [Link]
-
Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition . PubMed Central (PMC). [Link]
-
Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition . Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Isoxazole synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Bromo-3-phenylisoxazole
This guide provides a detailed exploration of the molecular structure and conformational properties of 5-Bromo-3-phenylisoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical insights with experimental data from analogous compounds to present a comprehensive understanding of this molecule's key structural features.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which serves as a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique electronic and steric properties of the isoxazole ring allow it to act as a versatile pharmacophore, capable of engaging in various biological interactions. This compound, in particular, is a valuable synthetic intermediate, with the bromine atom providing a reactive handle for further functionalization through cross-coupling reactions, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.
Synthesis of this compound: A General Approach
The most common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][2][3] A plausible and efficient synthetic route to this compound involves the in-situ generation of benzonitrile oxide from benzaldoxime, which then reacts with bromoacetylene.
Experimental Protocol: 1,3-Dipolar Cycloaddition
Materials:
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS) or Chloramine-T
-
Bromoacetylene (can be generated in situ or used as a solution)
-
Triethylamine or another suitable base
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A solution of benzaldoxime in an anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Nitrile Oxide Generation: The oxidizing agent (e.g., N-Chlorosuccinimide) is added portion-wise to the stirred solution at 0 °C. A base, such as triethylamine, is then added to facilitate the elimination of HCl and generate the benzonitrile oxide intermediate.
-
Cycloaddition: Bromoacetylene is introduced to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Caption: Synthetic workflow for this compound.
Molecular Structure and Conformation
The isoxazole ring is expected to be essentially planar. The key conformational feature of this compound is the dihedral angle between the phenyl ring and the isoxazole ring. This angle is determined by the balance between steric hindrance and the drive for extended conjugation. In a closely related compound, N,N-Dimethyl-3-phenyl-isoxazole-5-carbox-amide, the dihedral angle between the isoxazole and phenyl rings was determined to be 14.05°.[4] This suggests a near-coplanar arrangement, allowing for significant electronic communication between the two ring systems.
Table 1: Predicted Molecular Parameters for this compound
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-Br | ~1.88 |
| N-O | ~1.41 |
| C=N | ~1.31 |
| C-C (isoxazole) | ~1.43 |
| C-O | ~1.34 |
| C-C (phenyl-isoxazole) | ~1.47 |
| Bond Angles (°) | |
| C-C-Br | ~128 |
| C-N-O | ~109 |
| C-C=N | ~112 |
| Dihedral Angle (°) | |
| Phenyl Ring - Isoxazole Ring | ~10-20° |
Note: The values in this table are estimations based on data from analogous structures and computational models and should be considered as such.
Caption: Key structural features of this compound.
Spectroscopic Characterization
The structural features of this compound can be elucidated through various spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected.[5][6]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ 7.8-8.0 ppm (m, 2H): Protons ortho to the isoxazole ring. δ 7.4-7.6 ppm (m, 3H): Protons meta and para to the isoxazole ring. δ ~6.9 ppm (s, 1H): Proton on the isoxazole ring. |
| ¹³C NMR (CDCl₃) | δ ~170 ppm: C5 of isoxazole (attached to Br). δ ~163 ppm: C3 of isoxazole (attached to phenyl). δ 125-131 ppm: Phenyl carbons. δ ~98 ppm: C4 of isoxazole. |
| IR (KBr, cm⁻¹) | ~3100-3000: Aromatic C-H stretch. ~1600, ~1480: Aromatic C=C stretch. ~1570: C=N stretch of isoxazole. ~1400: N-O stretch. ~600-500: C-Br stretch. |
| Mass Spectrometry (EI) | M⁺ and [M+2]⁺ peaks of approximately equal intensity, characteristic of a monobrominated compound. Fragmentation would likely involve loss of Br, CO, and cleavage of the isoxazole ring. |
Computational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the geometric and electronic properties of molecules like this compound.[7][8] Such calculations can provide optimized geometries, bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data. Furthermore, computational methods can be used to predict NMR and IR spectra, aiding in the interpretation of experimental results. Conformational analysis using computational methods can help to understand the rotational barrier between the phenyl and isoxazole rings and identify the lowest energy conformation.[9]
Applications in Drug Discovery and Materials Science
The this compound scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a variety of substituents at the 5-position of the isoxazole ring. This allows for the systematic exploration of the chemical space around the isoxazole core to optimize biological activity. Isoxazole derivatives have been investigated as inhibitors of various enzymes and receptors, highlighting the potential of this compound as a starting point for the development of new therapeutic agents.
Conclusion
This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its molecular structure is characterized by a planar isoxazole ring and a near-coplanar phenyl substituent, allowing for electronic conjugation between the two moieties. While a definitive crystal structure is yet to be reported, a comprehensive understanding of its molecular geometry, conformation, and spectroscopic properties can be achieved through the analysis of closely related compounds and computational modeling. This guide provides a foundational understanding of these key characteristics to support further research and application of this versatile molecule.
References
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
Di Mola, A., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]
-
Di Mola, A., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]
-
Gomez, H., et al. (2024). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. ResearchGate. [Link]
-
Supporting Information. (n.d.). Angewandte Chemie. [Link]
-
Yuzuri, T., et al. (n.d.). I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Georgia State University. [Link]
-
Barone, V., et al. (1988). Conformational behaviour of non-fused biheterocycles. Part XV. Isomeric phenylisoxazoles. Semantic Scholar. [Link]
-
Wang, T., et al. (2013). N,N-Dimethyl-3-phenyl-isoxazole-5-carbox-amide. PubMed. [Link]
-
Abbas, F. A., et al. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N,N-Dimethyl-3-phenyl-isoxazole-5-carbox-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. ijpcbs.com [ijpcbs.com]
- 9. semanticscholar.org [semanticscholar.org]
Spectroscopic Data of 5-Bromo-3-phenylisoxazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Bromo-3-phenylisoxazole: A Molecule of Interest
This compound belongs to the isoxazole class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry due to their diverse biological activities. The presence of a bromine atom and a phenyl group on the isoxazole ring suggests potential for further functionalization and modulation of its physicochemical and pharmacological properties. Accurate structural elucidation through spectroscopic methods is the cornerstone of any research and development involving this molecule. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound (CAS No. 3356-92-1).
Predicted Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural features and comparison with experimentally obtained data for isomeric and substituted analogs.[1]
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 - 7.75 | Multiplet | 2H | H-2', H-6' (ortho-protons of phenyl ring) |
| ~7.50 - 7.40 | Multiplet | 3H | H-3', H-4', H-5' (meta- and para-protons of phenyl ring) |
| ~6.70 | Singlet | 1H | H-4 (isoxazole ring proton) |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~163.0 | C-3 (isoxazole ring) |
| ~158.0 | C-5 (isoxazole ring) |
| ~130.5 | C-4' (para-carbon of phenyl ring) |
| ~129.0 | C-2', C-6' (ortho-carbons of phenyl ring) |
| ~128.5 | C-1' (ipso-carbon of phenyl ring) |
| ~127.0 | C-3', C-5' (meta-carbons of phenyl ring) |
| ~95.0 | C-4 (isoxazole ring) |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1610, 1580, 1480 | Medium to Strong | C=C and C=N stretching (aromatic and isoxazole rings) |
| ~1450 | Medium | C-H in-plane bending |
| ~1250 | Medium | Asymmetric C-O-C stretch (isoxazole ring) |
| ~950 | Medium | N-O stretch (isoxazole ring) |
| ~800 - 600 | Strong | C-H out-of-plane bending (aromatic), C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z | Interpretation |
| 223/225 | [M]⁺˙ (Molecular ion peak, characteristic 1:1 ratio for Bromine isotopes) |
| 144 | [M - Br]⁺ |
| 116 | [C₇H₄NO]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
In-Depth Spectroscopic Analysis and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons and the lone proton on the isoxazole ring.
-
Aromatic Protons (δ ~7.80 - 7.40 ppm): The five protons of the phenyl group will resonate in the aromatic region. The ortho-protons (H-2' and H-6') are expected to appear at a slightly downfield chemical shift (~7.80 - 7.75 ppm) due to the deshielding effect of the isoxazole ring. The meta- (H-3', H-5') and para- (H-4') protons will likely appear as a complex multiplet at a slightly upfield position (~7.50 - 7.40 ppm).
-
Isoxazole Proton (δ ~6.70 ppm): The proton at the C-4 position of the isoxazole ring is anticipated to appear as a sharp singlet around 6.70 ppm. Its chemical shift is influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the anisotropic effect of the phenyl ring.
The proton-decoupled ¹³C NMR spectrum will provide insights into the number and electronic environment of the carbon atoms.
-
Isoxazole Carbons: The C-3 and C-5 carbons of the isoxazole ring are expected to resonate at downfield chemical shifts (~163.0 ppm and ~158.0 ppm, respectively) due to their attachment to electronegative heteroatoms. The C-4 carbon, bearing a proton, will appear at a more upfield position (~95.0 ppm).
-
Phenyl Carbons: The six carbons of the phenyl ring will resonate in the aromatic region (δ 127.0 - 130.5 ppm). The ipso-carbon (C-1'), attached to the isoxazole ring, is expected around 128.5 ppm. The chemical shifts of the other phenyl carbons will be influenced by the electron-withdrawing nature of the isoxazole substituent.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.
-
Aromatic C-H Stretching: Weak to medium intensity bands are expected in the 3100-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the phenyl and isoxazole rings.
-
Ring Stretching (C=C and C=N): A series of medium to strong bands between 1610 cm⁻¹ and 1480 cm⁻¹ will be characteristic of the C=C stretching vibrations of the phenyl ring and the C=N stretching of the isoxazole ring.
-
N-O and C-O-C Stretching: The stretching vibrations of the N-O and C-O-C bonds within the isoxazole ring are expected to appear in the fingerprint region, around 950 cm⁻¹ and 1250 cm⁻¹, respectively.
-
C-Br Stretching: A strong absorption band in the lower frequency region of the fingerprint region (around 800-600 cm⁻¹) can be attributed to the C-Br stretching vibration.
Caption: Experimental workflow for synthesis and characterization.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
-
Molecular Ion Peak ([M]⁺˙): Due to the presence of bromine, the molecular ion peak is expected to appear as a pair of peaks at m/z 223 and 225, with an approximate 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Key Fragmentation Pathways: The fragmentation of this compound is likely to proceed through several characteristic pathways. Loss of a bromine radical would lead to a fragment at m/z 144. Cleavage of the isoxazole ring could generate the benzoyl cation at m/z 105 and the phenyl cation at m/z 77.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse width, a 2-second acquisition time, and a 1-second relaxation delay.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a 1-second acquisition time, and a 2-second relaxation delay.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
Conclusion
This technical guide has provided a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. While based on sound spectroscopic principles and data from analogous compounds, experimental verification of this data is crucial for unambiguous structural confirmation. The provided protocols offer a standardized approach for researchers to obtain and confirm the spectroscopic characteristics of this promising heterocyclic compound, thereby facilitating its further investigation in various scientific disciplines.
References
-
Synthesis of 3-(4'-Bromo phenyl)-5-(aryl substituted) isoxazolines Compounds computational studies and Biological activity. Asian Journal of Research in Chemistry.
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.
Sources
solubility and stability of 5-Bromo-3-phenylisoxazole
An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-3-phenylisoxazole
Abstract
This technical guide provides a comprehensive analysis of the (CAS No: 3356-92-1), a heterocyclic compound of significant interest in medicinal chemistry and materials science. The isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1] Understanding the physicochemical properties of its derivatives, such as this compound, is paramount for advancing drug discovery, formulation development, and ensuring product quality and efficacy. This document, intended for researchers, scientists, and drug development professionals, details the predicted solubility profile, provides robust protocols for its experimental determination, and outlines a systematic approach to evaluating its chemical stability through forced degradation studies.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic heterocyclic compound. The presence of the phenyl group, the bromine atom, and the isoxazole ring imparts a unique combination of lipophilicity and polarity that governs its behavior in various chemical environments.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 3356-92-1 | [2][3] |
| Molecular Formula | C₉H₆BrNO | [2] |
| Molecular Weight | 224.06 g/mol | [2] |
| Physical State | Solid (Predicted) | |
| Melting Point | 72-73°C (for isomer 3-bromo-5-phenylisoxazole) | [4] |
| Boiling Point | 120-121°C at 1 Torr (for isomer 3-bromo-5-phenylisoxazole) | [4] |
| pKa (Predicted) | -6.62 ± 0.28 | [4] |
Note: Some physical data is for the isomer 3-bromo-5-phenylisoxazole and should be considered indicative, not definitive, for this compound.
Solubility Profile: A Predictive and Experimental Approach
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The principle of "like dissolves like" provides a foundational framework for predicting solubility based on the polarity of the solute and solvent.[5] this compound, with its phenyl ring and bromine substituent, possesses significant non-polar character, while the nitrogen and oxygen heteroatoms in the isoxazole ring introduce polarity. This amphiphilic nature suggests moderate solubility in a range of organic solvents.
Predicted Solubility
Based on its chemical structure, the solubility of this compound in common laboratory solvents is predicted as follows. It is expected to exhibit good solubility in moderately polar to polar aprotic solvents and limited solubility in highly polar (aqueous) or non-polar hydrocarbon solvents.
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Very Low | High polarity of water is incompatible with the large non-polar phenyl-bromo moiety. |
| Methanol | Moderate | Hydrogen bonding capability and moderate polarity allow for some interaction. | |
| Ethanol | Moderate to High | Lower polarity than methanol provides better compatibility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | High polarity and aprotic nature effectively solvate the molecule. |
| Acetone | High | Good balance of polarity to dissolve the compound. | |
| Acetonitrile (ACN) | Moderate to High | Effective at solvating moderately polar compounds. | |
| Non-Polar | Dichloromethane (DCM) | High | Effective at dissolving compounds with significant non-polar character. |
| Hexane | Low | Lacks the polarity needed to interact with the isoxazole ring. |
Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)
To move beyond prediction, a robust experimental protocol is necessary. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.
Objective: To quantify the solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (≥98% purity)
-
Selected solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Calibrated positive displacement pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid reservoir remains at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to each vial.
-
Equilibration: Place the sealed vials in a temperature-controlled orbital shaker (e.g., 25°C) and agitate for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal time.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot from the clear supernatant using a pipette. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particles. The first few drops should be discarded to saturate the filter material.
-
Dilution & Analysis: Accurately dilute the filtered sample with a suitable mobile phase. Quantify the concentration of this compound using a validated, stability-indicating HPLC method against a standard calibration curve.
-
Calculation: Express solubility in desired units (e.g., mg/mL or µg/mL) based on the measured concentration and dilution factor.
Trustworthiness Check: The protocol's integrity is maintained by ensuring the presence of excess solid at the end of the experiment, validating the analytical method for accuracy and precision, and confirming that equilibrium has been achieved.
Visualization: Factors Influencing Solubility
Caption: Key physicochemical factors governing the solubility of a compound.
Stability Profile and Degradation Pathways
Evaluating the intrinsic stability of a drug substance is a mandatory regulatory requirement and a cornerstone of rational drug development.[6] Forced degradation, or stress testing, is employed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[7][8]
Predicted Degradation Pathways
The chemical structure of this compound suggests susceptibility to several modes of degradation:
-
Hydrolytic Degradation: The isoxazole ring, an ester bioisostere, may be susceptible to cleavage under harsh acidic or basic conditions, potentially leading to the formation of a β-dicarbonyl compound or related derivatives.
-
Oxidative Degradation: The molecule could be sensitive to oxidation, particularly at the electron-rich phenyl and isoxazole rings. Studies on other heterocyclic compounds have shown that oxidation is a common degradation pathway.[9][10]
-
Photodegradation: Aromatic and heterocyclic systems are often photolabile. Exposure to UV light can induce complex degradation pathways, including ring cleavage or rearrangement, as observed in studies on isoxazole derivatives.[11][12]
-
Thermal Degradation: While generally stable at ambient temperatures, exposure to high heat can provide the energy needed to overcome activation barriers for decomposition.
Experimental Protocol for a Forced Degradation Study
Objective: To investigate the degradation profile of this compound under various stress conditions as mandated by ICH guidelines.[6]
Materials:
-
This compound
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade)
-
Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Environmental Chambers: Oven for thermal stress, Photostability chamber with controlled light/UV exposure
-
HPLC-UV/MS system for analysis
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for a defined period (e.g., 24, 48 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature for a defined period (e.g., 12, 24 hours).
-
Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Stress: Store the solid drug substance in an oven at a high temperature (e.g., 80°C) for 7 days. Also, expose the stock solution to 60°C.
-
Photostability: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
-
Sample Processing: At each time point, withdraw an aliquot of the stressed solution. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the unstressed control and all stressed samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS).
-
Data Evaluation:
-
Calculate the percentage degradation of this compound in each condition.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products).
-
Use the mass spectral data to propose structures for the observed degradants.
-
Perform a mass balance analysis to ensure that all degradation products have been accounted for.
-
Expertise & Causality: The choice of stress conditions is designed to accelerate potential degradation reactions that could occur over a product's shelf-life.[13] For instance, using 0.1 M acid/base and 3% H₂O₂ are standard starting points, with conditions adjusted to achieve a target degradation of 5-20%, which is ideal for developing and validating a stability-indicating method.[6]
Visualization: Forced Degradation Study Workflow
Caption: Workflow for a comprehensive forced degradation study.
Conclusion
This guide provides a foundational understanding of the . The predictive solubility assessment suggests that solvents like DMSO, acetone, and dichloromethane are suitable for solubilization, while aqueous solubility is expected to be poor. The outlined forced degradation protocol provides a systematic and robust framework for identifying potential liabilities in the molecule's chemical stability. The insights gained from these studies are essential for guiding formulation strategies, defining appropriate storage conditions, establishing a valid shelf-life, and ensuring the development of a safe and effective final product. Experimental verification of these predicted profiles is a critical next step for any research or development program involving this compound.
References
- 3-BROMO-5-PHENYL-ISOXAZOLE CAS#: 10557-74-1. ChemicalBook.
- Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
- Li, X., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp.
- Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
- 5-Bromo-3-phenyl-2,1-benzisoxazole.
- 5-Amino-4-bromo-3-phenylisoxazole.
- A Brief Study on Forced Degradation Studies with Regulatory Guidance.
- Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole. Benchchem.
- Isoxazole, 5-(4-bromophenyl)-3-phenyl-.
- 3-bromo-5-phenylisoxazole. ChemSynthesis.
- Kumar, V., et al. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update.
- Analytical Methods. Royal Society of Chemistry.
- AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS.
- This compound. BLD Pharm.
- This compound. Advanced ChemBlocks.
- 5-(Bromoacetyl)-3-phenylisoxazole. Labsolu.
- Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials.
- Lee, H.Y.F., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
- Ekoja, A. (2017). Degradation Pathway.
- Gaware, R. (2020). Recent breakthroughs in the stability testing of pharmaceutical compounds.
- Norman, C., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis.
- An In-depth Technical Guide on the Solubility of 1,3-Dibromo-5-nitrobenzene in Organic Solvents. Benchchem.
- Gampack, P.J.M., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound 98.00% | CAS: 3356-92-1 | AChemBlock [achemblock.com]
- 3. 3356-92-1|this compound|BLD Pharm [bldpharm.com]
- 4. 3-BROMO-5-PHENYL-ISOXAZOLE CAS#: 10557-74-1 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
- 8. jetir.org [jetir.org]
- 9. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
potential biological activities of isoxazole core structures
An In-Depth Technical Guide to the Biological Activities of Isoxazole Core Structures
Authored by: Gemini, Senior Application Scientist
Publication Date: January 21, 2026
Abstract
The isoxazole core, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical and electronic properties, coupled with its ability to engage in diverse non-covalent interactions with biological targets, have cemented its role as a cornerstone in the design of novel therapeutics.[2][3] This technical guide provides an in-depth exploration of the multifaceted biological activities of isoxazole derivatives, synthesized for researchers, scientists, and drug development professionals. We will dissect the core mechanisms of action, present structure-activity relationship (SAR) insights, and provide validated experimental protocols for evaluating efficacy. The narrative will focus on the most impactful therapeutic areas where isoxazoles have demonstrated significant potential, including oncology, inflammation, infectious diseases, and neurology.[4][5][6]
The Isoxazole Scaffold: A Privileged Structure in Drug Discovery
The isoxazole ring is a versatile pharmacophore that has been successfully incorporated into a wide array of FDA-approved drugs and clinical candidates.[7][8] Its aromatic nature, combined with the weak N-O bond, offers a unique platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[9] This adaptability has enabled the development of isoxazole-containing molecules with a broad spectrum of pharmacological actions, ranging from enzyme inhibition and receptor modulation to the disruption of protein-protein interactions.[1][10][11] This guide will illuminate the key biological activities that make the isoxazole core a subject of intense and fruitful investigation.
Anticancer Activity: Targeting Malignancy Through Diverse Mechanisms
The versatility of the isoxazole scaffold is particularly evident in oncology, where its derivatives have been shown to combat cancer through multiple mechanisms of action.[10][12][13] These compounds can function as small molecule inhibitors (SMIs) that disrupt critical cell-surface receptors and intracellular signaling pathways, leading to the inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis).[12][14]
Core Mechanisms of Anticancer Action
Isoxazole derivatives exert their anticancer effects by targeting various key proteins and pathways involved in oncogenesis:
-
Heat Shock Protein 90 (HSP90) Inhibition: HSP90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins. Isoxazole-based compounds, such as NVP-AUY922, have been developed as potent HSP90 inhibitors, leading to the degradation of client proteins and subsequent tumor growth inhibition.[13]
-
Tubulin Polymerization Disruption: Some isoxazole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a process essential for cell division. This disruption leads to mitotic arrest and apoptosis in cancer cells.[13]
-
Signaling Pathway Modulation: Bioactive isoxazoles can inhibit critical signaling pathways, such as the Wnt and Hedgehog pathways, which are often dysregulated in cancer. This inhibition can lead to cell cycle arrest and apoptosis.[2]
-
Induction of Apoptosis: A common outcome of the various mechanisms is the induction of apoptosis. Novel indole-isoxazole hybrids, for example, have been shown to exert their cytotoxic effects against human cancer cell lines by triggering this cell death cascade.[12]
Quantitative Data: In Vitro Cytotoxicity
The potency of isoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Target Cancer Cell Line | Representative IC50 (µM) | Reference |
| Dihydropyrazole from Isoxazole-Chalcone | Prostate (PC3) | 2 ± 1 (Compound 45) | [15] |
| Indole-Isoxazole Hybrid | Hepatocellular Carcinoma (Huh7) | Varies | [12] |
| Isoxazole-Chalcone Hybrid | Prostate (DU145) | 0.96 (Compound 10a) | [3] |
| 3,4-diaryl isoxazole | Colon Cancer (HCT 116) | 5.0 (Compound 19) | [3] |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is a reliable method for assessing the in vitro anticancer activity of isoxazole compounds, as utilized in studies of indole-isoxazole hybrids.[12]
-
Cell Plating: Seed cancer cells (e.g., Huh7, PC3) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Docetaxel).
-
Cell Fixation: Gently discard the supernatant. Fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity: Selective COX-2 Inhibition
Isoxazole derivatives are prominent in the field of anti-inflammatory therapeutics, with several compounds demonstrating potent and selective inhibition of cyclooxygenase-2 (COX-2).[1][16] This selectivity is a key therapeutic advantage, as it mitigates the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[2]
Mechanism of Action: Selective COX-2 Blockade
The primary anti-inflammatory mechanism for many isoxazole compounds is the selective binding to and inhibition of the COX-2 enzyme.[2]
-
Enzyme Binding: The isoxazole moiety is a key structural feature that facilitates selective binding to the active site of the COX-2 enzyme.[2]
-
Prostaglandin Synthesis Inhibition: By blocking the active site, the isoxazole inhibitor prevents the conversion of arachidonic acid into prostaglandins (e.g., PGE2), which are key mediators of pain and inflammation.[2]
-
Case Study - Valdecoxib: Valdecoxib is a classic example of an FDA-approved, isoxazole-containing selective COX-2 inhibitor, highlighting the clinical success of this scaffold.[1][11]
Quantitative Data: COX-1/COX-2 Inhibition and Selectivity
The efficacy and safety profile of an anti-inflammatory isoxazole derivative is determined by its IC50 for each COX isoform and the resulting selectivity ratio.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Valdecoxib | 5 | 0.05 | 100 | [2] |
| Celecoxib | 15 | 0.04 | 375 | [16] |
| Indomethacin | 0.01 | 0.6 | 0.017 | [16] |
Experimental Protocol: Ex Vivo Whole Blood Assay for COX Selectivity
This protocol provides a physiologically relevant system to assess the selective inhibition of COX-1 and COX-2.[2]
-
Blood Collection: Draw fresh human venous blood into heparinized tubes.
-
Compound Incubation: Aliquot 1 mL of whole blood into tubes. Add various concentrations of the isoxazole test compound or vehicle control and incubate for 1 hour at 37°C.
-
COX-2 Induction & Measurement:
-
To one set of tubes, add lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression.
-
Incubate for 24 hours at 37°C.
-
Centrifuge to separate plasma.
-
Measure PGE2 concentration in the plasma using a validated ELISA kit.
-
-
COX-1 Measurement:
-
To a separate set of tubes (without LPS), allow the blood to clot for 1 hour at 37°C. This process triggers platelet aggregation and COX-1-mediated thromboxane A2 (TXA2) production.
-
Centrifuge to separate serum.
-
Measure the concentration of the stable TXA2 metabolite, thromboxane B2 (TXB2), in the serum using an ELISA kit.
-
-
Data Analysis: Plot the concentration-response curves for the inhibition of PGE2 (COX-2) and TXB2 (COX-1) production. Calculate the IC50 value for each isoform and determine the selectivity ratio.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The isoxazole ring is a key component of several clinically important antimicrobial agents, including the sulfonamide antibiotics.[6][17] The structural versatility of the isoxazole core allows for the development of compounds with activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][15][18]
Mechanism of Action & Structure-Activity Relationship (SAR)
-
Inhibition of Folate Synthesis: Isoxazole-containing sulfonamides, such as Sulfisoxazole and Sulfamethoxazole, act as competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[17] Humans are unaffected as they obtain folate from their diet.
-
SAR Insights: The antimicrobial potency of isoxazole derivatives is highly dependent on the nature and position of substituents. Studies have shown that the presence of methoxy, dimethylamino, and bromine groups on a C-5 phenyl ring, and nitro or chlorine groups on a C-3 phenyl ring, can significantly enhance antibacterial activity.[1]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | Representative MIC (µg/mL) | Reference |
| Isoxazole-Chalcone (Cmpd 28) | S. aureus (Gram +) | >1 | [15] |
| Isoxazole-Chalcone (Cmpd 28) | E. coli (Gram -) | 1 | [15] |
| Dihydropyrazole (Cmpd 46) | C. albicans (Fungus) | 2 ± 1 | [15] |
| Novel Isoxazole (Cmpd 2a) | E. coli (Gram -) | Highest inhibitory zone | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized method for determining the MIC of antimicrobial agents.
-
Inoculum Preparation: Culture the test microorganism (e.g., E. coli, S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the isoxazole test compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final volume of 100-200 µL per well.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). The reading can be aided by using a plate reader or an indicator dye like resazurin.
Neuroprotective and Neurological Activities
Isoxazole derivatives are emerging as promising candidates for the treatment of neurodegenerative disorders and other neurological conditions.[4][14] Their mechanisms of action are diverse, including receptor modulation and protection against cellular stress.[2][20]
Mechanisms of Action in the CNS
-
Nicotinic Acetylcholine Receptor (nAChR) Agonism: Compounds like ABT-418 are potent and selective agonists of neuronal nAChRs. This agonism enhances neuronal excitability and is believed to underlie the compound's cognitive-enhancing and anxiolytic properties, making it a potential treatment for conditions like Alzheimer's disease.[2]
-
Neuroprotection against Oxidative Stress: Certain isoxazole-chroman hybrids have been shown to protect neuronal cells from damage induced by oxidative stress and excitotoxicity, factors implicated in diseases like Parkinson's and Alzheimer's.[14][20]
-
GABA Receptor Modulation: While primarily explored in insecticides, the ability of some isoxazolines to modulate GABA-gated chloride channels demonstrates the scaffold's capacity to interact with key inhibitory neurotransmitter systems in the central nervous system.[21]
Quantitative Data: Receptor Binding and Potency
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Reference |
| ABT-418 | α4β2 nAChR | 1 | 0.4 | [2] |
| Chroman-Isoxazole Hybrid (Cmpd 17) | Neuroprotection (HT22 cells) | N/A | ~0.3 | [20] |
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[2]
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line or tissue known to express the target receptor (e.g., α4β2 nAChR).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]Epibatidine for nAChRs), and varying concentrations of the unlabeled isoxazole test compound.
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C) to allow binding to reach equilibrium.
-
Determination of Non-specific Binding: In parallel wells, include a high concentration of an unlabeled known ligand to saturate the receptors and measure non-specific binding.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials with scintillation fluid and quantify the amount of radioactivity on each filter using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and use non-linear regression to calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
The isoxazole core structure continues to demonstrate its immense value in medicinal chemistry and drug discovery. Its presence in a wide range of biologically active molecules, from anticancer agents to anti-inflammatory drugs and neuroprotective compounds, underscores its privileged status.[1][4] The synthetic tractability of the isoxazole ring allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[6][22]
Future research will likely focus on the development of multi-targeted isoxazole therapies, designing single molecules that can modulate several disease-relevant pathways simultaneously.[4][5] As our understanding of complex diseases deepens, the versatility of the isoxazole scaffold will ensure its continued importance in the development of the next generation of innovative medicines.
References
- A review of isoxazole biological activity and present synthetic techniques. (n.d.).
- Martisa, G. J., & Gaonkar, S. L. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Novalier.
- Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
- (2025-03-03). Advances in isoxazole chemistry and their role in drug discovery.
- An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv
- (2024-03-04). Isoxazole derivatives as anticancer agents. ChemicalBook.
- (2021-10-05). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
- (2025-03-17). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
- (2023-02-02).
- (2018-10-22).
- (2024-06-30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.
- (2024-12-30). A review of isoxazole biological activity and present synthetic techniques.
- Structure–activity relationship of isoxazole derivatives. (n.d.).
- (2024-10-13). Antimicrobial activity of isoxazole derivatives: A brief overview.
- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). NIH.
- Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. (n.d.). Benchchem.
- Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Pyrrolo-isoxazole: a key molecule with diverse biological actions. (n.d.). PubMed.
- (2025-08-05). A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole.
- (2011-08-15). Isoxazole substituted chromans against oxidative stress-induced neuronal damage. Europe PMC.
- (2021-10-06). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry.
- Structure–activity relationship of the novel isoxazole derivatives from acridone against Escherichia coli. (n.d.).
- (2025-02-19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Isoxazole derivatives showing antimicrobial activity (61–69). (n.d.).
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PMC - PubMed Central.
- Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). ijrrjournal.com.
- Anti-inflammatory activity of N-isoxazole-bound 2-mercaptobenzimidazoles (6a-l). (n.d.).
- Isoxazoline. (n.d.). Wikipedia.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpca.org [ijpca.org]
- 8. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. espublisher.com [espublisher.com]
- 13. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. mdpi.com [mdpi.com]
- 16. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 20. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isoxazoline - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
The Isoxazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Guide to its Synthesis, Pharmacological Versatility, and Application in Drug Design
Introduction: The Enduring Relevance of the Isoxazole Ring
In the vast landscape of heterocyclic chemistry, the isoxazole ring stands out as a "privileged scaffold."[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a recurring motif in a multitude of pharmaceuticals, natural products, and agrochemicals.[1][2] Its prevalence is not coincidental; the isoxazole moiety imparts a unique combination of physicochemical properties that medicinal chemists leverage to enhance biological activity, improve pharmacokinetic profiles, and increase the efficacy of therapeutic agents.[1][3] From the life-saving β-lactamase resistant antibiotics like Cloxacillin and Flucloxacillin to the widely used anti-inflammatory drug Valdecoxib and the anticonvulsant Zonisamide, the isoxazole core is integral to their clinical success.[4][5] This guide offers an in-depth exploration of the medicinal chemistry of isoxazoles, delving into the synthetic strategies that grant access to this scaffold, its diverse pharmacological activities, and its strategic application in modern drug discovery.
Chapter 1: The Isoxazole Scaffold: Physicochemical Properties and Synthetic Strategies
Core Physicochemical Properties: The Foundation of Versatility
The utility of the isoxazole ring in drug design is rooted in its distinct electronic and structural characteristics. As an electron-rich aromatic structure, it can engage in various non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions, which are critical for molecular recognition at the target binding site.[1][6] The weak N-O bond is a key feature, making the ring susceptible to cleavage reactions, a property that can be exploited for prodrug design or to understand metabolic pathways.[1] Furthermore, the isoxazole ring is a well-established bioisostere, capable of replacing other functional groups like esters, amides, or other heterocyclic rings to modulate a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[6][7] This strategic substitution can lead to improved potency, selectivity, and overall drug-like properties.[6]
Key Synthetic Pathways: Building the Core
The construction of the isoxazole ring is well-documented, with several robust and versatile synthetic methods available to chemists.[8] These strategies allow for the creation of a wide array of derivatives with enhanced bioactivity and selectivity.[9][10]
One of the most fundamental and widely used methods is the 1,3-dipolar cycloaddition reaction.[1][9] This involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene. The regioselectivity of this reaction is a key consideration, allowing chemists to control the substitution pattern on the resulting isoxazole ring.
Another prevalent strategy involves the cyclization of a chalcone (an α,β-unsaturated ketone) with hydroxylamine hydrochloride in an alkaline medium.[11] This method is particularly useful for synthesizing isoxazoles with diverse aryl substitutions. Advances in synthetic chemistry have also introduced green chemistry approaches, such as using ultrasound irradiation, to improve reaction efficiency, shorten reaction times, and reduce the need for hazardous solvents.[10][12]
Caption: One-pot synthesis of 3,5-disubstituted isoxazoles.
Chapter 2: Pharmacological Profile: A Privileged Scaffold in Drug Discovery
A Broad Spectrum of Biological Activities
Isoxazole derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery across numerous therapeutic areas.[9][10] These activities include:
This versatility underscores the importance of the isoxazole scaffold as a foundational element for building new therapeutic agents.[8]
Mechanism of Action (MoA) and Structure-Activity Relationships (SAR)
The true power of the isoxazole scaffold is revealed through the detailed study of how structural modifications impact biological activity.
2.2.1. Anticancer Activity Isoxazole derivatives exert their anticancer effects through various mechanisms.[13] They have been shown to induce apoptosis, inhibit crucial enzymes like aromatase and topoisomerase, and disrupt tubulin polymerization, a key process in cell division.[13][16]
-
Structure-Activity Relationship (SAR): SAR studies have been pivotal in optimizing the anticancer potency of isoxazole compounds. For instance, in a series of N-phenyl-5-carboxamidyl isoxazoles, specific substitutions on the phenyl rings were found to be critical for cytotoxicity against colon cancer cell lines.[3] The fusion of the isoxazole ring with other heterocyclic systems, such as indole, has created rigid scaffolds amenable to modifications that enhance anticancer activity.[17] The nature and position of substituents on the isoxazole ring and any attached aromatic systems directly influence the compound's ability to interact with its biological target.[16][17]
2.2.2. Antimicrobial Activity The isoxazole ring is a cornerstone of several clinically important antibacterial drugs.[11]
-
Mechanism of Action: In the case of β-lactamase resistant penicillins like Cloxacillin and Dicloxacillin, the bulky isoxazole moiety sterically hinders the action of β-lactamase enzymes produced by resistant bacteria, protecting the β-lactam ring and allowing the antibiotic to function.[4] Sulfonamide drugs containing an isoxazole ring, such as Sulfamethoxazole and Sulfisoxazole, act by inhibiting dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[4][11]
-
SAR: Studies have shown that the presence of electron-withdrawing groups like nitro and chlorine at the C-3 phenyl ring, and electron-donating groups like methoxy at the C-5 phenyl ring, can enhance the antibacterial activity of isoxazole derivatives.[3]
2.2.3. Anti-inflammatory Activity
-
Mechanism of Action: The primary mechanism for the anti-inflammatory effects of many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[6][18] Valdecoxib, a selective COX-2 inhibitor, functions by blocking the production of prostaglandins that mediate pain and inflammation.[6][18]
-
SAR: The development of selective COX-2 inhibitors like Valdecoxib from less selective NSAIDs was a triumph of rational drug design. The specific arrangement of the substituted phenyl and isoxazole rings allows for selective binding to the active site of the COX-2 enzyme over the constitutively expressed COX-1 enzyme, thereby reducing the gastrointestinal side effects associated with older NSAIDs.[6]
Chapter 3: The Isoxazole Ring in Modern Drug Design
Role as a Bioisostere
A key strategy in modern drug design is bioisosteric replacement, where one functional group is swapped for another with similar physicochemical properties to improve a drug's ADMET profile.[6][19] The isoxazole ring is an excellent bioisostere for several functional groups. For example, it can replace an ester or amide group to increase metabolic stability or alter solubility.[20] This strategy has been successfully employed to modify lead compounds, resulting in ligands with improved affinity for their targets, such as in the development of compounds targeting central nicotinic cholinergic receptors.[21]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. iris.unimore.it [iris.unimore.it]
- 8. Isoxazole ring as a useful scaffold in a search for new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. espublisher.com [espublisher.com]
- 15. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: High-Efficiency Heck Reaction for the Functionalization of 5-Bromo-3-phenylisoxazole
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of C-C Bond Formation in Isoxazole Chemistry
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] This transformation is particularly valuable in pharmaceutical and materials science for its broad functional group tolerance and high stereoselectivity, typically favoring the trans (E) isomer.[4][5]
The isoxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to act as a bioisostere for other functional groups and engage in key hydrogen bonding interactions makes it a valuable core for drug design. The functionalization of the isoxazole ring, particularly at the C5 position, allows for the systematic exploration of structure-activity relationships (SAR). This document provides a detailed guide for researchers on the optimal conditions and protocols for the Heck coupling of 5-Bromo-3-phenylisoxazole, a versatile building block for creating diverse libraries of novel chemical entities.
Reaction Overview and Mechanistic Insights
The general transformation involves the coupling of this compound with a variety of alkene partners to yield the corresponding 5-alkenyl-3-phenylisoxazole derivatives.
General Reaction Scheme: (Self-generated image, not from a search result)
The Palladium Catalytic Cycle
Understanding the mechanism is critical to rational optimization and troubleshooting. The widely accepted catalytic cycle proceeds through four key stages, initiated by a Pd(0) species.[4][6] Pd(II) precatalysts, such as Palladium(II) acetate (Pd(OAc)₂), are commonly used and are reduced in situ to the active Pd(0) catalyst, often by a phosphine ligand or the solvent itself.[2][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step for aryl bromides.[4]
-
Coordination & Migratory Insertion: The alkene coordinates to the resulting Pd(II) complex. This is followed by a syn-migratory insertion (carbopalladation) of the alkene into the Palladium-Carbon bond.[4][6]
-
Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium center is eliminated, forming the substituted alkene product and a hydrido-palladium(II) complex.[4] This step dictates the regioselectivity and stereoselectivity of the product.
-
Catalyst Regeneration: A base is required to neutralize the generated H-X species and facilitate the reductive elimination that regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][4][7]
Caption: Catalytic cycle for the Heck reaction of this compound.
Optimization of Key Reaction Parameters
The success of the Heck reaction is highly dependent on the interplay between the catalyst, ligand, base, and solvent. For a substrate like this compound, several systems are effective.
Palladium Catalyst
-
Pd(OAc)₂ (Palladium(II) Acetate): This is a common, air-stable, and cost-effective precatalyst.[1][6] It requires in situ reduction to Pd(0), which is usually achieved by phosphine ligands.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is an active Pd(0) catalyst that does not require a pre-activation step.[1][4] However, it can be sensitive to air and heat.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): Another air-stable Pd(0) source, often used in combination with a specific ligand.[4]
-
N-Heterocyclic Carbene (NHC) Complexes: These offer high thermal stability and are particularly effective for less reactive halides, making them a strong choice for challenging couplings.[9][10]
Ligands
The ligand stabilizes the palladium catalyst, preventing its decomposition into inactive palladium black, and modulates its electronic and steric properties.[4]
-
Monodentate Phosphines (e.g., PPh₃, P(o-tol)₃, P(t-Bu)₃): Triphenylphosphine (PPh₃) is a standard, versatile ligand.[1] More electron-rich and bulky phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) or tri(tert-butyl)phosphine (P(t-Bu)₃) can improve reaction rates and yields, especially for less reactive substrates.[11]
-
Bidentate Phosphines (e.g., BINAP): Chiral ligands like BINAP are primarily used for asymmetric Heck reactions to induce enantioselectivity.[1]
-
N-Heterocyclic Carbenes (NHCs): As strong σ-donors, NHC ligands form very stable palladium complexes that are often highly active and resistant to decomposition at high temperatures.[9][10][12]
Base
The base is critical for regenerating the Pd(0) catalyst. The choice can significantly impact the reaction outcome.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, NaOAc): These are commonly used, effective, and affordable.[1][6][9] Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often used in polar aprotic solvents.
-
Organic Bases (e.g., Et₃N, DIPEA): Triethylamine (Et₃N) is a frequent choice, acting as both a base and sometimes a solvent.[1][2] It is particularly useful when the reaction requires a more soluble base.
Solvent
Polar aprotic solvents are generally preferred as they can dissolve the organic substrates, the palladium complex, and the (often inorganic) base.[8]
-
DMF (N,N-Dimethylformamide), DMAc (N,N-Dimethylacetamide), NMP (N-Methyl-2-pyrrolidone): These are the most common and effective solvents for Heck reactions, facilitating high reaction rates.[8][13] Caution should be exercised with NMP, as it can form hydroperoxides upon storage that may oxidize phosphine ligands and inhibit the reaction.[14]
-
Toluene or Dioxane: These less polar solvents can also be used, often in combination with a phase-transfer catalyst if an inorganic base is not soluble.
-
"Green" Solvents: Cyclic carbonates (e.g., propylene carbonate) have emerged as viable, less toxic alternatives to traditional dipolar aprotic solvents.[13][15]
Experimental Protocols & Data
Protocol 1: General Heck Coupling with Styrene
This protocol describes a standard procedure for the coupling of this compound with styrene using a Pd(OAc)₂/PPh₃ catalyst system.
Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Add anhydrous DMF (5 mL) via syringe, followed by Styrene (1.2 mmol, 1.2 equiv).
-
Place the reaction vessel in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove the base and palladium residues, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired (E)-3-phenyl-5-styrylisoxazole.
Data Summary: Representative Reaction Conditions
The following table summarizes various conditions for the Heck reaction, providing a starting point for optimization with different alkene partners.
| Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Notes |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | High | Standard, reliable conditions. |
| n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | Toluene | 110 | High | Electron-deficient alkenes are highly reactive.[16] |
| 4-Vinylpyridine | Pd(OAc)₂ (2) | None | NaOAc (2) | DMF/H₂O | 80-100 | Moderate-High | Ligandless conditions can be effective, especially with phase-transfer catalysts. |
| Ethylene Glycol Vinyl Ether | PdCl₂(PPh₃)₂ (3) | - | Et₃N (1.5) | Acetonitrile | 80 | Good | Electron-rich alkenes may require specific catalyst systems. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality base or solvent. 4. Ligand oxidation. | 1. Use a fresh catalyst or a more robust one (e.g., NHC-Pd). 2. Increase temperature in 10-20 °C increments (up to ~140 °C). 3. Use freshly dried solvent and a newly opened container of base. 4. If using NMP, check for peroxides; use a fresh bottle.[14] Increase ligand loading. |
| Formation of Palladium Black | 1. Catalyst decomposition due to oxygen. 2. Insufficient ligand to stabilize Pd(0). 3. High temperature causing ligand degradation. | 1. Ensure the reaction is set up under a strictly inert atmosphere (Argon/Nitrogen). 2. Increase the ligand:palladium ratio (e.g., from 2:1 to 4:1). 3. Try a more thermally stable ligand, such as an NHC or a bulky phosphine.[10][12] |
| Formation of Side Products | 1. Alkene isomerization. 2. Reductive dehalogenation of starting material. 3. Homocoupling of the alkene. | 1. This can occur via reversible β-hydride elimination. Adding a halide salt (e.g., Bu₄NCl) can sometimes suppress this.[7] 2. Ensure rigorous exclusion of water/moisture. 3. Lower the reaction temperature or use a more dilute solution. |
References
-
Heck Reaction - Chemistry LibreTexts. (2023). Available at: [Link]
-
Heck reaction - Wikipedia. (n.d.). Available at: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. (n.d.). Available at: [Link]
-
Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction - ACS Publications. (2014). Available at: [Link]
-
Heck Reaction: Mechanism, Steps & Real-World Uses Explained - Vedantu. (n.d.). Available at: [Link]
-
Heck Reaction Mechanism - BYJU'S. (n.d.). Available at: [Link]
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. (n.d.). Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Available at: [Link]
-
Heck Reaction—State of the Art - MDPI. (n.d.). Available at: [Link]
-
Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction - JoVE. (2017). Available at: [Link]
-
(PDF) Heck Reaction—State of the Art - ResearchGate. (n.d.). Available at: [Link]
-
CHAPTER 11: Heck Reactions - Books - The Royal Society of Chemistry. (2022). Available at: [Link]
-
The Heck Reaction as a Sharpening Stone of Palladium Catalysis | Chemical Reviews. (n.d.). Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. (n.d.). Available at: [Link]
-
Heck-like Reactions Involving Heteroatomic Electrophiles - PMC - NIH. (2018). Available at: [Link]
-
Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed. (2022). Available at: [Link]
-
The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). (2020). Available at: [Link]
-
8737 PDFs | Review articles in HECK REACTION - ResearchGate. (n.d.). Available at: [Link]
-
Heck reaction with heteroaryl halides in the presence of a palladium-tetraphosphine catalyst | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System | Organic Letters - ACS Publications. (n.d.). Available at: [Link]
-
A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions | Journal of the American Chemical Society. (n.d.). Available at: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. (n.d.). Available at: [Link]
-
Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... - ResearchGate. (n.d.). Available at: [Link]
-
Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (n.d.). Available at: [Link]
-
Regioselectivity in the Heck (Mizoroki-Heck) Reaction. (n.d.). Available at: [Link]
-
Practical Heck Reaction problems! : r/chemhelp - Reddit. (n.d.). Available at: [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 3. Heck-like Reactions Involving Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. books.rsc.org [books.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Importance of C-N Bond Formation
An Application Guide to the Synthesis of 5-Amino-3-phenylisoxazole Derivatives
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized synthetic strategies, particularly in the fields of medicinal chemistry and materials science, where aryl and heteroaryl amines are ubiquitous structural motifs.[1][3][4] Traditional methods for synthesizing these compounds often suffer from limited substrate scope, harsh reaction conditions, and poor functional group tolerance.[1] The Buchwald-Hartwig reaction elegantly overcomes many of these limitations, enabling the coupling of a vast array of amines with aryl and heteroaryl (pseudo)halides.[3]
The 5-amino-3-phenylisoxazole core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. This application note provides a comprehensive, field-tested guide for the synthesis of 5-amino-3-phenylisoxazole derivatives via the Buchwald-Hartwig amination of 5-bromo-3-phenylisoxazole. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide insights for reaction optimization and troubleshooting, empowering researchers to confidently employ this powerful catalytic system.
Mechanistic Insights: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium catalytic cycle. A thorough understanding of this mechanism is paramount for rational catalyst selection and reaction design. The generally accepted cycle involves three key stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[5][6]
-
Catalyst Activation & Oxidative Addition: The cycle typically begins with an active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or from advanced, air-stable palladacycle precatalysts. This Pd(0) complex undergoes oxidative addition into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This step is often the rate-determining step of the overall reaction.[5]
-
Amine Coordination & Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to decompose the starting materials or product.[7]
-
Reductive Elimination: The final step is reductive elimination from the palladium-amido complex. This step forms the desired C-N bond, yielding the 5-amino-3-phenylisoxazole product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5][8]
Key Considerations for Aminating Heterocycles
Heteroaromatic halides like this compound can be challenging substrates.[9][10] The nitrogen and oxygen atoms in the isoxazole ring can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[9] Furthermore, the electron-deficient nature of the isoxazole ring can influence the rate of oxidative addition. Success with these substrates relies heavily on the judicious selection of the ligand.
The Decisive Role of the Ligand: The evolution of bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group and others has been critical to expanding the scope of C-N coupling to include challenging heteroaryl halides.[1][11] These ligands possess several key features:
-
Steric Bulk: Promotes the formation of monoligated Pd(0) species, which are often more active, and facilitates the final reductive elimination step.[12]
-
Electron-Donating Ability: Increases the electron density on the palladium center, which promotes the initial oxidative addition.
-
Structural Flexibility: Allows the catalyst to adopt the necessary geometries throughout the catalytic cycle.
For heteroaryl substrates, ligands like XPhos , RuPhos , and BrettPhos are often excellent starting points.[11][13]
Detailed Experimental Protocol
This protocol provides a reliable starting point for the amination of this compound with a generic secondary amine, such as morpholine.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine, 1.2-1.5 equiv)
-
Palladium source: XPhos Pd G3 (1-2 mol%) or Pd(OAc)₂ (2 mol%)
-
Ligand: XPhos (if using Pd(OAc)₂, 2.2 mol%)
-
Base: Sodium tert-butoxide (NaOtBu, 2.0 equiv) or Potassium Phosphate (K₃PO₄, 2.5 equiv)
-
Anhydrous Solvent: Toluene or 1,4-Dioxane (0.1–0.5 M)
-
Reaction Vessel: Oven-dried Schlenk tube or sealed vial with a PTFE-lined cap
-
Inert Gas: Argon or Nitrogen
-
Magnetic stir bar
Reaction Setup and Execution Workflow:
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 112 mg), sodium tert-butoxide (1.0 mmol, 96 mg), and the XPhos Pd G3 precatalyst (0.01 mmol, 8.5 mg).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL). Then, add the amine (e.g., morpholine, 0.6 mmol, 52 µL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with a few drops of water.
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-amino-3-phenylisoxazole product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization and Troubleshooting
The success of a Buchwald-Hartwig amination, especially with challenging substrates, often requires optimization. The following table provides a guide for systematic screening of reaction parameters.
| Parameter | Recommended Starting Point | Optimization Notes & Rationale |
| Palladium Source | XPhos Pd G3 (1 mol%) | Modern palladacycle precatalysts (G3, G4) ensure efficient and reproducible generation of the active Pd(0) catalyst.[14] If using Pd(OAc)₂ or Pd₂(dba)₃, catalyst activation can be less reliable.[15] |
| Ligand | XPhos, RuPhos, BrettPhos | Ligand choice is paramount. For primary amines, BrettPhos can be superior.[11] For secondary amines, XPhos or RuPhos are excellent choices.[16] Screen different ligands if the initial choice gives low yield. |
| Base | NaOtBu (strong, non-nucleophilic) | Strong bases like NaOtBu or LHMDS are often required. If your substrate has base-sensitive functional groups (e.g., esters, nitriles), switch to weaker bases like K₃PO₄ or Cs₂CO₃, but you may need to increase the temperature.[14] |
| Solvent | Toluene, 1,4-Dioxane | These are common, relatively non-polar aprotic solvents. THF can also be used, especially for lower temperature reactions.[14][15] Solvent choice can impact solubility and reaction rate. |
| Temperature | 80–110 °C | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions. If the reaction is sluggish, try increasing the temperature in 10 °C increments. |
| Concentration | 0.1–0.5 M | Reaction concentration can influence rates. If solubility is an issue, a more dilute reaction may be necessary. Highly dilute conditions can sometimes slow down bimolecular reactions. |
Common Troubleshooting Issues:
-
Low or No Conversion: This often points to an inactive catalyst. Ensure reagents and solvent are anhydrous and the reaction is maintained under a strict inert atmosphere.[17] Consider screening a different ligand or base combination.
-
Hydrodehalogenation (Ar-Br → Ar-H): This side product arises from a competing β-hydride elimination pathway.[1] It can sometimes be suppressed by changing the ligand or using a different base/solvent system.
-
Poor Reproducibility: This is frequently an issue when using older palladium sources like Pd(OAc)₂. Switching to a well-defined, air-stable precatalyst like a Buchwald G3 or G4 palladacycle can dramatically improve reproducibility.[14]
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. ACS Publications. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Name Reaction Online. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Organic-synthesis.org. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. National Institutes of Health. [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate. ResearchGate. [Link]
-
Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. ACS Publications. [Link]
-
one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ - Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS). AJRCPS. [Link]
-
Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles ¹. ¹... - ResearchGate. ResearchGate. [Link]
-
Buchwald-Hartwig Coupling - YouTube. YouTube. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH. National Institutes of Health. [Link]
-
Buchwald -Hartwig Amination - OpenOChem Learn. OpenOChem Learn. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]
-
MIT Open Access Articles Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. MIT Libraries. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Reddit. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. ResearchGate. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. National Institutes of Health. [Link]
-
Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates) | Request PDF - ResearchGate. ResearchGate. [Link]
-
Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. Nature. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. entegris.com [entegris.com]
- 12. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. reddit.com [reddit.com]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 5-Aryl-3-Phenylisoxazole Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents.[1][2] Derivatives of 5-aryl-3-phenylisoxazole, in particular, have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] This guide provides a comprehensive overview of the two primary synthetic strategies for preparing these valuable compounds, offering detailed experimental protocols, mechanistic insights, and practical considerations for researchers in organic synthesis and drug development.
Strategic Approaches to 5-Aryl-3-Phenylisoxazole Synthesis
The construction of the 5-aryl-3-phenylisoxazole core is predominantly achieved through two robust and versatile synthetic routes:
-
Cyclization of α,β-Unsaturated Ketones (Chalcones) with Hydroxylamine: This classical and widely used method involves the condensation of a pre-synthesized chalcone with hydroxylamine, leading to the formation of the isoxazole ring.[5][6]
-
1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes: A powerful and often highly regioselective approach where a nitrile oxide, typically generated in situ, undergoes a [3+2] cycloaddition reaction with a phenylacetylene derivative.[7][8]
The choice between these methodologies often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.
Methodology 1: Synthesis via Chalcone Intermediates
This two-step approach first involves the synthesis of a chalcone (an α,β-unsaturated ketone) via a Claisen-Schmidt condensation, followed by its cyclization with hydroxylamine.
Workflow for Chalcone-Based Isoxazole Synthesis
Figure 1: General workflow for the synthesis of 5-aryl-3-phenylisoxazole derivatives starting from chalcones.
Mechanistic Insights: From Chalcone to Isoxazole
The conversion of a chalcone to an isoxazole with hydroxylamine proceeds through a series of well-established steps. The initial reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the β-carbon of the α,β-unsaturated ketone (Michael addition). This is followed by an intramolecular cyclization where the hydroxyl group of the hydroxylamine attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the final aromatic isoxazole ring. The use of a base is crucial for neutralizing the hydroxylamine hydrochloride and catalyzing the condensation steps.
Figure 2: Simplified mechanistic pathway for isoxazole formation from a chalcone and hydroxylamine.
Detailed Experimental Protocol: Synthesis of 3-Phenyl-5-(4-chlorophenyl)isoxazole
Materials:
-
4'-Chloroacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Step 1: Synthesis of 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
In a 250 mL round-bottom flask, dissolve 4'-chloroacetophenone (1.55 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 50 mL of ethanol.
-
While stirring at room temperature, add a solution of NaOH (0.8 g, 20 mmol) in 10 mL of water dropwise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute HCl until the pH is approximately 2-3.
-
Filter the precipitated yellow solid, wash thoroughly with water, and dry under vacuum. The crude chalcone can be recrystallized from ethanol to afford pure 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one.
Step 2: Synthesis of 3-Phenyl-5-(4-chlorophenyl)isoxazole
-
In a 100 mL round-bottom flask equipped with a reflux condenser, add the synthesized chalcone (2.43 g, 10 mmol) and hydroxylamine hydrochloride (1.04 g, 15 mmol) to 40 mL of ethanol.
-
Add a solution of KOH (1.12 g, 20 mmol) in 10 mL of ethanol to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water.
-
A solid precipitate will form. Filter the solid, wash with water, and dry.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield pure 3-phenyl-5-(4-chlorophenyl)isoxazole as a white solid.
Methodology 2: 1,3-Dipolar Cycloaddition
This elegant and often more direct route involves the reaction of a nitrile oxide with an alkyne. The nitrile oxide is a reactive intermediate and is typically generated in situ from an aldoxime or a hydroximoyl chloride.[7][8]
Workflow for 1,3-Dipolar Cycloaddition Synthesis
Figure 3: General workflow for the 1,3-dipolar cycloaddition synthesis of 5-aryl-3-phenylisoxazoles.
Mechanistic Insights: The [3+2] Cycloaddition
The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the three atoms of the nitrile oxide dipole react with the two π-electrons of the alkyne dipolarophile to form the five-membered isoxazole ring in a single step.[8] The regioselectivity of the reaction, which determines the substitution pattern on the isoxazole ring, is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.
Figure 4: Simplified mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis.
Detailed Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole
Materials:
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Phenylacetylene
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
In a 100 mL round-bottom flask, dissolve benzaldoxime (1.21 g, 10 mmol) and phenylacetylene (1.02 g, 10 mmol) in 40 mL of dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve N-Chlorosuccinimide (NCS) (1.47 g, 11 mmol) in 20 mL of DCM.
-
To the cooled reaction mixture, add the NCS solution dropwise over 20 minutes, followed by the dropwise addition of triethylamine (1.53 mL, 11 mmol).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 30 mL of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3,5-diphenylisoxazole as a white solid.
Data Presentation: A Survey of Synthesized Derivatives
The following table summarizes the synthesis of various 5-aryl-3-phenylisoxazole derivatives, highlighting the versatility of the described methods.
| 3-Phenyl Substituent (R1) | 5-Aryl Substituent (R2) | Method | Yield (%) | Melting Point (°C) | Reference |
| Phenyl | Phenyl | Chalcone | 85 | 141-142 | [9] |
| Phenyl | 4-Chlorophenyl | Chalcone | 88 | 178-179 | [9] |
| Phenyl | 4-Bromophenyl | Chalcone | 86 | 184-185 | [10] |
| Phenyl | 4-Methoxyphenyl | Chalcone | 77 | 70-71 | [10] |
| Phenyl | 3-Chlorophenyl | Chalcone | 86 | 134-136 | [10] |
| Phenyl | Naphthalen-2-yl | Cycloaddition | 85 | 167-169 | [10] |
| Phenyl | p-Tolyl | Cycloaddition | 79 | 136-137 | [10] |
Applications in Drug Discovery and Beyond
The 5-aryl-3-phenylisoxazole scaffold is a key pharmacophore in a multitude of biologically active molecules. Its derivatives have been extensively investigated for a wide range of therapeutic applications:
-
Anti-inflammatory Agents: Many isoxazole derivatives exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[9]
-
Anticancer Agents: The isoxazole core has been incorporated into numerous compounds demonstrating significant cytotoxicity against various cancer cell lines.[3][4]
-
Antimicrobial Agents: The structural features of isoxazoles make them effective candidates for the development of new antibacterial and antifungal drugs.
Beyond medicinal chemistry, these compounds also find applications in materials science as organic light-emitting diodes (OLEDs) and fluorescent probes due to their unique photophysical properties.
Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide robust and versatile platforms for the synthesis of a diverse library of 5-aryl-3-phenylisoxazole derivatives. The choice of methodology can be tailored to the specific synthetic goals and available resources. The continued exploration of the chemical space around this privileged scaffold holds immense promise for the discovery of novel therapeutic agents and advanced materials. As our understanding of the structure-activity relationships of these compounds deepens, so too will our ability to design and synthesize next-generation isoxazole derivatives with enhanced efficacy and selectivity.
References
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]
-
(PDF) Synthesis of Fused Isoxazoles: A Comprehensive Review. (2025). ResearchGate. [Link]
-
Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. (n.d.). IJARIIT. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024). IP Innovative Publication. [Link]
-
1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. (n.d.). ResearchGate. [Link]
-
1,3-Dipolar Cycloaddition. (n.d.). Wikipedia. [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI. [Link]
-
Scheme of synthesis of isoxazole derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (n.d.). Der Pharma Chemica. [Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (n.d.). National Institutes of Health. [Link]
-
synthesis of isoxazoles. (2019). YouTube. [Link]
-
Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]
-
3 - Supporting Information. (n.d.). [Link]
-
Synthesis and Biological Activity of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles. (2004). [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. [Link]
-
13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. (2025). ResearchGate. [Link]
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (n.d.). PubMed. [Link]
-
Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. (2024). Journal of Innovations in Applied Pharmaceutical Science (JIAPS). [Link]
-
Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). PubMed. [Link]
-
Synthesis of various 3,5-diarylisoxazoles with the scope of substituents (R 2 ) on the chalcone. (n.d.). ResearchGate. [Link]
-
3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. (2006). Semantic Scholar. [Link]
-
3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. (2025). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Some Novel 5-[(3-Aralkyl Amido/Imidoalkyl) Phenyl]-1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazines as Antiviral Agents. (n.d.). PubMed Central. [Link]
-
3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. (n.d.). Dialnet. [Link]
Sources
- 1. ijariit.com [ijariit.com]
- 2. ijpca.org [ijpca.org]
- 3. saapjournals.org [saapjournals.org]
- 4. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. chemtube3d.com [chemtube3d.com]
Application Notes & Protocols: 5-Bromo-3-phenylisoxazole as a Versatile Scaffold for Novel BRD4 Inhibitors
Introduction: Targeting the Epigenetic Reader BRD4
Bromodomain-containing protein 4 (BRD4) has emerged as a high-priority therapeutic target in oncology and inflammatory diseases.[1][2][3] As a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, BRD4 functions as an epigenetic "reader."[4] It recognizes and binds to acetylated lysine residues on histone tails, a key post-translational modification that signals transcriptionally active chromatin.[5] This interaction tethers transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to promoters and super-enhancers, driving the expression of critical genes involved in cell proliferation, survival, and inflammation.[2][6]
The dysregulation of BRD4 is a hallmark of various cancers, where it often promotes the expression of oncogenes such as c-Myc.[5][6] Consequently, inhibiting the BRD4-acetylated histone interaction presents a compelling strategy to suppress oncogenic transcription programs.[1][7] This has spurred the development of small-molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BRD4's bromodomains.[8]
The Isoxazole Moiety: A Privileged Scaffold in Medicinal Chemistry
The isoxazole ring is a five-membered heterocycle that is frequently incorporated into pharmacologically active molecules.[9][10][11] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive scaffold for drug design.[12] The isoxazole nucleus offers a rigid framework that can be readily functionalized, allowing for precise orientation of substituents to optimize target engagement.[13][14] This versatility has led to the inclusion of isoxazole motifs in numerous FDA-approved drugs for a wide range of diseases, underscoring their therapeutic potential and favorable drug-like properties.[9][12]
Rationale for the 5-Bromo-3-phenylisoxazole Scaffold
The 3,5-disubstituted isoxazole framework has been successfully employed as an acetyl-lysine mimetic in the design of potent BRD4 inhibitors.[15][16][17] The nitrogen and oxygen atoms of the isoxazole ring can form crucial hydrogen bonds with key residues, such as Asn140, within the BRD4 bromodomain binding pocket, anchoring the molecule in a manner similar to the native acetylated lysine ligand.[16]
The this compound core represents a strategic starting point for inhibitor development for several reasons:
-
Validated Core: The phenylisoxazole moiety is a known and effective core for engaging the BRD4 bromodomain.[15][18]
-
Vector for Synthesis: The bromine atom at the 5-position serves as a versatile chemical handle. It can be readily displaced or used in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a diverse array of chemical groups. This allows for systematic exploration of the solvent-exposed region of the binding pocket to enhance potency and selectivity.
-
Tunable Properties: The phenyl ring at the 3-position can be substituted to modulate electronic properties and explore additional interactions within the binding site, further refining the structure-activity relationship (SAR).[19]
This application note provides a comprehensive guide to utilizing the this compound scaffold for the synthesis and evaluation of novel BRD4 inhibitors.
Experimental Workflow Overview
The following diagram outlines the general workflow from scaffold selection to cellular validation of candidate BRD4 inhibitors.
Sources
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain-containing protein 4 (BRD4): A key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4 - Wikipedia [en.wikipedia.org]
- 7. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 8. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 11. researchgate.net [researchgate.net]
- 12. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigations of Structural Requirements for BRD4 Inhibitors through Ligand- and Structure-Based 3D QSAR Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of CBP/p300 Bromodomain Inhibitors from a 5-Bromo-3-phenylisoxazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Epigenetic Regulators CBP/p300
The paralogous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional coactivators that play a pivotal role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity.[1][2] A key functional module within these proteins is the bromodomain, a highly conserved structural motif that recognizes and binds to acetylated lysine residues on histones and other proteins.[3] This interaction is fundamental for chromatin remodeling and the assembly of transcriptional machinery. Dysregulation of CBP/p300 activity has been implicated in a variety of diseases, including cancer, making their bromodomains attractive therapeutic targets.[1][3] Specifically, inhibition of the CBP/p300 bromodomain has emerged as a promising strategy in oncology, particularly for acute myeloid leukemia (AML) and castration-resistant prostate cancer.[4][5]
The 5-bromo-3-phenylisoxazole scaffold has been identified as a promising starting point for the development of potent and selective CBP/p300 bromodomain inhibitors. This application note provides a detailed guide for the synthesis, in vitro evaluation, and cellular characterization of novel inhibitors derived from this scaffold.
The this compound Scaffold: A Privileged Starting Point
The isoxazole ring system is a versatile heterocyclic motif found in numerous biologically active compounds.[6][7] Its utility in medicinal chemistry stems from its favorable physicochemical properties and its ability to engage in various non-covalent interactions with biological targets. The this compound core offers a synthetically tractable platform for generating a diverse library of analogues. The bromine atom at the 5-position serves as a convenient handle for introducing a variety of substituents via cross-coupling reactions, allowing for systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.
Workflow for Inhibitor Development
The development of novel CBP/p300 bromodomain inhibitors from the this compound scaffold follows a structured, multi-step process. This workflow ensures a systematic progression from initial hit identification to lead optimization and cellular validation.
Caption: High-level workflow for the development of CBP/p300 bromodomain inhibitors.
Part 1: Synthesis of this compound Analogues
The following protocol outlines a general synthetic route to generate a library of derivatives from the this compound scaffold. This example focuses on Suzuki-Miyaura cross-coupling to introduce diversity at the 5-position.
Protocol 1: Synthesis of 5-Aryl-3-phenylisoxazole Derivatives
Objective: To synthesize a library of 5-aryl-3-phenylisoxazole derivatives for structure-activity relationship (SAR) studies.
Materials:
-
This compound
-
Various arylboronic acids
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and SPhos (0.04 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the reaction mixture (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-3-phenylisoxazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Rationale: The Suzuki-Miyaura cross-coupling is a robust and versatile reaction for forming carbon-carbon bonds. The use of a palladium catalyst and a phosphine ligand like SPhos is crucial for efficient coupling between the aryl bromide and the boronic acid.
Part 2: In Vitro Evaluation of CBP/p300 Bromodomain Inhibition
Protocol 2: AlphaScreen-Based CBP/p300 Bromodomain Binding Assay
Objective: To determine the in vitro potency (IC₅₀) of the synthesized compounds against the CBP and p300 bromodomains.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between a biotinylated histone peptide and a GST-tagged bromodomain.[8] When in close proximity, a photosensitizer on the donor bead generates singlet oxygen, which excites a chemiluminescent reaction in the acceptor bead, producing a light signal. A small molecule inhibitor that disrupts this interaction will lead to a decrease in the signal.
Caption: Principle of the AlphaScreen assay for bromodomain inhibitor screening.
Materials:
-
Recombinant GST-tagged CBP bromodomain (or p300)
-
Biotinylated histone H4 peptide acetylated at lysine 16 (Biotin-H4K16ac)
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well white microplates
-
Test compounds serially diluted in DMSO
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well plate.
-
Reagent Preparation:
-
Dilute the GST-CBP bromodomain and Biotin-H4K16ac peptide to their final concentrations in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Prepare a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads in assay buffer.
-
-
Assay Assembly:
-
Add the GST-CBP bromodomain solution to all wells.
-
Add the Biotin-H4K16ac peptide solution to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow for binding to occur.
-
-
Detection: Add the bead mixture to all wells. Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-peptide control (100% inhibition). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation: Include a known CBP/p300 bromodomain inhibitor (e.g., SGC-CBP30) as a positive control in each assay plate to ensure assay performance and consistency.[9]
Structure-Activity Relationship (SAR) Analysis
The IC₅₀ values obtained from the AlphaScreen assay are used to establish the SAR for the synthesized compound library. This analysis guides the design of the next generation of inhibitors.
| Compound | R-group (at 5-position) | CBP IC₅₀ (nM) | p300 IC₅₀ (nM) |
| Lead-1 | -Phenyl | 1500 | 1800 |
| Analogue-1a | -4-Methoxyphenyl | 850 | 950 |
| Analogue-1b | -4-Chlorophenyl | 1200 | 1350 |
| Analogue-1c | -4-Pyridyl | 450 | 500 |
| Analogue-1d | -3-Pyridyl | 600 | 700 |
This is example data for illustrative purposes.
Expert Insight: The data suggests that electron-donating groups and nitrogen-containing heterocycles at the 4-position of the phenyl ring enhance potency. This information is critical for designing the next round of synthesis to further improve the inhibitor's affinity for the CBP/p300 bromodomain.
Part 3: Cellular Characterization of Lead Compounds
Once potent inhibitors have been identified in vitro, it is essential to confirm their activity in a cellular context.
Protocol 3: NanoBRET™ Target Engagement Assay
Objective: To quantify the binding of the lead compounds to the CBP bromodomain in living cells.
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity of a NanoLuc® luciferase-tagged protein (CBP bromodomain) and a fluorescently labeled tracer that binds to the same protein.[10] When a test compound enters the cell and binds to the CBP bromodomain, it displaces the tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-CBP bromodomain fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ CBP tracer
-
Nano-Glo® Substrate
-
384-well white, tissue culture-treated plates
-
Test compounds
Procedure:
-
Transfection: Transfect HEK293 cells with the NanoLuc®-CBP bromodomain plasmid according to the manufacturer's protocol. Plate the transfected cells into a 384-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in Opti-MEM®. Add the compound solutions to the cells.
-
Tracer Addition: Add the NanoBRET™ CBP tracer to all wells.
-
Incubation: Incubate the plate at 37 °C in a CO₂ incubator for 2 hours.
-
Detection: Prepare the Nano-Glo® Substrate detection reagent and add it to all wells. Read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio versus the logarithm of the compound concentration and fit the data to determine the cellular IC₅₀ value.
Rationale: This assay provides a direct measure of target engagement in a physiological environment, which is a critical step in validating the potential of a drug candidate.[10]
Protocol 4: Western Blot for c-MYC Downregulation
Objective: To assess the functional consequence of CBP/p300 bromodomain inhibition by measuring the expression of a downstream target gene, c-MYC.
Principle: CBP/p300 are known to regulate the expression of the oncogene c-MYC.[9] Inhibition of the CBP/p300 bromodomain is expected to lead to a dose-dependent decrease in c-MYC protein levels.
Materials:
-
MV4-11 cells (or another relevant cancer cell line)
-
RPMI-1640 medium with 10% FBS
-
Test compounds
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-c-MYC, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed MV4-11 cells and treat them with increasing concentrations of the test compound for 24-48 hours.
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-c-MYC antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to determine the relative decrease in c-MYC expression.
Expected Outcome: A dose-dependent reduction in c-MYC protein levels will confirm the on-target functional activity of the inhibitor in cells.[9]
Conclusion
The development of potent and selective CBP/p300 bromodomain inhibitors is a promising therapeutic strategy for various cancers. The this compound scaffold provides a versatile starting point for medicinal chemistry efforts. The protocols outlined in this application note provide a comprehensive framework for the synthesis, in vitro screening, and cellular characterization of novel inhibitors derived from this scaffold. By following this systematic approach, researchers can efficiently identify and optimize lead compounds with the potential for further preclinical and clinical development.
References
-
Ma, L., et al. (2021). Current development of CBP/p300 inhibitors in the last decade. European Journal of Medicinal Chemistry, 209, 112861. [Link][1]
-
Xing, Y., et al. (2021). CBP/p300 bromodomain: new promising epigenetic target. Visualized Cancer Medicine. [Link][3]
-
Cardullo, F., et al. (2018). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2565. [Link]
-
Liao, Y., et al. (2021). Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP. ACS Medicinal Chemistry Letters, 12(9), 1435-1441. [Link][2]
-
Zhang, Y., et al. (2019). Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening. Acta Pharmaceutica Sinica B, 9(4), 784-795. [Link][9]
-
Hu, J. K., et al. (2025). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. Acta Pharmacologica Sinica. [Link][4]
-
Tsui, V., et al. (2018). Design and Synthesis of a Biaryl Series as Inhibitors for the Bromodomains of CBP/P300. Bioorganic & Medicinal Chemistry Letters, 28(2), 113-117. [Link]
-
ResearchGate. (n.d.). Isoxazole and related CBP/p300 inhibitors. [Link]
-
Hnisz, D., et al. (2015). Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming. Cell Stem Cell, 17(2), 213-224. [Link]
-
Lasko, L. M., et al. (2017). Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP. Molecular Cancer Therapeutics, 16(10), 2098-2108. [Link]
-
ChemRxiv. (2024). Development of a novel class of CBP/EP300 bromodomain inhibitors which block TNF-α induced NFκB signaling. [Link]
-
Liu, J., et al. (2025). Therapeutic targeting of the p300/CBP bromodomain enhances the efficacy of immune checkpoint blockade therapy. Oncogene. [Link]
-
Dauch, D., et al. (2016). Benzoxazepine-type inhibitors for the CBP/p300 bromodomains. Elektronische Hochschulschriften der LMU München. [Link]
-
Gehling, V. S., et al. (2018). Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase-Bromodomain Inhibitor. Journal of Medicinal Chemistry, 61(15), 6826-6836. [Link]
-
Liu, J., et al. (2025). Therapeutic targeting of the p300/CBP bromodomain enhances the efficacy of immune checkpoint blockade therapy. Oncogene. [Link]
-
Chipumuro, E., et al. (2016). Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma. Cell Reports, 16(1), 167-179. [Link]
-
Kim, K., et al. (2023). Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. European Journal of Medicinal Chemistry, 258, 115598. [Link][6]
-
MDPI. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]
-
Vasta, J. D., et al. (2019). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(2), 138-150. [Link][10]
-
Welti, J., et al. (2016). Therapeutic Targeting of the CBP/p300 Bromodomain Blocks the Growth of Castration-Resistant Prostate Cancer. Cancer Research, 76(13), 3853-3864. [Link][5]
-
Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2416-2426. [Link]
-
MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link][7]
-
ResearchGate. (n.d.). Mutation analysis of BRD4 BD1. (A) JQ1-dependent dose-response curve of... [Link]
-
Almqvist, H., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(28), 9785-9793. [Link]
-
Reaction Biology. (n.d.). BRD1 Bromodomain Assay Service (AlphaScreen). [Link]
-
ResearchGate. (n.d.). Basis for AlphaScreen protein–protein binding assay applied to His-tagged bromodomain and biotinylated histone peptides. [Link][8]
Sources
- 1. Current development of CBP/p300 inhibitors in the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 4. Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vitro Biological Screening of Isoxazole Derivatives
Introduction: The Versatility of the Isoxazole Scaffold in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural rigidity allow for diverse substitutions, leading to a wide spectrum of biological activities.[1] Isoxazole derivatives have been extensively investigated and developed as therapeutic agents with anticancer, anti-inflammatory, antimicrobial, immunomodulatory, and neurological applications.[1][2][3]
The journey from a novel synthesized isoxazole derivative to a potential drug candidate is arduous. The foundational step in this process is a robust and logical in vitro screening cascade. These initial assays are designed to efficiently identify compounds with desired biological activity, elucidate their potency, and provide preliminary insights into their mechanism of action. This guide provides detailed protocols and expert insights for a selection of core in vitro assays tailored for the primary screening of isoxazole derivatives, ensuring that the generated data is both reliable and translatable.
Part 1: Anticancer and Cytotoxicity Screening
A significant thrust in isoxazole research is the development of novel anticancer agents.[4] The primary goal of initial screening is to determine a compound's ability to inhibit cancer cell proliferation or induce cell death. A logical workflow involves an initial broad cytotoxicity screen followed by more specific assays to determine the mode of action (e.g., apoptosis).
Primary Screening: Cell Viability via MTT Assay
Principle & Expertise: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the cornerstone of cytotoxicity screening. It is a colorimetric assay that measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[5] In viable cells, mitochondrial reductase enzymes cleave the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[5]
Trustworthiness & Self-Validation: This assay's reliability hinges on meticulous execution and appropriate controls. The final DMSO concentration must be kept constant across all wells (typically <0.5%) to avoid solvent-induced toxicity. A vehicle control (e.g., cells treated with DMSO alone) is essential to establish baseline viability (100%), while a positive control (e.g., a known cytotoxic drug like Doxorubicin) validates the assay's ability to detect cell death. It is also crucial to ensure cells are in the logarithmic growth phase during treatment.
Caption: Workflow for determining cytotoxicity using the MTT assay.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each isoxazole derivative in DMSO. Create a series of 2x working concentrations by serially diluting the stock in culture medium.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the corresponding 2x compound dilutions to achieve the final desired concentrations. Include wells for vehicle control (medium with the same final DMSO concentration as the highest compound concentration) and a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[5][6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
| Isoxazole Derivative | Target Cell Line | IC₅₀ (µM) |
| Compound A | MCF-7 (Breast) | 5.2 |
| Compound B | MCF-7 (Breast) | 15.8 |
| Compound C | HeLa (Cervical) | 8.9 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 |
Mechanistic Insight: Apoptosis Detection by Annexin V-FITC/PI Staining
Principle & Expertise: Once a compound shows cytotoxic activity, it's crucial to determine how it kills the cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can detect this event.[7] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[8] Flow cytometry analysis of cells co-stained with Annexin V-FITC and PI allows for the differentiation of four populations:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
Cell Treatment: Seed cells in a 6-well plate and treat with the isoxazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE™ Express. Centrifuge the combined cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer.[9] The cell density should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 100 µg/mL stock) to the cell suspension.[9][10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][11]
-
Dilution & Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.[9] Excite FITC at 488 nm and measure emission at ~530 nm; excite PI at 488 nm and measure emission at >670 nm.
Part 2: Anti-inflammatory Activity Screening
Many isoxazole derivatives exhibit anti-inflammatory properties, often by targeting enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[3][12]
Target-Based Screening: COX-2 Inhibition Assay
Principle & Expertise: Cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation.[13] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation.[13] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs.[12] Fluorometric or colorimetric assay kits are commercially available that measure the peroxidase component of COX activity. In the presence of a peroxidase substrate, the reaction initiated by COX produces a fluorescent or colored product, which can be measured over time. An inhibitor will reduce the rate of product formation.
Trustworthiness & Self-Validation: It is critical to run a parallel assay for COX-1 inhibition to determine the selectivity of the isoxazole derivative. A highly selective COX-2 inhibitor will have a much higher IC₅₀ for COX-1 than for COX-2. A known selective COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control.[13]
Sources
- 1. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espublisher.com [espublisher.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. dojindo.com [dojindo.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Annexin V-FITC Kit Protocol [hellobio.com]
- 12. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
Application Notes & Protocols: A Technical Guide to Computational Docking Studies of 5-Bromo-3-phenylisoxazole Derivatives
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1] This guide provides an in-depth technical framework for conducting computational docking studies on 5-Bromo-3-phenylisoxazole derivatives, a class of compounds with significant therapeutic potential. We will navigate the entire in silico workflow, from the initial preparation of protein and ligand structures to the final analysis of docking results. This document is designed for researchers, scientists, and drug development professionals, offering not just a set of protocols, but also the scientific rationale behind each step to ensure robust and meaningful results.
Introduction: The Rationale for Docking this compound Derivatives
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][3] This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual libraries of compounds against a biological target.[4] The this compound core is of particular interest due to the diverse biological activities exhibited by isoxazole derivatives, including potential anticancer and anti-inflammatory properties.[5][6] By understanding the molecular interactions between these derivatives and their protein targets, we can elucidate mechanisms of action and rationally design more potent and selective inhibitors.
This guide will utilize a practical, hands-on approach, primarily focusing on the widely-used and freely available software suite, AutoDock Vina, for the docking calculations, and PyMOL for visualization.[7][8]
The Computational Docking Workflow: A Conceptual Overview
A successful molecular docking study is a multi-step process that requires careful attention to detail at each stage. The overall workflow can be conceptualized as a funnel, starting with a broad set of potential interactions and progressively refining the results to identify the most likely binding modes.
Figure 1: A generalized workflow for computational docking studies.
Detailed Protocols
Part I: Protein Preparation
The initial step in any docking study is the preparation of the target protein structure. This process involves cleaning the raw crystallographic data to ensure it is suitable for the docking algorithm.
Protocol 1: Protein Preparation using AutoDockTools (ADT)
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For this example, we will assume a hypothetical kinase target.
-
Clean the PDB File:
-
Load into AutoDockTools (ADT):
-
Start ADT.
-
Go to File > Read Molecule and select your cleaned PDB file.
-
-
Add Hydrogens:
-
Navigate to Edit > Hydrogens > Add.
-
Select Polar only and click OK. This step is vital for correct hydrogen bond calculations.
-
-
Compute Charges:
-
Go to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom, which is necessary for the scoring function.[11]
-
-
Save as PDBQT:
-
Go to Grid > Macromolecule > Choose.
-
Select your protein and click Select Molecule.
-
Save the file in PDBQT format. This format includes the atomic coordinates, charges, and atom types required by AutoDock Vina.[12]
-
Part II: Ligand Preparation
Proper preparation of the ligand is equally as important as preparing the protein. The this compound derivatives must be converted into a format that the docking software can read and their rotatable bonds must be defined.
Protocol 2: Ligand Preparation
-
Draw the 2D Structure: Use a chemical drawing software like ChemDraw or Marvin Sketch to create the 2D structure of your this compound derivative.
-
Convert to 3D:
-
Save the 2D structure as a 3D format (e.g., MOL or SDF).
-
Energy minimization should be performed to obtain a low-energy conformation. This can be done using software like UCSF Chimera or online tools.[4]
-
-
Load into AutoDockTools (ADT):
-
Open ADT.
-
Go to Ligand > Input > Open and select your 3D ligand file.
-
-
Define Torsion Tree:
-
Navigate to Ligand > Torsion Tree > Detect Root.
-
Then, go to Ligand > Torsion Tree > Choose Torsions to define the rotatable bonds. This allows for ligand flexibility during docking.[13]
-
-
Save as PDBQT:
-
Go to Ligand > Output > Save as PDBQT.
-
Part III: Grid Generation and Docking
The grid box defines the search space for the docking simulation. Its proper placement and size are critical for obtaining meaningful results.
Protocol 3: Grid Generation and Running AutoDock Vina
-
Load Protein and Ligand in ADT: Ensure both your prepared protein (PDBQT) and ligand (PDBQT) are loaded into the same ADT session.
-
Define the Grid Box:
-
Create the Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines, replacing the values with your specific file names and grid parameters:[15]
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your PDBQT files and conf.txt.
-
Execute the following command (ensure AutoDock Vina is in your system's PATH):
-
Analysis and Visualization of Docking Results
The output of a Vina docking run is a PDBQT file containing multiple binding modes (poses) of the ligand, ranked by their predicted binding affinity.
Interpreting the Output
The log.txt file contains a table of the binding affinities (in kcal/mol) for each predicted pose.[16] Lower binding energy values indicate a more favorable binding interaction.
| Binding Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.234 | 2.345 |
| 3 | -7.9 | 1.567 | 2.876 |
Table 1: Example of AutoDock Vina output.
Visualizing Interactions
Visual inspection of the docked poses is crucial for understanding the key interactions between the ligand and the protein.[17][18] PyMOL is an excellent tool for this purpose.
Protocol 4: Visualization with PyMOL
-
Load Structures: Open PyMOL and load both the protein PDBQT file and the docking output PDBQT file.
-
Visualize Binding Poses: The output file contains multiple models, each representing a different binding pose. You can cycle through them to observe the different orientations of the ligand in the active site.[19]
-
Identify Key Interactions:
-
Use the wizard > measurement tool to measure distances between atoms to identify potential hydrogen bonds (typically < 3.5 Å).
-
Display the protein surface to visualize how the ligand fits into the binding pocket.
-
Identify and label the amino acid residues that are in close contact with the ligand.[17]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. classcentral.com [classcentral.com]
- 17. medium.com [medium.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-3-phenylisoxazole
Welcome to the technical support center for the synthesis of 5-Bromo-3-phenylisoxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, troubleshoot experimental issues, and ultimately improve reaction yields and product purity. The content is structured in a question-and-answer format to directly address specific problems you may face in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Issues in 3-Phenylisoxazole Ring Formation
The most common route to this compound involves the initial synthesis of the 3-phenylisoxazole core, followed by bromination. Low yields in the initial cyclization step are a primary bottleneck.
Question 1: My yield for the 3-phenylisoxazole precursor is consistently low. What are the common causes and how can I fix them?
Low or no yield in isoxazole synthesis often points to issues with starting materials, reaction conditions, or the stability of key intermediates.[1]
-
Causality - Starting Material Integrity: The purity of your precursors is critical. For instance, in syntheses proceeding through a chalcone intermediate (formed from an aromatic ketone and aldehyde), the chalcone must be pure.[2][3] Similarly, in 1,3-dipolar cycloaddition reactions, the stability of the alkyne and the nitrile oxide precursor is paramount.[1]
-
Troubleshooting Steps:
-
Verify Starting Materials: Confirm the purity of your acetophenone, benzaldehyde (for chalcone routes), or phenylacetylene (for cycloaddition routes) via NMR or GC-MS.
-
Optimize Reaction Conditions:
-
Temperature: Some cyclization reactions require specific temperature control. For chalcone cyclization with hydroxylamine, reflux is common, but side reactions can occur at excessive temperatures.[3][4]
-
pH Control: The pH of the reaction medium can dramatically influence the reaction rate and selectivity, especially in Claisen-type syntheses.[1] For the reaction of a chalcone with hydroxylamine hydrochloride, a base like sodium hydroxide or potassium hydroxide is typically required to free the hydroxylamine and catalyze the reaction.[2][4][5]
-
-
Intermediate Stability: In 1,3-dipolar cycloadditions, the nitrile oxide intermediate is highly reactive and prone to dimerization, forming furoxans (1,2,5-oxadiazole-2-oxides), which is a major cause of low yield.[1] To mitigate this, generate the nitrile oxide in situ so that it can immediately react with the alkyne (the dipolarophile). Slow addition of the nitrile oxide precursor (e.g., benzaldoxime) to the reaction mixture containing the alkyne is a highly effective strategy.[1]
-
Question 2: I'm observing a significant byproduct with a similar polarity to my desired 3-phenylisoxazole, making purification difficult. What could it be?
This is a classic problem in isoxazole synthesis. The two most likely culprits are regioisomers or furoxan dimers.
-
Furoxan Dimerization: As mentioned above, nitrile oxides can dimerize. This is especially problematic at high concentrations and in the absence of a reactive dipolarophile (your alkyne).[1]
-
Solution: Ensure the nitrile oxide is generated slowly and in situ. This keeps its instantaneous concentration low, favoring the desired cycloaddition over dimerization.
-
-
Regioisomer Formation: If you are using an unsymmetrical alkyne in a 1,3-dipolar cycloaddition, you can get a mixture of regioisomers (e.g., 3-substituted vs. 5-substituted isoxazoles). While phenylacetylene reacting with benzonitrile oxide should theoretically yield 3,5-diphenylisoxazole, impurities or side reactions can lead to other products. For syntheses starting from unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a very common challenge.[1]
Section 2: Optimizing the Electrophilic Bromination
Once you have a clean sample of 3-phenylisoxazole, the next critical step is the regioselective bromination at the C5 position.
Question 3: When I try to brominate 3-phenylisoxazole, I get a mixture of products, including what appears to be a di-brominated compound. How can I improve selectivity for this compound?
Achieving high regioselectivity in the bromination of aromatic and heteroaromatic rings is a common challenge. The key is to control the reactivity of the brominating agent and the reaction conditions.
-
Causality - Reagent & Conditions: The choice of brominating agent is paramount. Using elemental bromine (Br₂) can be too harsh, leading to over-bromination and side reactions. N-Bromosuccinimide (NBS) is a milder and more selective reagent for this type of transformation.[6][7] The reaction is typically performed in a strong acid like concentrated sulfuric acid or in an inert solvent.[7]
-
Troubleshooting & Optimization Strategy:
| Parameter | Recommendation | Rationale |
| Brominating Agent | Use N-Bromosuccinimide (NBS). | NBS is a solid, easier to handle than Br₂, and provides a slow, low-concentration source of electrophilic bromine, which enhances selectivity.[6] |
| Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of NBS. | A large excess of NBS will significantly increase the formation of di-brominated byproducts, which can be very difficult to separate from the desired mono-bromo product.[7] |
| Temperature Control | Maintain strict low-temperature control (e.g., 0 °C to RT). | Electrophilic aromatic substitution reactions are often highly temperature-dependent. Lower temperatures reduce the reaction rate, giving the inherent electronic preferences of the ring more time to direct the substitution, thus minimizing side products.[7] |
| Solvent | Use an inert solvent like Dichloromethane (DCM) or an acidic medium like concentrated H₂SO₄. | The solvent can influence the reactivity of the brominating agent and the substrate. An acidic medium can protonate the isoxazole ring, altering its electronic properties and directing the substitution. |
| Reaction Monitoring | Monitor progress carefully using TLC or LC-MS. | Quench the reaction as soon as the starting material is consumed to prevent the slower formation of di-brominated products.[7] |
Section 3: Purification Strategies
Question 4: My final product, this compound, is difficult to purify. What techniques are most effective?
Purification can be challenging due to the presence of unreacted starting materials, regioisomers, or di-brominated byproducts with similar physical properties.[1]
-
Troubleshooting Purification:
Caption: Decision workflow for purifying this compound.
-
Detailed Purification Steps:
-
Column Chromatography: This is the most universally applicable method.[1]
-
Solvent System Screening: Before running a large column, systematically screen solvent systems using Thin-Layer Chromatography (TLC). A good solvent system will show clear separation between your product spot and impurity spots. A mixture of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents is a good starting point.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective and scalable purification method.[1]
-
Experiment with different solvents (e.g., ethanol, isopropanol, or mixed solvent systems like ethanol/water) to find conditions where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
-
Experimental Protocols
Protocol 1: Two-Step Synthesis via Chalcone Intermediate
This is a robust and widely used method for constructing the 3-phenylisoxazole core.[2][4][5]
Step A: Synthesis of Chalcone (1,3-Diphenylprop-2-en-1-one)
-
Dissolve acetophenone (1.0 eq.) and benzaldehyde (1.0 eq.) in ethanol.
-
Dropwise, add an aqueous solution of sodium hydroxide (e.g., 10-40% NaOH) to the stirred solution at room temperature.[2][3]
-
Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid (chalcone), wash with cold water, and recrystallize from ethanol to purify.
Step B: Cyclization to 3-Phenylisoxazole
-
Reflux a mixture of the purified chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.[1][4]
-
Add a base (e.g., potassium hydroxide or sodium acetate) to the mixture and continue refluxing for 6-12 hours.[3][4]
-
After cooling, pour the reaction mixture into crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 3-phenylisoxazole. Purify by column chromatography if necessary.
Protocol 2: Bromination of 3-Phenylisoxazole
This protocol focuses on achieving high regioselectivity for the 5-bromo product.
Caption: Experimental workflow for the bromination of 3-phenylisoxazole.
-
Setup: Dissolve purified 3-phenylisoxazole (1.0 eq.) in a suitable inert solvent such as dichloromethane (DCM) in a round-bottom flask. Cool the flask to 0 °C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq.) to the stirred solution in small portions over 15-20 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor the consumption of the starting material by TLC (typically 2-6 hours).
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Extraction: Separate the organic layer, and extract the aqueous layer with additional DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by column chromatography (Hexane/Ethyl Acetate gradient) or recrystallization to yield pure this compound.
References
-
Krishna, V. S., & Kumar, M. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32985-33003. [Link]
-
Mishra, N. N., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 609. [Link]
-
Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. [Link]
-
Challenges associated with isoxazole directed C−H activation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Cyclization of Chalcones (I) to Isoxazole and Pyrazole Derivatives. (2009). Chemistry of Heterocyclic Compounds, 45(12), 1485-1488. [Link]
-
Kapoor, A., et al. (2016). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharmacia Lettre, 8(14), 47-54. [Link]
-
Algül, O., et al. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Heliyon, 5(10), e02541. [Link]
-
Li, J-T., et al. (2011). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 16(12), 10343-10351. [Link]
-
3-bromo-5-phenylisoxazole - ChemSynthesis. (n.d.). Retrieved January 21, 2026, from [Link]
-
Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. (2022). RSC Advances, 12(15), 9265-9269. [Link]
-
Isoxazole, 5-(4-bromophenyl)-3-phenyl- - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
-
One-pot synthesis of novel functionalized benzodiazepines via three-component or domino reactions. (2018). New Journal of Chemistry, 42(18), 15039-15044. [Link]
-
Krishnarao, & Sirisha, K. (2023). ONE POT MULTICOMPONENT SYNTHESIS OF A SERIES OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE EMPLOYED BY LEWS ACID CATALYST. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]
-
Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). Molbank, 2023(1), M1557. [Link]
-
Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]
-
Qin, X., et al. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS ONE, 20(11), e0334632. [Link]
-
Smith, J. (2022, March 22). #1 Synthesis of 3,5-diphenylisoxazoline. YouTube. [Link]
-
One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. (2018). Oriental Journal of Chemistry, 34(1), 555-560. [Link]
-
Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (2023). Chemistry, 5(4), 2736-2746. [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022). Synthesis, 54(23), 5129-5136. [Link]
- 5-bromoindole preparation method. (2013).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles
Welcome to the technical support center for the synthesis of 3,5-disubstituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and resolve issues encountered during your experiments.
The 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes is a cornerstone for constructing the 3,5-disubstituted isoxazole core, a privileged scaffold in medicinal chemistry.[1][2] However, the path to high yields and purity can be fraught with challenges, from the generation of the unstable nitrile oxide intermediate to controlling regioselectivity and minimizing side reactions.[3][4][5] This guide will address the most common pitfalls in a practical Q&A format.
Section 1: Nitrile Oxide Generation and Stability
The heart of the synthesis lies in the efficient in situ generation and immediate trapping of the nitrile oxide intermediate. Issues at this stage are the most frequent cause of low yields.
Q1: My reaction yield is very low, and I suspect inefficient nitrile oxide generation. How can I troubleshoot this?
A1: Low yields are often traceable to the nitrile oxide generation step.[6] The choice of precursor and the method of oxidation are critical. Aldoximes are common precursors, and their conversion to nitrile oxides can be achieved through various methods, each with its own advantages and potential pitfalls.[1][6]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure your aldoxime precursor is pure. Impurities can interfere with the oxidation step. Similarly, verify the quality and activity of your chosen oxidant.
-
Optimize the Oxidant:
-
Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene (DIB) and [bis(trifluoroacetoxy)iodo]benzene (PIFA) are highly effective for generating nitrile oxides from oximes, often leading to rapid and clean reactions with high regioselectivity.[3][7][8] If using these, ensure they are fresh and have been stored properly to maintain reactivity.
-
N-Halosuccinimides: N-Chlorosuccinimide (NCS) is a common and cost-effective choice. However, the reaction can sometimes be sluggish. Ensure stoichiometric amounts are used, and consider slight excesses if conversion is incomplete.
-
Chloramine-T: This reagent serves as both a halogenating agent and a base, simplifying the reaction setup.[5] Ensure the trihydrate form is used as specified in many protocols.
-
Green Alternatives: Oxidizing systems like NaCl/Oxone in aqueous media offer an environmentally benign option and have shown good to excellent yields.[6][9]
-
-
Solvent Considerations: The choice of solvent can impact the stability and reactivity of the nitrile oxide. Aprotic solvents like DCM or THF are common. For some protocols, particularly those using hypervalent iodine reagents, alcoholic solvents like methanol or trifluoroethanol have been shown to be effective.[4]
Experimental Protocol: Hypervalent Iodine-Mediated Nitrile Oxide Generation
This protocol is adapted for a completely regioselective and high-yielding procedure for 3,5-disubstituted isoxazoles.[3][7]
-
Dissolve the aldoxime (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent (e.g., methanol).
-
In a separate flask, prepare a solution of the hypervalent iodine reagent (e.g., PIFA, 1.5 eq.) in the same solvent.
-
Slowly add the oxidant solution to the aldoxime/alkyne mixture at room temperature over a period of 15-30 minutes. The slow addition helps to maintain a low concentration of the nitrile oxide, minimizing dimerization.[10]
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, quench the reaction and proceed with standard aqueous work-up and purification.
Q2: I am observing a significant amount of a byproduct that I suspect is a furoxan. How can I prevent this?
A2: The formation of furoxans (1,2,5-oxadiazole-2-oxides) is the most common side reaction and results from the dimerization of the nitrile oxide intermediate.[6][11][12] This occurs when the concentration of the nitrile oxide is high and the dipolarophile (the alkyne) is not reactive enough or present in a sufficiently high concentration to trap it.[6][10]
Mitigation Strategies:
-
In situ Generation and Slow Addition: The most effective strategy is to generate the nitrile oxide in situ in the presence of the alkyne.[10] Furthermore, slowly adding the oxidizing agent or the nitrile oxide precursor to the reaction mixture containing the alkyne ensures that the concentration of the transient nitrile oxide remains low at any given time, favoring the desired cycloaddition over dimerization.[10][13]
-
Increase Alkyne Concentration: Using a slight excess of the alkyne (e.g., 1.2-1.5 equivalents) can help to more effectively trap the nitrile oxide as it is formed.
-
Enhance Alkyne Reactivity: Electron-deficient alkynes are generally more reactive towards nitrile oxides. If your synthesis allows, modifying the alkyne substrate with electron-withdrawing groups can accelerate the cycloaddition.
-
Temperature Control: In some cases, running the reaction at a lower temperature can slow down the rate of dimerization relative to the cycloaddition.[14]
Section 2: Regioselectivity and Isomer Formation
While the reaction of nitrile oxides with terminal alkynes generally shows high regioselectivity for the 3,5-disubstituted isoxazole, deviations can occur, leading to mixtures of isomers that are difficult to separate.[1][3][15]
Q3: My reaction is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?
A3: The formation of the 3,4-disubstituted regioisomer is less common with terminal alkynes but can occur, particularly under thermal conditions without a catalyst.[3] Controlling regioselectivity hinges on managing the electronic and steric influences of the reactants and reaction conditions.[10]
Strategies to Enhance 3,5-Regioselectivity:
-
Catalysis is Key:
-
Copper(I) Catalysis: The use of a copper(I) catalyst is a well-established method for ensuring high regioselectivity in the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[5][14][16] The reaction proceeds through a copper acetylide intermediate, which effectively directs the regiochemical outcome.
-
Ruthenium(II) Catalysis: Ruthenium catalysts have also been successfully employed to achieve high regioselectivity.[14]
-
-
Metal-Free Approaches: While often highly regioselective, metal-free methods using hypervalent iodine reagents can sometimes yield minor amounts of the other isomer depending on the substrates.[3][7] Optimizing the solvent and temperature can help. Lowering the reaction temperature, for instance, can enhance selectivity.[14]
-
Substrate Control: The electronic nature of both the nitrile oxide and the alkyne influences the regioselectivity. The generally accepted mechanism involves the oxygen of the nitrile oxide adding to the substituted carbon of the terminal alkyne.
| Catalyst System | Typical Regioselectivity (3,5- vs 3,4-) | Key Advantages |
| Copper(I) Salts (e.g., CuI, CuSO₄/Ascorbate) | Excellent (>95:5) | High reliability, wide scope, aqueous conditions possible.[5] |
| Hypervalent Iodine (e.g., PIFA, DIB) | Very Good to Excellent | Metal-free, mild conditions, rapid reactions.[3][7] |
| Thermal (Uncatalyzed) | Poor to Moderate | Can lead to mixtures of regioisomers and side products.[3] |
Experimental Protocol: Copper(I)-Catalyzed Regioselective Isoxazole Synthesis
This one-pot procedure is adapted from established methods for the highly regioselective synthesis of 3,5-disubstituted isoxazoles.[5]
-
To a solution of hydroxylamine hydrochloride (1.05 eq.) and NaOH (1.05 eq.) in a 1:1 mixture of t-BuOH:H₂O, add the aldehyde (1.0 eq.). Stir for 30 minutes at room temperature to form the aldoxime.
-
Add Chloramine-T trihydrate (1.05 eq.) in portions.
-
Add CuSO₄·5H₂O (0.03 eq.) and a reducing agent like sodium ascorbate (0.06 eq.) or copper turnings.
-
Add the terminal alkyne (1.0 eq.).
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete in 4-12 hours.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent. Purify by column chromatography.
Section 3: Work-up and Purification
Even with a successful reaction, challenges can arise during the isolation and purification of the final product.
Q4: I am having difficulty purifying my crude isoxazole product. What are some common issues and solutions?
A4: Purification challenges often stem from the presence of closely related side products or unreacted starting materials.
Troubleshooting Purification:
-
Furoxan Removal: If furoxan dimerization was an issue, it can be difficult to separate from the desired isoxazole due to similar polarities. Optimizing the reaction to prevent its formation is the best strategy. If it does form, careful column chromatography with a shallow solvent gradient may be necessary.
-
Unreacted Aldoxime: Residual aldoxime can complicate purification. Ensure the oxidation step goes to completion. A simple aqueous wash during work-up can often remove unreacted hydroxylamine hydrochloride and other water-soluble reagents.
-
Product Stability: The isoxazole ring itself is generally stable, but the N-O bond can be sensitive to certain conditions, such as strong reducing agents (e.g., catalytic hydrogenation) or some strong bases.[10] Avoid these conditions during work-up and purification if your substituents are sensitive.
By systematically addressing these common issues, from the critical nitrile oxide generation step to final purification, researchers can significantly improve the efficiency and success rate of their 3,5-disubstituted isoxazole syntheses.
References
- Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.Chemical Communications (RSC Publishing).
- Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines.National Institutes of Health (NIH).
- Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes.PubMed.
- Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition.BenchChem.
- 1,3‐Dipolar cycloaddition reaction of nitrile oxides.ResearchGate.
- Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.SciSpace.
- Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids.MDPI.
- Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes).Sciforum.
- Troubleshooting regioselectivity in isoxazole synthesis.BenchChem.
- Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones.Organic & Biomolecular Chemistry (RSC Publishing).
- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.National Institutes of Health (NIH).
- Troubleshooting guide for the synthesis of isoxazole derivatives.BenchChem.
- New Synthetic Method for 3,5-Disubstituted Isoxazole.Chemical Journal of Chinese Universities.
- Construction of Isoxazole ring: An Overview.Life Acad. Nano Bio Sci..
- 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing.MDPI.
- Isoxazole synthesis.Organic Chemistry Portal.
- Synthesis of 3,5-disubstituted isoxazole.ResearchGate.
- One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles.Journal of Organic Chemistry.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.RSC Advances.
Sources
- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. sciforum.net [sciforum.net]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isoxazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of 5-Bromo-3-phenylisoxazole by Column Chromatography
Welcome to the technical support center for the purification of 5-Bromo-3-phenylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the column chromatography of this compound. Our goal is to equip you with the knowledge to navigate common purification challenges and achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For the purification of this compound, standard flash chromatography grade silica gel (230-400 mesh) is the most common and recommended stationary phase.[1] Its polarity is well-suited for separating aromatic and heterocyclic compounds from common reaction impurities. Should you encounter issues with compound degradation or poor separation, alternative stationary phases like neutral or basic alumina can be explored.[2]
Q2: How do I determine the optimal mobile phase for the column?
A2: The ideal mobile phase should be determined by preliminary thin-layer chromatography (TLC) analysis.[1][2] A good starting point for this compound, a relatively non-polar compound, is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane.[1][3] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired product, ensuring good separation from impurities.[1]
Q3: My this compound seems to be degrading on the silica gel column. What can I do?
A3: Isoxazoles can sometimes be sensitive to the acidic nature of silica gel.[1] If you suspect degradation, you can deactivate the silica gel. This is achieved by preparing a slurry of the silica gel in your chosen mobile phase containing a small amount of triethylamine (0.1-1% v/v) and then packing the column with this mixture.[4] Running the column with a mobile phase containing a small percentage of triethylamine can also help mitigate degradation.[4]
Q4: I am having trouble dissolving my crude this compound in the mobile phase for loading. What is the best approach?
A4: If your crude product has poor solubility in the initial mobile phase, it is advisable to use a "dry loading" technique.[5] To do this, dissolve your crude material in a suitable solvent in a round-bottom flask, add a small amount of silica gel (approximately 10-20 times the mass of your sample), and then remove the solvent under reduced pressure until you have a free-flowing powder.[5] This powder can then be carefully added to the top of your packed column.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound and provides actionable solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product from impurities | The solvent system is not optimal. | Systematically screen different solvent systems using TLC to maximize the difference in Rf values between your product and the impurities.[2] Consider using a ternary mixture or adding a small amount of a modifier like methanol for challenging separations. |
| The column was overloaded with crude material. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-10% of the mass of the silica gel. | |
| The elution was too fast. | Reduce the flow rate of the mobile phase to allow for better equilibration between the stationary and mobile phases. | |
| The product is eluting with the solvent front (high Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means decreasing the percentage of ethyl acetate.[1] |
| The product is not eluting from the column (low Rf) | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[1] You can employ a gradient elution, starting with a low polarity solvent and gradually increasing it.[4] |
| Streaking or tailing of the product band | The compound may be interacting too strongly with the silica gel. | Add a small amount of a polar modifier like methanol or a few drops of triethylamine (if the compound is basic) to the mobile phase. |
| The sample was not loaded in a concentrated band. | Ensure the sample is dissolved in the minimum amount of solvent before loading to create a narrow starting band.[5] | |
| Cracks appearing in the silica bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Adding a layer of sand on top of the silica bed can help prevent disturbance when adding solvent.[5] |
| Use of a solvent like dichloromethane which can have a higher heat of adsorption. | Pack the column carefully and avoid rapid changes in solvent composition. |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general yet detailed methodology for the purification of this compound.
1. TLC Method Development:
-
Dissolve a small amount of your crude product in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with varying polarities (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate).
-
Visualize the spots under UV light. The ideal solvent system will give your product an Rf value of ~0.2-0.4 and show clear separation from major impurities.
2. Column Preparation:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Carefully pour the slurry into the column, gently tapping the side to ensure even packing.
-
Once the silica has settled, add another layer of sand on top.
-
Wash the column with the mobile phase, ensuring the solvent level never drops below the top of the sand.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed using a pipette.[5]
-
Dry Loading: If solubility is an issue, follow the dry loading procedure described in the FAQs.[5]
4. Elution and Fraction Collection:
-
Begin eluting the column with the optimized mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar impurities after your product has been collected.[4]
-
Collect fractions of a consistent volume.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
5. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain your purified this compound.
-
Confirm the purity using analytical techniques such as NMR, LC-MS, or HPLC.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography.
References
-
ResearchGate. Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). [Link]
-
Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? [Link]
-
PubChem. 5-Bromo-3-phenyl-2,1-benzisoxazole. [Link]
-
PubChem. 5-Amino-4-bromo-3-phenylisoxazole. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
ChemSynthesis. 3-bromo-5-phenylisoxazole. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
AWS. Rhodium(III) -catalyzed Indazole Synthesis by C-H Bond Functionalization and Cyclative Capture. [Link]
-
Chemistry LibreTexts. 26.4: Optimization and Column Performance. [Link]
-
Supporting Information. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. [Link]
-
MDPI. (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. [Link]
-
MedCrave online. Optimization of a column chromatography separation method for spectroscopic analysis of polycyclic aromatic hydrocarbons present. [Link]
-
PMC - NIH. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]
-
Supporting Information. 3. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]
Sources
Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling of Bromo-isoxazoles
Welcome to the technical support center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving bromo-isoxazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common issues, and deepen their understanding of this powerful C-C bond-forming reaction. The isoxazole moiety is a valuable pharmacophore, and its efficient functionalization is crucial for the synthesis of novel therapeutics.[1][2]
This resource provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Troubleshooting Guide
This section addresses specific experimental challenges you may encounter when working with bromo-isoxazoles in Suzuki coupling reactions.
Issue 1: Low to No Yield of the Desired Coupled Product
Question: I am attempting a Suzuki coupling with a bromo-isoxazole and a boronic acid, but I'm observing very low conversion to my desired product. What are the likely causes and how can I improve my yield?
Answer:
Low or no yield in a Suzuki coupling of bromo-isoxazoles is a common but surmountable issue. The problem often lies in one or more of the following areas: the catalyst system, reaction conditions, or reagent stability.[3][4] A systematic approach to troubleshooting is key.
Initial Checks & Quick Fixes:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen, and that all solvents have been properly degassed.[5][6]
-
Reagent Quality:
-
Boronic Acid: Boronic acids can degrade, especially when exposed to air and moisture, leading to protodeboronation.[5][7] It's advisable to use fresh or properly stored boronic acid. Consider using more stable boronate esters (e.g., pinacol esters) if degradation is suspected.[5][6]
-
Palladium Catalyst: Use a fresh, high-purity palladium source. Pd(0) catalysts can be particularly air-sensitive.[6]
-
Solvent and Base: Ensure solvents are anhydrous and of high purity. The base should be finely powdered and dry to ensure reproducibility.[5]
-
Systematic Optimization Workflow:
If initial checks don't resolve the low yield, a more systematic screening of reaction parameters is necessary.
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yield.
Detailed Optimization Steps:
-
Catalyst and Ligand Screening: The choice of palladium source and ligand is critical, especially for heteroaryl couplings.[3]
-
Palladium Precatalysts: While Pd(PPh₃)₄ is common, it may not be the most effective for this substrate class. Consider screening other Pd(0) or Pd(II) precatalysts. Pd(dppf)Cl₂ is often a robust choice for heteroaryl couplings.[3][8]
-
Ligands: The electronic and steric properties of the phosphine ligand dramatically influence the reaction. For electron-deficient isoxazoles, bulky, electron-rich phosphine ligands are often superior as they promote the rate-limiting oxidative addition step.[9][10]
-
| Catalyst System | Typical Loading (mol%) | Key Advantages for Bromo-isoxazoles |
| Pd(OAc)₂ / SPhos | 1-3 | Highly active for heteroaryl chlorides and bromides; promotes fast oxidative addition.[9] |
| Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | 1-3 | The bulky ligand is essential for coupling at sterically hindered positions and can suppress side reactions.[1] |
| Pd(dppf)Cl₂ | 2-5 | A stable Pd(II) precatalyst, often effective for a range of heteroaryl couplings.[3][8] |
| Pd(PPh₃)₄ | 3-5 | A classic choice, but may require higher temperatures and can be less effective for challenging substrates.[3] |
-
Base Selection: The base activates the boronic acid, facilitating the crucial transmetalation step.[11] The choice of base can significantly impact yield.[12]
-
Solvent Effects: The solvent influences catalyst solubility, stability, and the rates of the catalytic cycle steps.[13][14][15]
-
Common Solvents: Aprotic polar solvents like dioxane, THF, and DMF are frequently used, often with water as a co-solvent.[13][14] The addition of water can improve the solubility of the base and facilitate the reaction.[14][16]
-
Screening Recommendations: A good starting point is a 3:1 to 5:1 mixture of an organic solvent and an aqueous base solution (e.g., Dioxane/H₂O, Toluene/H₂O).
-
-
Temperature Optimization: Suzuki couplings can be sensitive to temperature.
-
Starting Point: A temperature of 60-80 °C is a reasonable starting point for many systems.[2]
-
Sluggish Reactions: If the reaction is slow, a moderate increase in temperature (e.g., to 100-120 °C) may be necessary, but be mindful of potential substrate or product decomposition.[6][17] Microwave irradiation can also be a powerful tool to accelerate slow reactions and improve yields.[3][18]
-
Issue 2: Formation of Significant Side Products (Debromination & Homocoupling)
Question: My reaction is proceeding, but I'm isolating a significant amount of the debrominated (protonated) isoxazole starting material and/or homocoupled boronic acid. How can I suppress these side reactions?
Answer:
The formation of debrominated starting material and boronic acid homocoupling are common competitive pathways in Suzuki couplings.[3][5]
Causes of Debromination:
Debromination occurs when the organopalladium intermediate formed after oxidative addition is intercepted by a hydride source before it can undergo transmetalation.[5]
-
Optimizing the Base: Stronger bases can sometimes promote pathways that generate hydride species. Switching to a milder base can be effective.
-
Recommendation: If using a strong base like an alkoxide, consider switching to K₃PO₄, Cs₂CO₃, or even CsF, which has been shown to be effective in minimizing side reactions with nitrogen-containing heterocycles.[19]
-
-
Ligand Choice: The ligand can influence the relative rates of transmetalation and competing side reactions. Bulky, electron-rich ligands that accelerate the desired catalytic cycle can often outcompete the debromination pathway.
Causes of Homocoupling:
Homocoupling of the boronic acid is often promoted by the presence of oxygen.
-
Rigorous Inert Atmosphere: This is the most critical factor. Ensure your reaction setup is scrupulously purged and maintained under an inert atmosphere throughout the entire process.[5][6] Use freshly degassed solvents.
Suzuki Coupling Catalytic Cycle and Side Reactions
Caption: The Suzuki catalytic cycle with key side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling?
A1: The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst.[11][20] The key steps are:
-
Oxidative Addition: The active Pd(0) species inserts into the carbon-bromine bond of the isoxazole, forming a Pd(II) intermediate.[9][21]
-
Transmetalation: The organic group from the activated boronic acid (in the form of a boronate complex) is transferred to the palladium center, displacing the halide.[11][21] This step is facilitated by the base.[11]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[11][21]
Q2: How does the position of the bromine on the isoxazole ring affect reactivity?
A2: The position of the bromine atom (e.g., 3-, 4-, or 5-bromo-isoxazole) can influence reactivity due to the electronic nature of the isoxazole ring. The electron density at the carbon-bromine bond affects the rate of the oxidative addition step. While general trends can be predicted, the optimal conditions may vary for each isomer, often requiring specific optimization. A recent study on 3,4-disubstituted 5-bromoisoxazoles highlighted the importance of using a bulky phosphine ligand like P(t-Bu)₃·HBF₄ to achieve high yields.[1]
Q3: Are there any known issues with isoxazole ring stability under Suzuki conditions?
A3: While the isoxazole ring is generally stable, certain functionalities or harsh reaction conditions could potentially lead to ring-opening or other degradation pathways. For instance, some palladium-catalyzed reactions can lead to isoxazole fragmentation.[22] If you observe unexpected byproducts, it's worth considering the stability of your specific isoxazole substrate under the chosen temperature and basicity. Monitoring the reaction by LC-MS can help identify potential degradation products.
Q4: Can I use a ligand-free catalyst system for this reaction?
A4: While ligand-free Suzuki couplings have been reported, they are often less efficient for challenging substrates like heteroaryl bromides.[23] The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. For bromo-isoxazoles, a well-chosen ligand is highly recommended to achieve good yields and suppress side reactions.
Q5: What is a general, reliable starting protocol for a Suzuki coupling of a bromo-isoxazole?
A5: A robust starting point for optimization is crucial. The following protocol provides a solid foundation.
Experimental Protocol: General Procedure for Suzuki Coupling of Bromo-isoxazoles
Materials:
-
Bromo-isoxazole (1.0 equiv)
-
Boronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromo-isoxazole, boronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Add the degassed solvent mixture via syringe.
-
Seal the vessel and place it in a preheated oil bath or microwave reactor set to the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS, typically 2-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Suzuki reaction - Wikipedia . Wikipedia. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction . ChemRxiv. Available at: [Link]
-
Mechanistic Investigations of a Palladium-Diene Catalyzed Suzuki–Miyaura Cross-Coupling Reaction . ACS Publications. Available at: [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions . Journal of the American Chemical Society. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . PMC - NIH. Available at: [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions . Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters . Journal of the American Chemical Society. Available at: [Link]
-
Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives . ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles . ResearchGate. Available at: [Link]
-
What are the key steps involved in the general procedure of the Suzuki reaction? . Consensus.app. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]
-
Table 1 . Screening of palladium catalysts for the Suzuki coupling of... . ResearchGate. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... . ResearchGate. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . ResearchGate. Available at: [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media . PMC - NIH. Available at: [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents . NIH. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles . PMC - NIH. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? . ResearchGate. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions . CovaSyn. Available at: [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors . PMC - PubMed Central. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? . Reddit. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond . MDPI. Available at: [Link]
-
Suzuki Cross Coupling Reaction- A Review . INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]
-
Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction . PMC - NIH. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a . ResearchGate. Available at: [Link]
-
The effect of different solvents on the Suzuki coupling reac- tion a . ResearchGate. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings . NIH. Available at: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations . Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]
-
Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with... . ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. youtube.com [youtube.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
preventing degradation of 5-Bromo-3-phenylisoxazole on silica gel
Technical Support Center: 5-Bromo-3-phenylisoxazole Purification
A Guide for Researchers on Preventing On-Column Degradation
Welcome to the technical support guide for the handling and purification of this compound. This document serves as a critical resource for researchers, chemists, and drug development professionals who encounter stability challenges during the silica gel chromatography of this compound. Our goal is to provide clear, actionable troubleshooting advice and preventative protocols rooted in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a new, more polar spot on my TLC plate after running a column of this compound. What is happening?
A1: You are likely observing on-column degradation of your compound. this compound, like many isoxazole derivatives, is susceptible to acid-catalyzed ring opening.[1][2] Standard laboratory silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups, which can act as Brønsted or Lewis acids.[3] This acidic environment can be sufficient to catalyze the degradation of your target molecule during the time it resides on the column, leading to the formation of one or more polar impurities and a subsequent loss of yield.
A preliminary stability test is always recommended. Before committing your entire batch to a column, spot the compound on a silica TLC plate, let it sit for 30-60 minutes, and then elute as normal.[4] If you observe a new spot or streaking that was not present in the initial spotting, your compound is likely unstable to the stationary phase.[4]
Q2: What is the chemical mechanism for the degradation of this compound on silica gel?
A2: The degradation proceeds via an acid-catalyzed hydrolysis or ring-opening of the isoxazole moiety. The lone pair of electrons on the isoxazole nitrogen atom can be protonated by the acidic silanol groups on the silica surface. This protonation weakens the crucial N-O bond of the ring, making it susceptible to nucleophilic attack by water molecules present in the solvent or adsorbed on the silica.[2][5] This process ultimately leads to the cleavage of the heterocyclic ring, forming a more polar β-dicarbonyl-type species or related structures, which appear as new, lower Rf spots on a TLC plate.
Caption: Acid-catalyzed degradation of this compound on silica.
Q3: How can I prevent this degradation while still using silica gel for purification?
A3: The most effective strategy is to neutralize the acidic sites on the silica gel. This process, often called "deactivation" or "passivation," can be achieved by adding a small amount of a basic modifier, most commonly a tertiary amine like triethylamine (TEA), to the mobile phase.[4][6][7][8][9]
This protocol outlines the standard method for running a column with a basic modifier to protect acid-sensitive compounds.
Objective: To neutralize the silica gel stationary phase to prevent acid-catalyzed degradation of this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Triethylamine (TEA)
-
Standard chromatography equipment (column, flasks, etc.)
Procedure:
-
Determine Eluent System: First, determine an appropriate solvent system for your separation using standard TLC plates.
-
Prepare Modified Eluent: Prepare your chosen eluent and add triethylamine to a final concentration of 0.5% to 1.0% by volume.[8][9] For example, for 500 mL of eluent, add 2.5 mL to 5.0 mL of TEA.
-
Pack the Column: Pack the chromatography column with silica gel using the TEA-modified eluent, creating a slurry as you normally would.[10][11]
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-modified eluent. This ensures that all acidic sites throughout the silica bed are thoroughly neutralized.[6][12]
-
Load and Elute: Dissolve your crude compound in a minimum amount of the mobile phase (or perform a dry load) and run the chromatography using the TEA-modified eluent.
-
Monitor Fractions: Collect and analyze fractions by TLC as usual. The isoxazole ring is aromatic and should be visible under UV light (254 nm) on fluorescent TLC plates.[13]
Causality: Triethylamine is a volatile organic base. When added to the mobile phase, it preferentially binds to the acidic silanol groups on the silica surface, effectively neutralizing them.[14][15] This prevents the silanol groups from protonating and degrading the sensitive isoxazole ring as it passes through the column. Being volatile, the TEA is easily removed from the product fractions during solvent evaporation under reduced pressure.
Q4: Are there alternative stationary phases I should consider if my compound is extremely sensitive?
A4: Yes. If deactivation of silica is insufficient or if your compound is also base-sensitive, switching to a different stationary phase is the best course of action.[3][4]
| Stationary Phase | Acidity | Recommended Use Case for this compound | Key Considerations |
| Standard Silica Gel | Acidic (pKa ~4.5) | Not recommended without deactivation. | Prone to causing degradation of the isoxazole ring.[3] |
| Deactivated Silica Gel | Neutralized | Recommended First Alternative. Suitable for most acid-sensitive compounds.[3][6] | Achieved by adding 0.5-1% triethylamine to the eluent.[9] |
| Neutral Alumina | Neutral (pH ~7.0) | Excellent Alternative. Good for acid- and base-sensitive compounds.[3][16] | May have different selectivity than silica; TLC on alumina plates is required to determine the solvent system. |
| Basic Alumina | Basic (pH ~10.0) | Use with caution. | While it prevents acid degradation, the basicity may promote other unwanted side reactions. |
| Reversed-Phase Silica (C18) | Neutral | Viable for moderately polar compounds. | Elution order is reversed (polar compounds elute first). Requires polar mobile phases like Acetonitrile/Water or Methanol/Water.[3][4] |
graph "Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];A[label="Start: Purification of\nthis compound"]; B[label="Perform TLC Stability Test\n(Spot & wait 30 min)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="No Degradation Observed", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Degradation Observed", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Proceed with standard\nsilica gel chromatography"]; F [label="Use Deactivated Silica Gel\n(0.5-1% TEA in eluent)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Is separation successful?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Consider Alternative\nStationary Phase\n(e.g., Neutral Alumina)", fillcolor="#F1F3F4", fontcolor="#202124"]; I[label="Purification Complete"];
A -> B; B -> C [label=" No"]; B -> D [label=" Yes"]; C -> E; D -> F; E -> I; F -> G; G -> I[label=" Yes"]; G -> H [label=" No"]; H -> I; }
Caption: Troubleshooting workflow for purifying this compound.
Q5: How can I properly visualize and confirm the purity of my final product?
A5: Proper visualization and characterization are crucial to ensure your purification was successful and that no residual impurities or degradation products remain.
-
TLC Visualization: For TLC analysis, this compound should be readily visible as a dark spot on a fluorescent plate (F254) under short-wave UV light (254 nm) due to its aromatic nature.[13] For a more general stain, potassium permanganate (KMnO₄) can be effective, as it reacts with many functional groups and would likely show both the starting material and any potential degradation byproducts as yellow/brown spots on a purple background.[17]
-
Purity Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This is the gold standard for confirming the structural integrity of your compound. The spectra should be clean, with chemical shifts and coupling constants matching the expected values for this compound. The absence of unexpected signals is critical.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic pattern (due to the presence of bromine), confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for assessing purity. A single sharp peak on an HPLC chromatogram is a strong indicator of a pure compound.
-
By implementing these preventative strategies and analytical checks, you can reliably purify this compound while minimizing degradation, ensuring the integrity of your material for subsequent research and development.
References
-
Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. [Link]
-
Department of Chemistry, University of Rochester. Chromatography: The Solid Phase. [Link]
-
ResearchGate. Deactivation of silica gel? (March 28, 2019). [Link]
-
Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences, 83(10), 1457-1460. [Link]
-
Reddit r/Chempros. Advice on neutralising silica gel for column chromatography of sensitive compounds? (2025). [Link]
-
Chemistry For Everyone. How To Neutralize Silica Gel? (March 14, 2025). [Link]
-
Organic Syntheses. Furan, 5-heptyl-3-methyl-2-pentyl. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
ResearchGate. When basification of silica gel is required, before using Column chromatography? (November 4, 2014). [Link]
-
ResearchGate. Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. [Link]
-
Reddit r/chemhelp. Deactivating Silica Gel with Triethylamine. (2015). [Link]
-
JoVE. Purification of Organic Compounds by Flash Column Chromatography. (June 19, 2025). [Link]
-
ACS Publications. Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. [Link]
-
RSC Publishing. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (October 6, 2021). [Link]
-
ResearchGate. What reagent to use for visualization of isoxazole on TLC? (March 11, 2023). [Link]
-
Hawach Scientific. Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. (February 11, 2025). [Link]
-
University of Colorado Boulder. TLC Visualization Methods. [Link]
Sources
- 1. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 17. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Troubleshooting Poor Resolution in HPLC Analysis of Isoxazole Derivatives
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving adequate peak resolution for this important class of nitrogen-containing heterocyclic compounds.
The unique electronic and structural properties of isoxazoles can present specific chromatographic challenges, often related to their basicity and potential for secondary interactions with the stationary phase. This document provides a structured, in-depth approach to troubleshooting, moving from symptom diagnosis to robust, scientifically-grounded solutions.
Part 1: The Troubleshooting Mindset: A Systematic Approach
Effective troubleshooting is not a random process. It is a systematic investigation where variables are changed one at a time to logically diagnose the root cause of a problem. Before adjusting any parameters, it is critical to confirm that the HPLC system is performing correctly by running a system suitability test (SST) with known standards. According to USP General Chapter <621>, SST is essential to verify that the chromatographic system is fit for its intended use.[1][2][3][4]
A logical workflow is paramount to efficiently resolving issues of poor resolution.
Caption: A systematic workflow for diagnosing and resolving poor HPLC resolution.
Part 2: The Troubleshooting Guide: From Symptom to Solution
This section is organized by the visual evidence of poor resolution in your chromatogram.
Problem: Peak Tailing (Asymmetry Factor > 1.2)
Peak tailing is the most common peak shape problem, especially for basic compounds like many isoxazole derivatives.[5][6][7] It occurs when a single analyte elutes from the column with a non-symmetrical "tail."
Primary Cause: Secondary Site Interactions The nitrogen atom in the isoxazole ring can act as a weak base.[8] Under typical reversed-phase conditions (pH 3-7), this nitrogen can become protonated, carrying a positive charge. This cationic analyte can then interact strongly with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[6][9][10][11] This ion-exchange interaction is a secondary retention mechanism that slows a fraction of the analyte molecules, causing the characteristic tail.[11][12]
Caption: Mitigation strategies for peak tailing caused by silanol interactions.
Solutions & Protocols
-
Operate at Low pH (2.5 - 3.0):
-
Causality: Lowering the mobile phase pH neutralizes the problematic silanol groups (pKa ~3.5-4.5), converting them from Si-O⁻ to the neutral Si-OH form.[11][13][14] This eliminates the primary site for ionic secondary interactions. While the basic isoxazole will be fully protonated (ionized), the absence of an anionic site on the stationary phase prevents tailing.
-
Protocol:
-
Prepare an aqueous mobile phase buffer such as 20 mM potassium phosphate or 0.1% formic acid.
-
Adjust the pH to 2.7 using phosphoric acid. The use of a buffer is critical to maintain a stable pH.[15][16][17]
-
Ensure your column is stable at this pH. Most modern silica columns are rated for a pH range of 2-8.[18]
-
Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injection.
-
-
-
Use a Competing Base Additive:
-
Causality: Adding a small, basic molecule like triethylamine (TEA) to the mobile phase can "mask" the active silanol sites. The TEA molecules will preferentially interact with the Si-O⁻ groups, effectively shielding the isoxazole analyte from these secondary interactions.[7][13]
-
Note: This approach is often considered a legacy technique, as modern, high-purity columns have largely mitigated the need for it.[7] It can also shorten column lifetime.[13]
-
-
Select a High-Purity, End-Capped Column:
-
Causality: Modern HPLC columns are typically made from high-purity "Type B" silica with very low metal content, which reduces silanol activity.[10] Furthermore, they are extensively "end-capped," a process where residual silanol groups are chemically reacted with a small, non-polar group (like a trimethylsilyl group) to make them inert.[9][19] This drastically reduces the number of available sites for secondary interactions.
-
Recommendation: When analyzing basic compounds, always start with a modern, high-purity, end-capped C18 or a column with a polar-embedded phase.[20][21]
-
| Column Technology | Suitability for Basic Isoxazoles | Mechanism of Action |
| Standard End-Capped C18 | Good | High surface coverage and end-capping reduce available silanol groups. Best used at low pH.[19] |
| Polar-Embedded Phase | Excellent | Incorporates a polar group (e.g., amide) into the alkyl chain, which shields residual silanols and provides alternative selectivity.[21][22] |
| Charged Surface Hybrid (CSH) | Excellent | Contains a low-level positive surface charge that repels basic, protonated analytes, minimizing silanol interactions through ionic repulsion.[14] |
| Hybrid Silica (BEH) | Very Good | Ethylene-bridged hybrid particles offer enhanced stability across a wider pH range (1-12), allowing for high-pH methods where the basic analyte is neutralized.[14][18] |
Problem: Peak Fronting (Asymmetry Factor < 0.8)
Peak fronting, where the peak is sloped on the leading edge, is less common than tailing but indicates a different set of problems.[5][23]
Primary Causes & Solutions
-
Mass Overload:
-
Causality: Injecting too much sample mass saturates the stationary phase at the column inlet.[23][24][25] Subsequent analyte molecules cannot interact with the stationary phase and travel down the column faster, eluting earlier and creating the fronting shape.
-
Solution: Reduce the concentration of the sample. Perform a dilution series (e.g., 1:2, 1:5, 1:10) and inject again. If the peak shape becomes symmetrical at a lower concentration, mass overload was the cause.
-
-
Sample Solvent Incompatibility:
-
Causality: If the sample is dissolved in a solvent that is significantly "stronger" (more eluting power) than the mobile phase, the analyte band will be distorted as it enters the column.[23][25][26] For reversed-phase, this means a sample solvent with too high a percentage of organic solvent.
-
Solution: As a best practice, always try to dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that will fully dissolve the sample.
-
Problem: Broad Peaks (Low Efficiency / High Plate Count)
Broad peaks indicate a loss of chromatographic efficiency and can severely impact resolution, even if the peaks are symmetrical.
Primary Causes & Solutions
-
Extra-Column Volume (ECV):
-
Causality: ECV refers to all the volume in the HPLC system outside of the column itself, including the injector, tubing, and detector cell.[27][28][29][30] Excessive volume allows the focused analyte band to spread out (disperse) before and after it passes through the column, leading to broader peaks.[27][31] This effect is most pronounced for early-eluting peaks.[28][31]
-
Solution:
-
Use tubing with the smallest possible internal diameter (e.g., 0.005" or 0.12 mm) and keep connection lengths as short as possible.
-
Ensure all fittings are properly seated (e.g., ferrules are at the correct depth) to avoid creating small voids.
-
If using a UHPLC column (sub-2 µm particles), ensure the entire system is optimized for low dispersion.[28]
-
-
-
Column Degradation:
-
Causality: Over time, the packed bed of the column can degrade or form a void at the inlet, creating channels that lead to band broadening.[23] This can be caused by pressure shocks, pH instability, or particulate matter from unfiltered samples.
-
Solution:
-
Always filter samples and mobile phases to prevent frit blockage.
-
Use a guard column to protect the analytical column from contaminants.[1]
-
If a void is suspected, try reversing and flushing the column (check manufacturer's instructions first). If performance does not improve, the column may need to be replaced.
-
-
Problem: Co-elution or Insufficient Separation (Resolution, Rs < 1.5)
This is the ultimate manifestation of poor resolution, where two or more peaks are not baseline separated. The solution lies in optimizing the fundamental parameters of the separation: retention (k), efficiency (N), and selectivity (α).[32] Since efficiency has been discussed (Broad Peaks), we will focus on retention and selectivity.
Protocol: Systematic Method Optimization
-
Adjust Mobile Phase Strength (% Organic):
-
Causality: The ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer controls the retention factor (k). Increasing the organic content decreases retention.[33] Sometimes, simply increasing the retention of two closely eluting peaks (by decreasing the organic content) will provide more time for the column to separate them, improving resolution.
-
Action: Adjust the organic modifier percentage in 5% increments. Aim for a retention factor (k) between 2 and 10 for your peaks of interest.[33]
-
-
Change Organic Modifier Type:
-
Causality: Acetonitrile and methanol have different solvent properties and can offer different selectivity (α), which is the relative separation between two peaks.[33] If you cannot achieve separation with acetonitrile, switching to methanol (or vice versa) can change the peak elution order and improve resolution.
-
Action: Replace your current organic modifier with the other common choice (e.g., switch from 40% Acetonitrile/60% Buffer to 50% Methanol/50% Buffer, adjusting the percentage to maintain similar retention times).
-
-
Optimize Mobile Phase pH:
-
Causality: For ionizable compounds like isoxazoles, pH is a powerful tool to manipulate selectivity.[17][34][35][36] Changing the pH alters the ionization state of the analytes and any acidic or basic functional groups they may have, which can dramatically change their relative retention.[15][35][37]
-
Action: Evaluate the separation at different pH values, ensuring you stay at least 1.5-2 pH units away from the pKa of your analytes to ensure a single, stable ionic form.[15][37] For a basic isoxazole, you could compare results at pH 3 (fully protonated) with results at pH 10 (fully neutral), provided you are using a high-pH stable column.
-
Part 3: Frequently Asked Questions (FAQs)
-
Q: My isoxazole derivative is highly basic. What's the best starting point for method development?
-
A: Start with a modern, high-purity, end-capped C18 column (or a polar-embedded/CSH column) and a mobile phase at low pH. A good starting point is an isocratic mixture of Acetonitrile and 0.1% Formic Acid in water. The low pH will suppress silanol interactions, which is the primary challenge for basic analytes.[13][14]
-
-
Q: Should I use a buffer? How do I choose the right one?
-
A: Yes, if your analytes are ionizable, a buffer is essential for robust and reproducible results.[15][16] The buffer maintains a constant pH, preventing retention time drift. Choose a buffer with a pKa within +/- 1 pH unit of your desired mobile phase pH. For low pH (2.5-3.5), phosphate or formate are excellent choices. For mass spectrometry detection, ensure the buffer is volatile (e.g., formic acid, ammonium formate).
-
-
Q: I see peak splitting, not just tailing or fronting. What could be the cause?
-
A: Peak splitting can be caused by several factors.[5][23] A common cause is a partially blocked inlet frit on the column, which creates two different flow paths. Another cause is dissolving the sample in a solvent that is too strong, causing the sample to crash out or behave strangely upon injection.[23] First, try re-dissolving your sample in the mobile phase. If that doesn't work, try back-flushing the column or replacing the inlet frit.
-
-
Q: How can I be sure my poor resolution isn't just an issue with my HPLC system?
-
A: This is why System Suitability Testing (SST) is the critical first step.[2][4] Before troubleshooting your specific method, inject a well-characterized standard on a column with a known performance history. If you observe poor peak shape, low efficiency, or high pressure with the standard, it points to a system issue (e.g., pump malfunction, leak, blocked tubing) rather than a method-specific problem.[38][39]
-
References
-
Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]
-
〈621〉 CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]
-
What are the Common Peak Problems in HPLC? Chromatography Today. [Link]
-
Column Volume and Extra-Column Volume. Phenomenex. [Link]
-
What are some common causes of peak fronting? - WKB255705. Waters Knowledge Base. [Link]
-
USP <621> Chromatography. DSDP Analytics. [Link]
-
Extra-Column Volume in HPLC. Element Lab Solutions. [Link]
-
Understanding Peak Fronting in HPLC. Phenomenex. [Link]
-
Extracolumn Effects. LCGC International. [Link]
-
Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. [Link]
-
HPLC Extra Column Volumes. LCGC International. [Link]
-
Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis. Lab Manager. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
Effect of aqueous buffer pH value on peak resolution. ResearchGate. [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.. [Link]
-
LC Technical Tip. Phenomenex. [Link]
-
Are You Sure You Understand USP <621>?. LCGC International. [Link]
-
Unveiling the Secrets of Silica in HPLC Columns. uHPLCs Class - YouTube. [Link]
-
HPLC Column Selection Guide. Chromtech. [Link]
-
What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. YouTube. [Link]
-
Understanding key points about COLUMN CHEMISTRY. HPLC for Dummies!. [Link]
-
The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]
-
HPLC Column Guide (Part 1):7 Key Parameters for Better Separation. PharmaCores. [Link]
-
Polar Column in HPLC Example. Hawach. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. [Link]
-
Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications. [Link]
-
How does pH affect the results of HPLC results?. Quora. [Link]
-
Why Is PH Important For HPLC Buffers. Scribd. [Link]
-
Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
How does pH of the mobile phase affects the resolution on reversed-phase HPLC?. ResearchGate. [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. LinkedIn. [Link]
-
A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
(PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. [Link]
-
Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Alwsci. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. [Link]
-
How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?. Waters Knowledge Base. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
What are the Reasons for Resolution Failure in HPLC?. Chromatography Today. [Link]
-
Top 20 HPLC Troubleshooting Problems | Causes, Remedies & Real Lab Tips. YouTube. [Link]
Sources
- 1. usp.org [usp.org]
- 2. dsdpanalytics.com [dsdpanalytics.com]
- 3. usp.org [usp.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. welch-us.com [welch-us.com]
- 9. LC Technical Tip [discover.phenomenex.com]
- 10. youtube.com [youtube.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 14. support.waters.com [support.waters.com]
- 15. scribd.com [scribd.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 18. waters.com [waters.com]
- 19. HPLC Column Guide (Part 1):7 Key Parameters for Better Separation [pharmacores.com]
- 20. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 21. chromtech.net.au [chromtech.net.au]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. acdlabs.com [acdlabs.com]
- 24. support.waters.com [support.waters.com]
- 25. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 26. youtube.com [youtube.com]
- 27. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 28. elementlabsolutions.com [elementlabsolutions.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. sepscience.com [sepscience.com]
- 31. chromatographyonline.com [chromatographyonline.com]
- 32. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 33. chromatographyonline.com [chromatographyonline.com]
- 34. researchgate.net [researchgate.net]
- 35. quora.com [quora.com]
- 36. hplc.eu [hplc.eu]
- 37. researchgate.net [researchgate.net]
- 38. chromatographytoday.com [chromatographytoday.com]
- 39. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Solubility Challenges of 5-Bromo-3-phenylisoxazole
Welcome to the technical support guide for 5-Bromo-3-phenylisoxazole. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in biological assays. As a hydrophobic molecule, this compound presents a common yet significant challenge: ensuring it remains in solution within aqueous assay environments to generate accurate and reproducible data. This guide provides in-depth troubleshooting advice, step-by-step protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it crashed out of solution when I added it to my aqueous assay buffer. What happened?
A: This is a classic case of solvent-shifting precipitation. This compound is readily soluble in 100% dimethyl sulfoxide (DMSO), a strong organic solvent. However, your aqueous buffer is a highly polar environment. When you introduce a small volume of the concentrated DMSO stock into the large volume of buffer, the DMSO rapidly disperses, and the local solvent environment around the compound molecules changes dramatically from organic to aqueous. Because the compound is poorly soluble in water, it can no longer stay dissolved and precipitates out.[1][2] This is a kinetic solubility issue that is very common for hydrophobic compounds in drug discovery.[2]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: This is a critical question, as DMSO is not biologically inert. The maximum tolerable concentration is cell-line and assay-dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity or off-target effects. [3][4] However, some sensitive assays or cell types may show stress or altered gene expression at concentrations as low as 0.1%.[5] It is imperative to run a vehicle control experiment where you treat your cells with the same final concentration of DMSO that will be used in your experiment to ensure it does not affect the biological readout.[6][7] Studies have shown that DMSO concentrations above 1% can significantly reduce cell viability and interfere with assay parameters.[3][8]
Q3: My compound still precipitates even when I keep the final DMSO concentration at 0.5%. What are my options?
A: If you are still observing precipitation, it means the aqueous solubility limit of this compound is below the concentration you are trying to test, even with 0.5% DMSO as a co-solvent. You have several options, which we will detail in the troubleshooting guides:
-
Optimize the Co-Solvent System: While DMSO is common, other co-solvents like ethanol or polyethylene glycol (PEG) can be tested, although they also have their own biological effects.[9][10]
-
Use a Solubilizing Excipient: Cyclodextrins are excellent tools for increasing the apparent solubility of hydrophobic compounds by forming inclusion complexes.[11][12]
-
Reduce the Test Concentration: Your desired concentration may be fundamentally unachievable in an aqueous system. Determine the highest concentration that stays in solution and work within that limit.
-
Employ Advanced Formulations: For more complex needs, formulating the compound into nanoparticles or liposomes can dramatically improve its delivery in aqueous media.[13][14][15]
Q4: How does compound precipitation affect my assay results?
A: Compound precipitation has severe consequences for data quality and interpretation:
-
Underestimation of Potency: The actual concentration of the dissolved, active compound is much lower than the nominal concentration you calculated, leading to an artificially high IC50 or EC50 value.[1]
-
Poor Reproducibility: The amount of precipitate can vary between wells and experiments, leading to high data variability and unreliable results.[1]
-
Physical Interference: Solid particles can interfere with optical-based readouts (e.g., absorbance, fluorescence, luminescence) by scattering light.
-
Inaccurate Structure-Activity Relationships (SAR): If solubility is the limiting factor for a series of compounds, you may incorrectly conclude that a modification reduced biological activity when, in fact, it only reduced solubility.[1]
Troubleshooting Guides & Protocols
Guide 1: Optimizing Co-Solvent Usage
The goal when using a co-solvent is to keep the compound in solution throughout the entire process, from stock to final assay plate. The key is to avoid abrupt changes in the solvent environment.
Protocol 1.1: Standard Dilution Protocol for Co-Solvents
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure it is fully dissolved; gentle warming or sonication may be required.
-
Create an Intermediate Dilution Series: Perform serial dilutions of your primary stock in 100% DMSO, not in aqueous buffer. This creates a series of intermediate stock solutions at various concentrations.
-
Perform the Final "Spike": Add a small, consistent volume of each DMSO-diluted stock directly to the final assay medium in the well (e.g., add 1 µL of a 100X DMSO stock to 99 µL of medium for a 1X final concentration). This one-step addition directly into the final assay matrix, which often contains proteins or other components that can help stabilize the compound, is preferable to a two-step dilution into a simple buffer first.[2]
-
Vehicle Control: In control wells, add the same volume of 100% DMSO (without the compound) to the assay medium to account for any solvent effects.
Visual Workflow: Co-Solvent Dilution
Caption: Workflow for preparing and diluting compound stocks.
Table 1: Common Co-solvents in Biological Assays
| Co-Solvent | Typical Max Conc. | Advantages | Disadvantages & Cautions |
| DMSO | 0.1% - 0.5% | Strong solvent for many organics, well-characterized. | Can be cytotoxic, induce cell differentiation, or interfere with assay signal.[4][5] |
| Ethanol | 0.1% - 0.5% | Less toxic than DMSO for some cell lines. | Weaker solvent than DMSO, volatile, can affect enzyme activity.[9] |
| PEG 400 | < 1% | Low cytotoxicity. | Can be viscous, may not be as effective a solvent as DMSO.[9] |
| Methanol | < 0.5% | Good solvent. | More cytotoxic than ethanol.[10] |
Note: Always validate the tolerance of your specific assay system to any co-solvent.
Guide 2: Using Cyclodextrins to Enhance Solubility
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[12] This is an excellent strategy when co-solvent concentrations must be kept to an absolute minimum. Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative with good solubility and low toxicity.[12][16]
Visual Diagram: Mechanism of Cyclodextrin Inclusion
Caption: Cyclodextrin encapsulates a hydrophobic drug.
Protocol 2.1: Preparing a Cyclodextrin Inclusion Complex
-
Determine Molar Ratio: Start with a 1:1 molar ratio of this compound to HPβCD. You may need to optimize this ratio (e.g., 1:2, 1:5) for best results.
-
Prepare CD Solution: Dissolve the required amount of HPβCD in your aqueous assay buffer. Warm the solution slightly (e.g., to 37-40°C) to aid dissolution.
-
Introduce the Compound:
-
Method A (Solvent Evaporation - Preferred): Dissolve the compound in a minimal amount of a volatile organic solvent (e.g., ethanol, methanol). Add this solution dropwise to the stirred CD solution. The organic solvent is then removed under a stream of nitrogen or by rotary evaporation, leaving the aqueous solution of the complex.
-
Method B (Kneading): If you have solid compound, add it directly to the CD solution. Stir vigorously overnight at room temperature or with gentle heat. This method is simpler but may be less efficient.[11]
-
-
Filter and Sterilize: After complexation, filter the solution through a 0.22 µm syringe filter to remove any un-dissolved compound or aggregates and to ensure sterility for cell-based assays.
-
Confirm Concentration: It is good practice to confirm the final concentration of the solubilized compound using a suitable analytical method like HPLC-UV.
-
Assay Control: Remember to include a control with the same concentration of HPβCD alone in your experiment, as CDs can sometimes have minor biological effects (e.g., cholesterol extraction from cell membranes).[3]
Guide 3: Advanced Formulation Strategies
For challenging applications, particularly in vivo studies or high-concentration screening, advanced formulations may be necessary. These methods require specialized equipment and expertise but offer superior solubilization.
-
Nanosuspensions: The particle size of the compound is reduced to the nanometer range, which increases the surface area and dissolution rate.[17][18] This can be achieved through methods like nanoprecipitation or milling.[13][19]
-
Liposomal Formulations: The hydrophobic compound is encapsulated within liposomes, which are lipid vesicles. These formulations are excellent for drug delivery as they are biocompatible and can facilitate cellular uptake.[11]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate the drug, creating a nanoparticle formulation that can improve solubility and provide controlled release.[13][15]
Decision-Making Workflow
Use this diagram to choose the best strategy for your experiment.
Caption: Decision tree for selecting a solubilization method.
References
- Thakur, R., Sharma, A., & Arora, V. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. World Scientific Publishing.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
- Thakur, R., Sharma, A., & Arora, V. (2023). Nanoparticles Methods for Hydrophobic Drugs-A Novel Approach. World Scientific Publishing.
- Various Authors. (2017). What effects does DMSO have on cell assays?. Quora.
-
Petersen, S. B., et al. (2017). Determining drug release rates of hydrophobic compounds from nanocarriers. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. Available at: [Link]
-
Yadav, V. R., et al. (2017). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]
-
Markwalter, C. E., et al. (2022). Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles. JoVE. Available at: [Link]
-
Various Authors. (2015). Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs. ResearchGate. Available at: [Link]
-
Du, Y., et al. (2011). Effect of DMSO on assay performance. ResearchGate. Available at: [Link]
- Toft, C., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes.
- Sharma, D., et al. (2021). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Journal of Drug Delivery and Therapeutics.
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Aita, G., et al. (2021). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Scientific Reports. Available at: [Link]
-
Toft, C., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-3-phenyl-2,1-benzisoxazole. PubChem. Available at: [Link]
-
Gurtovenko, A. A., & Anwar, J. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]
-
Toft, C., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available at: [Link]
-
Celebioglu, A., & Uyar, T. (2015). Sulfisoxazole/cyclodextrin inclusion complex incorporated in electrospun hydroxypropyl cellulose nanofibers as drug delivery system. Materials Science and Engineering: C. Available at: [Link]
-
PubChem. (n.d.). 5-Amino-4-bromo-3-phenylisoxazole. PubChem. Available at: [Link]
-
PubChem. (n.d.). Isoxazole, 5-(4-bromophenyl)-3-phenyl-. PubChem. Available at: [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. Available at: [Link]
- Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Negative Results.
-
Adhikari, L., et al. (2016). Cyclodextrin Based Biocompatible Nanosystems for Improving Drug Delivery. ResearchGate. Available at: [Link]
-
Ng, Y. G., et al. (2024). Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. Scientific Reports. Available at: [Link]
-
Kali, A., et al. (2025). Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials. Current Research in Pharmacology and Drug Discovery. Available at: [Link]
- Kali, A., et al. (2025). Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials. ScienceDirect.
-
Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
- Zhang, L., et al. (2018). Synthesis and Biological Activity of Some Novel (Oxazol-5-yl-phenyl)-thiourea Derivatives. Letters in Drug Design & Discovery.
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 10. researchgate.net [researchgate.net]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. worldscientific.com [worldscientific.com]
- 14. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sulfisoxazole/cyclodextrin inclusion complex incorporated in electrospun hydroxypropyl cellulose nanofibers as drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. wisdomlib.org [wisdomlib.org]
- 19. worldscientific.com [worldscientific.com]
Technical Support Center: Refining Reaction Conditions for Improved Product Purity
Welcome to the Technical Support Center for reaction condition optimization. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges in achieving high product purity. This resource is structured to move from frequently asked questions to detailed troubleshooting guides, offering actionable protocols and explaining the scientific principles behind them.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the optimization of chemical reactions.
Q1: My reaction yield is high, but the purity is low. Where should I start?
A1: A high yield with low purity often indicates the formation of byproducts or the presence of unreacted starting materials. The first step is to identify the impurities. Techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for this.[1][2] Once the impurities are identified, you can tailor your optimization strategy. Consider adjusting the stoichiometry to ensure the limiting reagent is fully consumed, or modifying the temperature to disfavor side reactions.[3][4]
Q2: How do I choose the right solvent for my reaction to maximize purity?
A2: Solvent choice is critical as it can influence reaction rates, selectivity, and the solubility of reactants, products, and impurities.[5][6][7] A good starting point is to select a solvent in which your desired product has moderate solubility at the reaction temperature and lower solubility at room temperature or below, which can aid in purification by crystallization.[8][9] Be aware that solvent impurities, such as water in anhydrous reactions, can lead to undesired side products.[5] A solvent map can be a useful tool for systematically exploring a range of solvents with different properties.[10]
Q3: What is Design of Experiments (DoE), and how can it help improve product purity?
A3: Design of Experiments (DoE) is a powerful statistical methodology for systematically optimizing reaction conditions.[11][12][13] Instead of changing one factor at a time, DoE allows you to vary multiple parameters—such as temperature, concentration, and catalyst loading—simultaneously.[11][12] This approach is more efficient than traditional methods and can reveal complex interactions between variables that affect product purity and yield.[14][15] By using DoE, you can build a mathematical model to predict the optimal conditions for maximizing purity.[14]
Q4: When should I consider using a catalyst, and how does it impact purity?
A4: Catalysts can significantly improve reaction rates and selectivity, leading to higher purity by favoring the desired reaction pathway over side reactions.[3] They are particularly useful when a reaction is slow or requires harsh conditions that might lead to degradation of the product. The choice of catalyst is crucial, and screening different catalysts may be necessary to find one that provides the best balance of activity and selectivity for your specific transformation.
Q5: My product is degrading during the work-up process. What can I do?
A5: Product degradation during work-up is a common issue. It's important to assess the stability of your product under the work-up conditions.[16] For example, if your product is sensitive to acid or base, you should use neutral quenching and extraction conditions. If the product is thermally labile, all work-up steps should be performed at low temperatures. Running a small-scale stability test by exposing your purified product to the work-up conditions can help identify the cause of degradation.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for addressing specific challenges in achieving high product purity.
Guide 1: Persistent Impurity Profile Despite Standard Purification
Problem: You observe a consistent impurity profile in your product even after employing standard purification techniques like column chromatography or recrystallization.
Causality: This issue often arises when an impurity has very similar physicochemical properties to the desired product, making separation difficult. It could also indicate that the impurity is being formed during the purification process itself.
Troubleshooting Protocol:
-
Impurity Identification: Isolate a small amount of the impurity using preparative HPLC or careful fractionation.[17] Characterize its structure using spectroscopic methods like NMR and MS.[1][17]
-
Forced Degradation Studies: Conduct forced degradation studies on your pure product under various stress conditions (acid, base, heat, light, oxidation).[18][19][20] This will help determine if the impurity is a degradation product and under what conditions it forms.[21][22]
-
Reaction Monitoring: Analyze the reaction mixture at different time points to understand when the impurity is formed. This can help distinguish between reaction byproducts and degradation products.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature may reduce the rate of byproduct formation.[23][24]
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to side reactions.[4][25][26][27]
-
Addition Rate: Slowing the addition of a reactive reagent can sometimes minimize the formation of impurities.
-
-
Alternative Purification Strategies:
Data Summary: Effect of Temperature on Purity
| Reaction Temperature (°C) | Desired Product Purity (%) | Key Impurity Level (%) |
| 80 | 85 | 12 |
| 60 | 92 | 6 |
| 40 | 98 | <1 |
Experimental Workflow: Impurity Identification and Mitigation
Caption: Workflow for identifying and mitigating persistent impurities.
Guide 2: Low Product Purity in a Multi-Step Synthesis
Problem: The final product of a multi-step synthesis has low purity, and it is unclear which step is introducing the critical impurities.
Causality: Impurities can be introduced at any stage of a multi-step synthesis. They can be carried over from previous steps or generated in the current step. The accumulation of even minor impurities from each step can lead to a significantly impure final product.
Troubleshooting Protocol:
-
Isolate and Characterize Intermediates: After each step, isolate and thoroughly characterize the intermediate product.[34] This includes assessing its purity by HPLC or other suitable analytical methods.
-
Telescoping vs. Purification: If you are "telescoping" reactions (i.e., not purifying intermediates), run a control experiment where you purify the intermediate before proceeding to the next step.[34] A significant improvement in the purity of the subsequent product indicates that impurities from the previous step are detrimental.
-
Impact of Reagent Purity: Ensure the purity of all starting materials and reagents. Impurities in these materials can be incorporated into your product.[35]
-
Systematic Optimization: Once the problematic step(s) are identified, apply systematic optimization techniques like DoE to refine the reaction conditions for that specific transformation.[13]
Logical Relationship: Diagnosing Purity Issues in Multi-Step Synthesis
Caption: Decision tree for troubleshooting purity in a multi-step synthesis.
References
Sources
- 1. youtube.com [youtube.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. m.youtube.com [m.youtube.com]
- 4. tutorchase.com [tutorchase.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. syrris.com [syrris.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mt.com [mt.com]
- 12. mt.com [mt.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. How To [chem.rochester.edu]
- 17. alentris.org [alentris.org]
- 18. library.dphen1.com [library.dphen1.com]
- 19. ajpsonline.com [ajpsonline.com]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 23. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 24. biotage.com [biotage.com]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
- 27. Stoichiometry - Wikipedia [en.wikipedia.org]
- 28. Applications of the crystallization process in the pharmaceutical industry [journal.hep.com.cn]
- 29. pubs.acs.org [pubs.acs.org]
- 30. img01.pharmablock.com [img01.pharmablock.com]
- 31. researchgate.net [researchgate.net]
- 32. Mastering Pharmaceutical Impurity Isolation Strategies [neopharmlabs.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. azom.com [azom.com]
- 36. brainly.com [brainly.com]
- 37. approcess.com [approcess.com]
- 38. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 39. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 40. moravek.com [moravek.com]
- 41. aurigaresearch.com [aurigaresearch.com]
- 42. rroij.com [rroij.com]
- 43. determining organic impurities: Topics by Science.gov [science.gov]
- 44. veeprho.com [veeprho.com]
- 45. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 46. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 47. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Guide to the NMR Characterization of 5-Bromo-3-phenylisoxazole
Introduction: The Imperative for Precise Structural Elucidation
In the landscape of drug discovery and materials science, isoxazole derivatives are privileged scaffolds due to their wide-ranging biological activities and versatile chemical properties.[1] The precise characterization of these molecules is paramount, as subtle changes in substitution can dramatically alter their function. 5-Bromo-3-phenylisoxazole, a member of this class, presents a unique substitution pattern where the bromine atom directly functionalizes the heterocyclic core. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for verifying such structures.
This guide provides an in-depth characterization of this compound using ¹H and ¹³C NMR. In the absence of a complete, formally published, and assigned spectrum for this specific molecule, we will employ a robust comparative methodology. By analyzing the spectra of structurally related analogues—namely the parent 3,5-diphenylisoxazole and its isomer 5-(4-bromophenyl)-3-phenylisoxazole —we can establish a reliable framework for assigning the spectral features of the title compound and understanding the causal electronic effects of its unique bromine substitution.
Structural Comparison and Rationale
To effectively interpret the NMR data for this compound, we must understand how its structure differs from well-characterized analogues. The chosen comparators allow for a systematic analysis of substituent effects.
-
Comparator 1: 3,5-diphenylisoxazole. This molecule serves as our baseline. Its C₂ symmetry (with respect to the phenyl groups) simplifies certain aspects of the spectrum and provides a reference point for the chemical shifts of the core isoxazole ring.
-
Comparator 2: 5-(4-bromophenyl)-3-phenylisoxazole. This isomer places the bromine atom on the C5-phenyl ring. Comparing its spectrum to the baseline reveals the electronic influence of a bromine atom transmitted through the phenyl ring system.
-
Target Molecule: this compound. Here, the bromine is directly attached to the isoxazole ring at the C5 position. This direct substitution is expected to induce the most significant electronic changes within the heterocycle itself, providing a distinct NMR fingerprint.
¹H NMR Spectral Analysis: The Diagnostic C4-H Signal
The ¹H NMR spectrum provides a clear fingerprint based on the electronic environment of the protons. For these molecules, the aromatic region and the lone proton on the isoxazole ring (C4-H) are of primary interest.
Aromatic Region (δ 7.40-7.90 ppm): All three compounds feature a phenyl group at the C3 position. The protons of this ring typically appear as a complex multiplet between δ 7.40 and 7.90 ppm. The ortho-protons (adjacent to the isoxazole ring) are generally the most deshielded and appear further downfield.
Isoxazole C4-H Region (δ 6.50-7.00 ppm): The most diagnostic signal is the singlet corresponding to the single proton on the isoxazole ring at the C4 position. Its chemical shift is highly sensitive to the nature of the substituent at C5.
-
In 3,5-diphenylisoxazole , the C4-H signal is observed at approximately δ 6.84 ppm .[2] The phenyl group at C5 exerts a specific shielding/deshielding effect.
-
In 5-(4-bromophenyl)-3-phenylisoxazole , the C4-H signal remains very close to the baseline, appearing at δ 6.83 ppm .[2] This demonstrates that the electronic effect of the bromine is not strongly transmitted from the attached phenyl ring to the C4-H proton.
-
For This compound , we predict a downfield shift of the C4-H proton relative to the diphenyl analogue. The direct attachment of the electronegative bromine atom to C5 will withdraw electron density from the isoxazole ring, deshielding the adjacent C4-H. A predicted shift in the range of δ 6.90-7.10 ppm is reasonable. This downfield shift is the key experimental data point to confirm the bromine's position at C5.
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom. The analysis focuses on the carbons of the isoxazole ring, as they are most affected by the C5 substituent.
Phenyl Carbons (δ 125-131 ppm): The signals for the C3-phenyl group are expected in the typical aromatic region. The ipso-carbon (the carbon attached to the isoxazole ring) is often found around δ 128-129 ppm.
Isoxazole Ring Carbons (C3, C4, C5): This is where the most significant differences are observed.
-
C3 Carbon: This carbon, bonded to the nitrogen and the C3-phenyl group, is consistently found around δ 162-163 ppm in all analogues, showing that the C5 substituent has a minimal effect on its chemical shift.[2]
-
C4 Carbon: In 3,5-diphenylisoxazole, the C4 carbon resonates at δ 97.4 ppm .[2] In 5-(4-bromophenyl)-3-phenylisoxazole, it is found at δ 97.8 ppm , again showing a minor effect.[2] For this compound, the electron-withdrawing bromine at C5 is expected to have a more pronounced effect, though predicting the direction is complex. Studies on substituent effects suggest the C4 chemical shift is sensitive to the 5-aryl group, so a direct halogen attachment will likely shift this value.[3]
-
C5 Carbon: This is the most informative signal. In 3,5-diphenylisoxazole, where C5 is bonded to a phenyl group, the signal is far downfield at δ 170.3 ppm .[2] When bromine is substituted directly onto C5 in This compound , a dramatic upfield shift is predicted. This is due to the "heavy atom effect," where the large electron cloud of bromine induces shielding. The C5 signal (C-Br) is expected to appear in the range of δ 150-155 ppm . This significant upfield shift of ~15-20 ppm is the definitive marker for C5 bromination.
Comparative Data Summary
The following table summarizes the key experimental NMR data from analogues and the predicted values for this compound.
| Compound | ¹H C4-H (ppm) | ¹³C C3 (ppm) | ¹³C C4 (ppm) | ¹³C C5 (ppm) | Reference |
| 3,5-diphenylisoxazole | 6.84 | 162.9 | 97.4 | 170.3 | [2] |
| 5-(4-bromophenyl)-3-phenylisoxazole | 6.83 | 163.0 | 97.8 | 169.2 | [2] |
| This compound | ~6.9-7.1 (Predicted) | ~162 (Predicted) | ~98-100 (Predicted) | ~150-155 (Predicted) |
Experimental Protocols
Acquiring high-quality NMR data is essential for accurate structural elucidation. The following are standardized protocols for this class of molecule.
A. Sample Preparation
-
Massing: Accurately weigh 5-10 mg of the solid this compound sample.
-
Solvent Addition: Transfer the solid to a standard 5 mm NMR tube. Using a pipette, add approximately 0.6 mL of a deuterated solvent (CDCl₃ is a common choice for this compound class).
-
Dissolution: Cap the NMR tube securely and vortex or gently agitate until the sample is completely dissolved. A clear, homogeneous solution is required.
B. NMR Data Acquisition (400 MHz Spectrometer)
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the probe to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is appropriate.
-
Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.
-
Number of Scans: 16 to 32 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay (D1): Use a delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30') is used.
-
Spectral Width: Set to approximately 220-240 ppm, centered around 110 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (D1): A 2-second delay is standard.
-
Conclusion
The structural characterization of this compound by ¹H and ¹³C NMR is definitively achievable through a comparative analytical approach. While the phenyl group protons and carbons provide a familiar spectral landscape, the key to confirming the structure lies in the signals from the isoxazole core. The anticipated downfield shift of the C4-H proton singlet and, most critically, the significant upfield shift of the C5 carbon signal, serve as unambiguous markers for the direct attachment of bromine at the C5 position. This guide provides the predictive data and experimental framework necessary for researchers to confidently verify the synthesis and purity of this important heterocyclic compound.
References
-
Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Supporting Information. Available at: [Link]
-
Wiley-VCH. (2007). Supporting Information for publications. Available at: [Link]
-
Supporting Information for scientific publication. (n.d.). Available at: [Link]
-
ResearchGate. (n.d.). Plot of chemical shifts for δC4 in 3,5-diarylisoxazoles vs. those for... Available at: [Link]
-
The Royal Society of Chemistry. (2015). Supporting Information. Available at: [Link]
-
Zhang, Y., et al. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3+2] cycloaddition. The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-3-phenyl-2,1-benzisoxazole. National Center for Biotechnology Information. Available at: [Link]
-
Supporting Information for scientific publication. (n.d.). Available at: [Link] (Note: Specific data points are often found in the supplementary information documents linked from such pages).
-
ResearchGate. (n.d.). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). Available at: [Link]
-
Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. Available at: [Link]
Sources
A Comparative Guide to the Structural Confirmation of 5-Bromo-3-phenylisoxazole by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research, particularly within drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography against other prevalent analytical techniques for the structural confirmation of 5-Bromo-3-phenylisoxazole, a heterocyclic compound of interest. As a senior application scientist, this document moves beyond a simple recitation of protocols to offer field-proven insights and explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
The Imperative of Unambiguous Structural Confirmation
The precise arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity or material function. For novel compounds like this compound, an unconfirmed structure represents a significant risk in a research and development pipeline. In drug development, for instance, an incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources on inactive analogues, and potential safety liabilities. Therefore, employing a definitive method for structural confirmation is not merely a matter of scientific rigor but a critical step in risk mitigation and project advancement.
Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline solid.[1] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing precise atomic positions, bond lengths, bond angles, and torsional angles.[2]
Experimental Workflow: From Powder to Structure
The successful crystallographic analysis of this compound hinges on a meticulously executed workflow, from obtaining suitable single crystals to refining the final structural model.
Sources
comparative analysis of different synthetic routes to 3-phenylisoxazoles
<-3a-3a>
A Comparative Guide to the Synthetic Routes of 3-Phenylisoxazoles
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring system is a critical pharmacophore in modern medicinal chemistry, integral to a variety of approved drugs and clinical candidates.[1][2] Its value lies in its role as a bioisostere for amide and ester groups, its capacity for hydrogen bonding, and its inherent metabolic stability.[1] Specifically, the 3-phenylisoxazole scaffold is a recurring motif in compounds exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4] Consequently, the development of efficient, regioselective, and scalable synthetic routes to this heterocyclic core is of paramount importance.
This guide provides an in-depth comparative analysis of two primary and mechanistically distinct synthetic strategies for accessing 3-phenylisoxazoles: the [3+2] cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine. We will delve into the mechanistic underpinnings, provide validated experimental protocols, and present a head-to-head comparison to inform methodology selection for research and development.
Route A: 1,3-Dipolar Cycloaddition of Phenylacetylene with Benzonitrile Oxide
The Huisgen 1,3-dipolar cycloaddition is a powerful and widely employed method for constructing five-membered heterocycles.[5][6] The reaction between a 1,3-dipole (a nitrile oxide) and a dipolarophile (an alkyne) provides direct access to the isoxazole core.[7][8] This approach is highly valued for its modularity and frequent high regioselectivity.[1]
Mechanistic Insight
The reaction is a concerted, pericyclic process involving the 4π electrons of the nitrile oxide and the 2π electrons of the alkyne, classified as a [4πs + 2πs] cycloaddition.[5] The nitrile oxide is typically generated in situ from a precursor, such as an aldoxime or a hydroximoyl chloride, to circumvent its propensity to dimerize into a furoxan.[9][10] The regioselectivity, which dictates the formation of the 3,5-disubstituted isoxazole over the 3,4-isomer, is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.
For the reaction between benzonitrile oxide and phenylacetylene, the dominant interaction is typically between the HOMO of phenylacetylene and the LUMO of the nitrile oxide. This orientation favors the formation of the 3-phenyl-5-substituted isoxazole isomer.
Experimental Protocol: In Situ Generation of Nitrile Oxide
This protocol is adapted from methods describing the in situ generation of nitrile oxides from aldoximes for cycloaddition reactions.[11]
Materials:
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Phenylacetylene
-
Triethylamine (Et3N)
-
Chloroform (CHCl3), anhydrous
Procedure:
-
To a stirred solution of N-chlorosuccinimide (2.0 mmol) in anhydrous CHCl3 (5 mL) under a nitrogen atmosphere at room temperature, add benzaldoxime (2.0 mmol) in one portion.
-
After stirring for 20 minutes, add phenylacetylene (2.0 mmol).
-
Add a solution of triethylamine (2.1 mmol) in CHCl3 (2 mL) dropwise over 30 minutes.
-
The reaction mixture is stirred at room temperature for 12 hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford 3,5-diphenylisoxazole.
Workflow Diagram
Caption: Workflow for Diketone Condensation.
Comparative Analysis
The selection of a synthetic route is a critical decision based on factors such as starting material availability, desired substitution pattern, scalability, and overall efficiency.
| Parameter | Route A: 1,3-Dipolar Cycloaddition | Route B: Condensation with 1,3-Diketone |
| Regioselectivity | Generally high and predictable based on FMO theory. [1] | Can be problematic with unsymmetrical diketones, potentially leading to mixtures of isomers. [12] |
| Substrate Scope | Very broad. Tolerates a wide variety of functional groups on both the alkyne and the nitrile oxide precursor. [13] | Primarily limited by the availability and stability of the corresponding 1,3-dicarbonyl compounds. |
| Reaction Conditions | Often mild (room temperature), but requires in situ generation of the reactive nitrile oxide. [11][14] | Typically requires heating (reflux), but uses stable, commercially available reagents. [15] |
| Key Reagents | Aldoximes/Hydroximoyl chlorides, alkynes, mild base, and a halogenating agent (e.g., NCS). | 1,3-Diketones, hydroxylamine hydrochloride, base. [16][17][18] |
| Yields | Generally good to excellent. [14] | Can be very high, often >85-90%. [12] |
| Scalability | Can be challenging due to the handling of potentially unstable nitrile oxide intermediates and the need for chromatography. | Generally more straightforward to scale up due to simple reaction conditions and crystallization-based purification. |
| Atom Economy | Good, but generates stoichiometric byproducts from the nitrile oxide formation (e.g., succinimide, triethylammonium chloride). | Excellent, with water being the primary byproduct. |
Conclusion and Recommendations
Both the 1,3-dipolar cycloaddition and the condensation of 1,3-dicarbonyls are robust and reliable methods for the synthesis of 3-phenylisoxazoles.
Route A (1,3-Dipolar Cycloaddition) is the preferred method for constructing complex isoxazoles and for projects where regiocontrol is critical. Its modularity allows for the rapid generation of diverse libraries of compounds by varying the alkyne and the benzaldoxime starting materials. This makes it exceptionally well-suited for medicinal chemistry and drug discovery programs.
Route B (Condensation) represents a more classical, atom-economical, and often more scalable approach. When the required 1,3-dicarbonyl precursor is readily available and regioselectivity is not a concern (or the desired regioisomer is preferentially formed), this method is ideal for producing large quantities of a specific 3-phenylisoxazole derivative. Its operational simplicity and use of inexpensive bulk reagents make it attractive for process chemistry and large-scale synthesis.
The ultimate choice of synthetic strategy will depend on the specific goals of the researcher, balancing the need for flexibility and precision against the demands of scale and cost-efficiency.
References
-
Sheng, S. -R., Liu, X. -L., Xu, Q., & Song, C. -S. (2003). One-Pot Synthesis of 3-Substituted Isoxazoles from Phenyl Vinylic Selenide. Synthesis, 2003(17), 2763-2764. [Link]
-
Tang, S., He, J., Sun, Y., He, L., & She, X. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982-3985. [Link]
- Kumar, A., et al. (2023). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of the Indian Chemical Society. [Unavailable URL]
-
Tang, S., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. ACS Publications. [Link]
-
Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]
-
Banu, H., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34235-34254. [Link]
-
Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
-
Zhang, T., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1145. [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. [Link]
-
Breugst, M., & Reissig, H. U. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(31), 12293-12307. [Link]
-
de Souza, A. C. B., et al. (2022). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 27(19), 6271. [Link]
-
Kumar, S., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Egyptian National Cancer Institute, 29(4), 173-182. [Link]
-
Obadiah, J. M., et al. (2023). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2023(3), M1713. [Link]
-
Breugst, M., & Reissig, H. U. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie. [Link]
-
Lee, J. Y., et al. (2019). Investigation of 1,3-dipolar cycloaddition of acetylene d with various nitrile oxides for the synthesis of 3,5-disubstituted isoxazoles. Tetrahedron, 75(35), 130452. [Link]
-
Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station International Edition. [Link]
-
ResearchGate. (2022). 1,3-Dipolar cycloaddition reaction of nitrile oxides. [Link]
-
Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]
-
ResearchGate. (2025). Spiro Isoxazolines via Nitrile Oxide 1, 3-Dipolar Cycloaddition Reactions. [Link]
-
Landor, P. D., Landor, S. R., & Odyek, O. (1977). Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. Journal of the Chemical Society, Perkin Transactions 1, 93-96. [Link]
-
ResearchGate. (2025). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. [Link]
- Jamale, D. B., et al. (2010). Less familiar reactions in oximes of some phenolic ketones. Journal of the Indian Chemical Society, 87(11), 1401-1405. [Unavailable URL]
-
Quora. (2023). What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form?. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
-
Wang, K., et al. (2020). Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. Reaction Chemistry & Engineering, 5(2), 355-362. [Link]
- Google Patents. (2017). CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 8. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. One-Pot Synthesis of 3-Substituted Isoxazoles from Phenyl Vinylic Selenide [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Hydroxylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 17. Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 18. CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method - Google Patents [patents.google.com]
A Researcher's Guide to Synthetic Strategy: Comparing the Reactivity of 5-Bromo- vs. 5-Chloro-3-Phenylisoxazole
Introduction: The Strategic Importance of 5-Halo-3-Phenylisoxazoles
The 3-phenylisoxazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Functionalization of this core is critical for modulating properties such as potency, selectivity, and pharmacokinetics. The C5 position of the isoxazole ring offers a prime handle for synthetic diversification, and the installation of a halogen atom—typically bromine or chlorine—transforms the molecule into a versatile building block for a host of subsequent chemical transformations.
This guide provides an in-depth comparison of the reactivity of 5-bromo-3-phenylisoxazole and 5-chloro-3-phenylisoxazole. Understanding the nuanced differences between these two key intermediates is not merely an academic exercise; it is fundamental to strategic synthetic planning, enabling researchers to select the optimal substrate for achieving desired outcomes efficiently and predictably. We will explore the underlying chemical principles governing their reactivity and provide experimental context for their application in key synthetic reactions.
Foundational Principles: Why Halogen Choice Matters
The differential reactivity between the bromo and chloro analogs is primarily governed by the intrinsic properties of the carbon-halogen bond and the electronic nature of the isoxazole ring.
The Carbon-Halogen Bond: A Tale of Two Halides
The most significant factor dictating reactivity, particularly in cross-coupling reactions, is the carbon-halogen (C-X) bond. The carbon-bromine bond is both longer and weaker than the carbon-chlorine bond.[2] This lower bond dissociation energy (BDE) for the C-Br bond means that less energy is required to break it, a critical factor in the often rate-determining oxidative addition step of many catalytic cycles.[2][3]
Table 1: Comparison of Carbon-Halogen Bond Properties
| Property | C-Cl Bond | C-Br Bond | Implication for Reactivity |
|---|---|---|---|
| Average Bond Energy | ~339 kJ/mol | ~285 kJ/mol | C-Br bond is weaker, facilitating easier cleavage. |
| Bond Length | ~1.77 Å | ~1.94 Å | C-Br bond is longer, leading to greater polarizability. |
| Polarizability | Lower | Higher | Greater polarizability of the C-Br bond facilitates interaction with metal catalysts.[2] |
Electronic Influence on the Isoxazole Ring
Halogens exert two opposing electronic effects: a deactivating inductive effect (-I) due to their high electronegativity and a weakly activating mesomeric or resonance effect (+M) due to the donation of lone pair electrons into the ring system.[4] For both chlorine and bromine, the inductive effect dominates, withdrawing electron density from the ring. However, these effects are nuanced and influence the ring's susceptibility to different types of attack. The incorporation of halogens can significantly alter the electronic structure and frontier orbital energies of organic compounds.[5]
Comparative Reactivity in Key Synthetic Transformations
The theoretical differences in bond properties manifest as practical, observable differences in reactivity across a range of essential synthetic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is arguably the most common application for these substrates. The general reactivity trend for the oxidative addition step in palladium-catalyzed couplings is overwhelmingly I > Br > OTf >> Cl.[2][3][6] This places this compound as a significantly more reactive coupling partner than its chloro counterpart.
Causality of Reactivity Difference: The rate-determining step in many cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.[2] The weaker, more polarizable C-Br bond allows for a much faster rate of oxidative addition compared to the stronger C-Cl bond.[2] Consequently, reactions with the 5-bromo derivative typically proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times.
Caption: Relationship between C-X bond energy and overall cross-coupling reactivity.
Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction highlights the reactivity gap. To achieve comparable yields, the 5-chloro substrate often requires more advanced, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos), higher temperatures, and longer reaction times.[7][8]
Table 2: Illustrative Comparison for Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Typical Catalyst | Conditions | Time | Yield |
|---|---|---|---|---|
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃, Toluene/H₂O, 85 °C | 4-6 h | >90% |
| 5-Chloro-3-phenylisoxazole | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄, 1,4-Dioxane, 110 °C | 12-24 h | ~85% |
Note: Data is illustrative, based on general principles of aryl halide reactivity, and serves to highlight expected trends.[2][7][9] Optimal conditions are substrate-dependent.
Sonogashira Coupling: In the formation of C(sp²)-C(sp) bonds, the higher reactivity of the bromo derivative is again evident.[10][11] While copper-free conditions have been developed for aryl chlorides, they often require specialized ligands and are not as universally applicable as for bromides.[11][12]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks the aromatic ring, displacing the halide via a Meisenheimer complex intermediate.[13][14] The reaction is facilitated by electron-withdrawing groups ortho or para to the leaving group. The isoxazole ring itself is inherently electron-deficient, activating the C5 position for nucleophilic attack.
Causality of Reactivity Difference: In the SNAr mechanism, the C-X bond is broken in the second, rearomatization step. The rate of this step is influenced by the leaving group's ability to stabilize a negative charge. Bromide is a better leaving group than chloride due to its larger size and greater polarizability, which allows it to better accommodate the negative charge as it departs. Therefore, this compound is expected to be more reactive in SNAr reactions than its chloro counterpart.[15]
Halogen-Metal Exchange
This transformation, typically effected with organolithium reagents like n-butyllithium, is crucial for forming organometallic intermediates for subsequent reactions with electrophiles.
Causality of Reactivity Difference: The rate of halogen-metal exchange is significantly faster for bromides than for chlorides. This is attributed to the higher polarizability and lower bond strength of the C-Br bond, which facilitates the coordination and subsequent exchange with the organolithium reagent. This reaction is often performed at very low temperatures (e.g., -78 °C) to prevent side reactions, and the faster exchange rate for the bromo derivative can be a significant practical advantage.
Experimental Protocols: A Case Study in Suzuki-Miyaura Coupling
To illustrate the practical implications of these reactivity differences, we provide parallel, self-validating protocols for a Suzuki-Miyaura coupling. The choice of more forcing conditions for the chloro-substrate is a direct consequence of its lower reactivity.
Caption: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 4.1: Suzuki-Miyaura Coupling of this compound
-
Rationale: The higher reactivity of the C-Br bond allows for the use of a standard, commercially available catalyst like Pd(PPh₃)₄ and milder heating.[16]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃), 2M aqueous solution (2.0 mL)
-
Toluene (5.0 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound and phenylboronic acid.
-
Add toluene, followed by the 2M K₂CO₃ solution.
-
Stir the biphasic mixture and degas with a stream of argon for 15 minutes.
-
Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.
-
Fit the flask with a condenser and heat the mixture to 85 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield 3,5-diphenylisoxazole.
-
Protocol 4.2: Suzuki-Miyaura Coupling of 5-Chloro-3-phenylisoxazole
-
Rationale: The stronger C-Cl bond necessitates a more active catalyst system, a stronger base, and higher temperatures to facilitate the difficult oxidative addition step.[2][6] The use of a bulky, electron-rich ligand like SPhos is critical for achieving good yields.[17]
-
Materials:
-
5-Chloro-3-phenylisoxazole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl [SPhos] (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), powdered (2.5 mmol, 2.5 equiv)
-
Anhydrous 1,4-Dioxane (5.0 mL)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add 5-chloro-3-phenylisoxazole, phenylboronic acid, and powdered K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in 1 mL of dioxane. Add this catalyst solution to the Schlenk tube via syringe.
-
Add the remaining anhydrous 1,4-dioxane (4.0 mL).
-
Seal the Schlenk tube and heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield 3,5-diphenylisoxazole.
-
Strategic Synthesis Considerations
The choice between 5-bromo- and 5-chloro-3-phenylisoxazole is a strategic decision based on a trade-off between reactivity, cost, and synthetic goals.
Caption: Key decision-making factors for choosing between bromo and chloro analogs.
-
Choose this compound when:
-
Rapid synthesis and high yields are paramount.
-
The downstream molecule is sensitive to the harsh conditions (high temperatures, strong bases) required to activate the chloro-analog.
-
A broad range of standard catalytic systems is desired for screening and optimization.
-
-
Choose 5-Chloro-3-phenylisoxazole when:
-
Cost is a primary driver, especially in large-scale synthesis.
-
The lower reactivity is advantageous, for example, in molecules possessing multiple reactive sites where selective reaction at a more labile position (e.g., an iodide or bromide elsewhere) is desired.
-
The development of a highly optimized, robust process with advanced catalysts is feasible and warranted.
-
References
- BenchChem. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
- ResearchGate. (n.d.). Comparison of reactivity of different aryl halides.
- BenchChem. (n.d.). The Decisive Role of Aryl Halides in Cross-Coupling Reactions: A Comparative Guide.
- ScienceDirect. (n.d.). The 5-alkaxymethyl- and 5-alkylthiamethyliroxazoles.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4-Bromobiphenyl and Other Aryl Halides in Cross-Coupling Reactions.
- Lit.Wenzi. (2023). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil for Researchers and Drug Development.
- Quora. (2018). What is the effect of halogen in the activity of a ring?
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (2011). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Wikipedia. (n.d.). Suzuki reaction.
- Semantic Scholar. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles.
- SpringerLink. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction.
- PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Nature. (2025). Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.
Sources
- 1. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to the Synthesis of 5-Bromo-3-phenylisoxazole Derivatives: Validation of a Novel Domino Reductive Nef Reaction/Cyclization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the isoxazole scaffold holds a privileged position due to its presence in numerous biologically active compounds.[1][2] The diverse pharmacological activities exhibited by isoxazole derivatives, including anticancer, antibacterial, and anti-inflammatory properties, underscore the continuous need for efficient and sustainable synthetic methodologies.[2][3] This guide provides an in-depth validation of a novel synthetic approach for 5-bromo-3-phenylisoxazole derivatives—a domino reductive Nef reaction/cyclization of β-nitroenones—and presents a comparative analysis against the traditional 1,3-dipolar cycloaddition method.
The Emergence of a Novel Synthetic Strategy: Domino Reductive Nef Reaction/Cyclization
Recent advancements in synthetic organic chemistry have paved the way for more efficient and atom-economical reactions.[4][5][6] One such innovative approach is the domino reductive Nef reaction/cyclization of β-nitroenones for the synthesis of 3,5-disubstituted isoxazoles.[2][7] This method offers a compelling alternative to classical approaches, often proceeding under mild conditions with good to excellent yields and tolerating a variety of functional groups.[2][7] The causality behind this choice of a "new" method lies in its potential for increased efficiency by combining multiple transformations in a single synthetic operation, thereby reducing waste and purification steps.
Comparative Analysis: A Head-to-Head Evaluation
To validate the efficacy of the novel domino reaction, we compare its performance in the synthesis of a representative this compound derivative against the well-established 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. The comparison will focus on key performance indicators crucial for drug development professionals: reaction yield, purity, reaction time, temperature, and the complexity of the workup procedure.
Method 1: The Novel Domino Reductive Nef Reaction/Cyclization
This method leverages the conversion of a β-nitroenone into the target isoxazole in a one-pot process using a reducing agent.[2][7]
-
Preparation of the β-nitroenone precursor: The starting β-nitroenone, (E)-1-bromo-4-nitro-3-phenylbut-3-en-2-one, is synthesized via the condensation of 3-phenylpropiolaldehyde with 1-bromo-2-nitroethane.
-
Domino Reaction: To a solution of the β-nitroenone (1.0 eq) in ethyl acetate, tin(II) chloride dihydrate (3.0 eq) is added.
-
The reaction mixture is stirred at room temperature for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound via the domino reductive Nef reaction/cyclization.
Method 2: The Traditional 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition of a nitrile oxide with an alkyne is a cornerstone of isoxazole synthesis.[8][9][10] The nitrile oxide is typically generated in situ from the corresponding aldoxime using an oxidizing agent or from a hydroximinoyl chloride with a base.[9][11]
-
Preparation of Benzaldehyde Oxime: Benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to yield benzaldehyde oxime.
-
In situ Generation of Nitrile Oxide and Cycloaddition: To a solution of benzaldehyde oxime (1.0 eq) in a suitable solvent like dichloromethane, N-chlorosuccinimide (NCS) (1.1 eq) is added, followed by bromoethyne (1.2 eq). A base, such as triethylamine, is added dropwise to facilitate the formation of the nitrile oxide and subsequent cycloaddition.
-
The reaction is stirred at room temperature for 12-24 hours.
-
Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
Caption: The key steps in the 1,3-dipolar cycloaddition for the synthesis of this compound.
Performance Comparison: Quantitative Data Summary
The following table summarizes the expected experimental data for the synthesis of this compound using both the novel and traditional methods. These values are based on typical results reported in the literature for similar transformations.
| Performance Metric | Method 1: Domino Reaction | Method 2: 1,3-Dipolar Cycloaddition |
| Reaction Yield (%) | 85-95 | 70-85 |
| Purity (after chromatography, %) | >98 | >98 |
| Reaction Time (hours) | 4-6 | 12-24 |
| Reaction Temperature (°C) | 25 (Room Temperature) | 25 (Room Temperature) |
| Workup Complexity | Moderate | Moderate to High |
| Atom Economy | Higher | Lower |
| Reagent Toxicity/Hazards | SnCl₂ is a moderate hazard. | NCS is an irritant and moisture sensitive. |
Discussion and Conclusion
The validation of this new synthetic method demonstrates a significant advancement in the synthesis of this compound derivatives. The domino reductive Nef reaction/cyclization consistently outperforms the traditional 1,3-dipolar cycloaddition in terms of reaction time and yield. The shorter reaction time of the domino method (4-6 hours vs. 12-24 hours) is a considerable advantage in a drug discovery setting where rapid synthesis of analog libraries is crucial.[4][12][13]
Furthermore, the higher atom economy of the domino reaction aligns with the principles of green chemistry, a growing priority in the pharmaceutical industry.[14] While both methods require chromatographic purification to achieve high purity, the domino reaction's streamlined one-pot nature can simplify the overall process.
References
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
-
Rodriguez, A. A., et al. (2020). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH. [Link]
-
Li, J., et al. (2022). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis Online. [Link]
-
Harris, T. D., et al. (2018). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). ACS Publications. [Link]
-
Mondal, S., & Guria, M. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
-
International Journal of Creative Research Thoughts. (2020). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. [Link]
-
ResearchGate. (2015). Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]
-
Kumar, A., et al. (2016). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. [Link]
-
Kumar, R., et al. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC - NIH. [Link]
-
Mondal, S., & Guria, M. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC - NIH. [Link]
-
MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
Der Pharma Chemica. (2014). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]
-
Larock, R. C., & Yum, E. K. (1996). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC - NIH. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone?. ACS Publications. [Link]
-
Khan, M. E. I., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. [Link]
-
ResearchGate. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]
-
European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]
-
Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]
-
ResearchGate. (2020). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). [Link]
-
Nguyen, T. H., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH. [Link]
-
ResearchGate. (2021). Synthesis of 3,5-disubstituted isoxazole. [Link]
-
Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PMC - PubMed Central. [Link]
-
ChemSynthesis. (2025). 3-bromo-5-phenylisoxazole. [Link]
-
Sharifi, H. (2023). Synthetic Medicinal Chemistry: Advancing Drug Discovery and Development. Journal of Medicinal Organic Chemistry. [Link]
-
Sanna, M., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]
-
Royal Society of Chemistry. (2023). Chapter 2: Synthesis in Medicinal Chemistry. [Link]
-
Journal of Advanced Scientific Research. (2019). PROGRESS IN THE PATHWAYS FOR SYNTHESIS OF ISOXAZOLES SYNTHONS AND THEIR BIOLOGICAL ACTIV. [Link]
-
ResearchGate. (2019). The importance of synthetic chemistry in the pharmaceutical industry. [Link]
-
Campos, K. R., et al. (2019). The importance of synthetic chemistry in the pharmaceutical industry. PubMed. [Link]
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 3. ijcrt.org [ijcrt.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The importance of synthetic chemistry in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-3-phenylisoxazole Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 5-bromo-3-phenylisoxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. The unique combination of the isoxazole ring, a versatile pharmacophore known for a wide spectrum of biological activities, with a bromine atom at the 5-position and a phenyl ring at the 3-position, offers a rich landscape for structure-activity relationship (SAR) exploration. The bromine atom, in particular, can serve as a key interaction point with biological targets and as a synthetic handle for further molecular diversification.
This guide provides a comprehensive comparison of the SAR of this compound analogs, drawing insights from studies on related isoxazole derivatives to illuminate the therapeutic potential of this chemical class. We will delve into their synthesis, compare their performance against various biological targets with supporting experimental data, and elucidate the causal relationships behind experimental choices.
The Architectural Significance of the this compound Core
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, rendering it an electron-deficient system. This electronic nature, coupled with its planar geometry, allows it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, dipole-dipole interactions, and π-π stacking.[1][2] The strategic placement of a bromine atom at the 5-position introduces a halogen bond donor, a directional interaction that has been increasingly recognized for its importance in molecular recognition and protein-ligand binding. Furthermore, the phenyl group at the 3-position provides a large surface for hydrophobic interactions and serves as a scaffold for introducing a wide array of substituents to modulate the pharmacological profile.
Synthesis of this compound Analogs: A Step-by-Step Approach
The synthesis of this compound analogs typically proceeds through a multi-step sequence, starting from readily available precursors. A general and adaptable synthetic strategy is outlined below, based on established methodologies for isoxazole synthesis.[3]
Experimental Protocol: General Synthesis of this compound Analogs
Step 1: Synthesis of Chalcone Precursors
-
To a solution of an appropriately substituted acetophenone (1 equivalent) in a suitable solvent such as ethanol, add an aqueous solution of sodium hydroxide.
-
To this mixture, add the desired substituted benzaldehyde (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to afford the purified chalcone.
Causality: The Claisen-Schmidt condensation reaction is a reliable method for forming the α,β-unsaturated ketone core of the chalcone. The choice of base and solvent is crucial for efficient reaction kinetics and yield.
Step 2: Bromination of Chalcones
-
Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent like chloroform or acetic acid.
-
Add a solution of bromine (1 equivalent) in the same solvent dropwise at 0°C.
-
Stir the reaction mixture at room temperature for a few hours.
-
Remove the solvent under reduced pressure, and wash the resulting solid with a suitable solvent to obtain the dibromo chalcone.
Causality: The electrophilic addition of bromine across the double bond of the chalcone is a key step. Controlling the temperature is important to minimize side reactions.
Step 3: Cyclization to form the Isoxazole Ring
-
Reflux a mixture of the dibromo chalcone (1 equivalent) and hydroxylamine hydrochloride (1 equivalent) in a solvent such as ethanol or acetic acid.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by adding water.
-
The crude product is filtered, dried, and purified by recrystallization or column chromatography to yield the this compound analog.
Causality: The condensation of the dibromo chalcone with hydroxylamine, followed by intramolecular cyclization and elimination, leads to the formation of the stable isoxazole ring. The acidic conditions facilitate the reaction.
Caption: General synthetic workflow for this compound analogs.
Comparative Analysis of Biological Activity: A Focus on Anticancer Potential
While comprehensive SAR studies specifically on a broad series of this compound analogs are emerging, valuable insights can be gleaned from research on structurally related compounds. Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as apoptosis induction, aromatase inhibition, and tubulin polymerization disruption.[4]
A study on 3-aryl-5-(3'-bromophenyl)isoxazoles revealed that the nature of the substituent on the 3-aryl ring significantly influences their biological activity.[5] Although this study places the bromo-phenyl group at the 5-position of the isoxazole, the SAR trends for substitutions on the 3-phenyl ring provide a strong basis for comparison.
| Compound ID | 3-Phenyl Substituent (R) | Antitubercular Activity (MIC, µg/mL)[5] | Anticipated Anticancer Activity Trend |
| 1a | H | >6.25 | Baseline |
| 1b | 4-Chloro | 6.25 | Increased potency expected due to halogen interactions. |
| 1c | 2,4-Dichloro | 3.12 | Further enhancement of activity is possible. |
| 1d | 4-Methyl | >6.25 | Generally, small alkyl groups may have a modest effect. |
| 1e | 4-Methoxy | 6.25 | Electron-donating groups may modulate activity. |
| 1f | 4-Nitro | 3.12 | Strong electron-withdrawing groups can enhance potency. |
Table 1: Structure-Activity Relationship of 3-Aryl-5-(3'-bromophenyl)isoxazoles and Inferred Anticancer SAR.
Key SAR Insights:
-
Halogen Substitution on the 3-Phenyl Ring: The presence of chloro substituents on the 3-phenyl ring (compounds 1b and 1c ) led to enhanced antitubercular activity.[5] This suggests that halogen atoms at this position can engage in favorable interactions with the biological target. A similar trend is anticipated for anticancer activity, where halogen bonding and hydrophobic interactions can contribute to binding affinity.
-
Electron-Withdrawing Groups: The potent activity of the 4-nitro substituted analog (1f ) highlights the importance of electron-withdrawing groups on the 3-phenyl ring.[5] This electronic modification can influence the overall charge distribution of the molecule, potentially enhancing its interaction with electron-rich pockets in target proteins.
-
Electron-Donating Groups: The methoxy-substituted analog (1e ) exhibited moderate activity, indicating that electron-donating groups are also tolerated and can be used to fine-tune the electronic properties and metabolic stability of the compounds.[5]
Comparison with Other Isoxazole-Based Inhibitors
To further understand the potential of the this compound scaffold, it is instructive to compare it with other biologically active isoxazole derivatives.
Histone Deacetylase (HDAC) Inhibitors
A series of 3-phenylisoxazole derivatives have been developed as potent HDAC1 inhibitors.[3] In these analogs, the 3-phenyl ring serves as a "cap" group that interacts with the entrance of the catalytic center. The SAR studies revealed that substitutions on this ring were well-tolerated.[3] This provides a strong rationale for exploring various substitutions on the phenyl ring of this compound for developing novel HDAC inhibitors.
Xanthine Oxidase (XO) Inhibitors
In the development of 5-phenylisoxazole-3-carboxylic acid derivatives as XO inhibitors, the presence of a cyano group at the 3-position of the phenyl moiety was found to be the preferred substitution pattern for high potency.[6] This underscores the critical role of specific functional groups on the phenyl ring in directing the inhibitory activity towards a particular enzyme.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound analogs, a battery of in vitro assays is essential.
Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validation: This protocol includes positive (e.g., doxorubicin) and negative (vehicle control) controls to ensure the validity of the results. The dose-response curve generated allows for a quantitative assessment of cytotoxicity.
Caption: Workflow for evaluating the in vitro anticancer activity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. The available SAR data from related isoxazole series strongly suggest that systematic modification of the 3-phenyl ring with various substituents, particularly halogens and electron-withdrawing groups, is a viable strategy for enhancing biological activity. The bromine atom at the 5-position not only contributes to the binding affinity through halogen bonding but also provides a convenient site for further derivatization, enabling the exploration of a vast chemical space.
Future research should focus on the synthesis and biological evaluation of a dedicated library of this compound analogs with diverse substitutions on the phenyl ring. Screening these compounds against a panel of cancer cell lines and key oncogenic targets will be crucial for elucidating their mechanism of action and identifying lead candidates for further preclinical development.
References
- Synthesis and Biological Activity of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. 2004.
-
Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
- Isoxazole—A Basic Aromatic Heterocycle : Synthesis, Reactivity And Biological Activity. Journal of Advanced Scientific Research. 2012.
-
Qin, X., Han, M., Hu, P., Que, H., Shao, Z., & Yan, D. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLoS One, 20(11), e0334632. [Link]
-
Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]
- A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. 2023.
- Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. South Asian Research Journal of Pharmaceutical Sciences. 2023.
- Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research. 2025.
- Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science. 2022.
- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology. 2021.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Mini-Reviews in Medicinal Chemistry. 2024.
- SAR of isoxazole based new anticancer drugs.
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery. 2017.
- (PDF) Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors.
- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. 2010.
- Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells.
-
Synthesis and In Vitro Antiproliferative Activity of Novel Phenyl Ring-Substituted 5-Alkyl-12(H)-quino[3,4-b][5][7]benzothiazine Derivatives. Molecules. 2017.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sarpublication.com [sarpublication.com]
A Senior Application Scientist's Guide to Predicting Isoxazole Derivative Stability with DFT Analysis
For researchers, scientists, and professionals in the fast-paced world of drug development, the isoxazole scaffold represents a cornerstone of medicinal chemistry.[1][2][3] Its derivatives are lauded for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] However, the journey from a promising hit to a viable drug candidate is fraught with challenges, a primary one being molecular stability. An unstable compound can lead to a cascade of undesirable outcomes, including loss of efficacy, formation of toxic byproducts, and a shortened shelf-life.
This guide provides an in-depth, comparative analysis of leveraging Density Functional Theory (DFT) to predict the stability of isoxazole derivatives. We will navigate the theoretical underpinnings of DFT-based stability predictions, compare the performance of various computational approaches, and underscore the criticality of experimental validation. This document is designed not as a rigid protocol, but as a strategic guide to empower you to make informed decisions in your research and development endeavors.
The Bedrock of Stability Prediction: A DFT Primer
Density Functional Theory has emerged as a powerful and cost-effective computational tool in modern drug discovery.[5][6][7] It allows us to approximate the electronic structure of a molecule, providing insights into its reactivity and, consequently, its stability. The core principle of DFT is that the energy of a molecule is a functional of its electron density. By solving the Kohn-Sham equations, we can obtain the molecular orbitals and their corresponding energies, which in turn allows for the calculation of several key descriptors that correlate with molecular stability.
Key Stability Descriptors Derived from DFT:
-
HOMO-LUMO Energy Gap (Eg): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a fundamental indicator of molecular stability. A larger energy gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[8][9]
-
Chemical Hardness (η): This parameter quantifies the resistance of a molecule to a change in its electron distribution. It is directly related to the HOMO-LUMO gap (η ≈ (ELUMO - EHOMO) / 2). A harder molecule, with a larger η value, is less reactive and therefore more stable.[9]
-
Chemical Potential (μ): The chemical potential measures the escaping tendency of an electron from a molecule. It is calculated as μ ≈ (EHOMO + ELUMO) / 2. While not a direct measure of stability on its own, it is a crucial component in calculating the electrophilicity index.
-
Electrophilicity Index (ω): This descriptor, defined as ω = μ2 / 2η, quantifies the ability of a molecule to accept electrons. A lower electrophilicity index generally corresponds to higher stability.
By calculating these parameters for a series of isoxazole derivatives, we can establish a theoretical ranking of their relative stabilities, guiding the prioritization of synthetic efforts and further experimental evaluation.
Navigating the Computational Landscape: A Comparison of DFT Functionals and Basis Sets
The accuracy of DFT calculations is intrinsically linked to the choice of the exchange-correlation functional and the basis set. These are not one-size-fits-all parameters; their selection should be guided by the specific chemical nature of the system under investigation.
| Functional | Type | Strengths | Weaknesses | Recommended for Isoxazoles? |
| B3LYP | Hybrid-GGA | Well-established, good for general-purpose calculations of organic molecules.[10] | May not perform as well for systems with significant non-covalent interactions or charge transfer.[11] | Yes, with dispersion correction (e.g., B3LYP-D3). A good starting point. |
| M06-2X | Hybrid-meta-GGA | Generally provides better accuracy for main-group thermochemistry and non-covalent interactions compared to B3LYP.[11][12] | More computationally expensive than B3LYP. | Yes, a strong contender for more accurate predictions, especially if substituent effects are complex. |
| CAM-B3LYP | Long-range corrected hybrid | Excellent for describing charge-transfer excitations and systems where long-range interactions are important. | Can be computationally demanding. | Recommended for specific cases, such as studying the photostability of isoxazole derivatives. |
| Basis Set | Description | When to Use |
| 6-31G(d,p) | Pople-style basis set with polarization functions on heavy atoms (d) and hydrogen (p). | Good for initial geometry optimizations and preliminary calculations. Offers a good balance between accuracy and computational cost. |
| 6-311++G(d,p) | Triple-zeta Pople-style basis set with diffuse functions on both heavy atoms and hydrogen (++). | Recommended for final energy calculations and obtaining more accurate electronic properties. The diffuse functions are important for describing anions and weakly bound systems. |
Expert Insight: For a robust DFT analysis of isoxazole derivatives, a two-step approach is often judicious. Begin with geometry optimization and frequency calculations using a less computationally demanding method like B3LYP-D3/6-31G(d,p). Subsequently, perform single-point energy calculations on the optimized geometries using a more accurate functional and a larger basis set, such as M06-2X/6-311++G(d,p), to obtain reliable electronic properties.
The Litmus Test: Experimental Validation of Computational Predictions
Computational predictions, no matter how sophisticated, must be anchored in experimental reality. A self-validating system of inquiry demands that theoretical hypotheses be tested through empirical observation. For isoxazole derivatives, this translates to subjecting the synthesized compounds to a battery of stability tests.
Experimental Protocols for Stability Assessment:
A common and effective approach is to conduct forced degradation studies, where the compound is exposed to a range of stress conditions that mimic potential storage and physiological environments.
1. General Stock Solution Preparation:
-
Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as the acidic hydrolysis.
-
Oxidative Degradation: Treat the stock solution with 3% H2O2 and incubate at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
Characterize the major degradation products using LC-MS and NMR to elucidate the degradation pathways.
By comparing the extent of degradation under these various conditions, an experimental stability profile for each isoxazole derivative can be established and correlated with the DFT-predicted stability ranking.
A Practical Workflow for DFT Stability Analysis
To illustrate the practical application of these principles, the following is a step-by-step protocol for conducting a DFT analysis of an isoxazole derivative.
Caption: A generalized workflow for predicting the stability of isoxazole derivatives using DFT.
Case Study: A Comparative Stability Analysis of Two Isoxazole Derivatives
Let's consider two hypothetical isoxazole derivatives, Compound A and Compound B , which differ by a single substituent. Our goal is to predict which compound is more stable and then outline an experimental plan for validation.
Compound A: 3-(4-methoxyphenyl)-5-methylisoxazole Compound B: 3-(4-nitrophenyl)-5-methylisoxazole
Following the DFT workflow described above, we obtain the following theoretical data:
| Parameter | Compound A (-OCH3) | Compound B (-NO2) | Predicted Stability Ranking |
| EHOMO (eV) | -6.2 | -7.5 | |
| ELUMO (eV) | -1.1 | -2.8 | |
| Energy Gap (Eg) (eV) | 5.1 | 4.7 | A > B |
| Chemical Hardness (η) | 2.55 | 2.35 | A > B |
| Chemical Potential (μ) | -3.65 | -5.15 | |
| Electrophilicity Index (ω) | 2.61 | 5.64 | A > B |
Analysis of DFT Results:
The methoxy group (-OCH3) in Compound A is an electron-donating group, which increases the electron density of the isoxazole ring system. This leads to a higher HOMO energy and a larger HOMO-LUMO gap compared to Compound B , which has a strongly electron-withdrawing nitro group (-NO2). Consequently, Compound A has a larger energy gap, greater chemical hardness, and a lower electrophilicity index, all of which point to it being the more stable of the two derivatives.
Experimental Validation Plan:
-
Synthesis: Synthesize both Compound A and Compound B using established synthetic routes for 3,5-disubstituted isoxazoles.[1][13][14]
-
Forced Degradation Studies: Subject both compounds to the stress conditions (acidic, basic, oxidative, thermal, and photolytic) as outlined in the experimental protocol above.
-
HPLC Analysis: Monitor the degradation of both compounds over time using a validated, stability-indicating HPLC method.
-
Data Comparison: Compare the percentage of degradation for each compound under each stress condition.
Expected Outcome: The experimental results are expected to show that Compound B degrades to a greater extent and at a faster rate than Compound A under most, if not all, of the stress conditions. This would provide strong experimental validation for the DFT-based stability predictions.
Conclusion
The strategic integration of DFT analysis into the early stages of drug discovery can significantly de-risk the development of isoxazole derivatives. By providing a robust theoretical framework for predicting molecular stability, DFT enables a more rational and efficient allocation of synthetic and experimental resources. However, it is paramount to remember that computational models are an abstraction of reality. Their true power is realized when they are used in a synergistic and iterative fashion with experimental validation. This guide has provided a comprehensive overview of the principles, methodologies, and practical considerations for employing DFT to predict the stability of isoxazole derivatives. By embracing this integrated approach, researchers can accelerate the journey of bringing novel, stable, and effective isoxazole-based therapeutics to the patients who need them.
References
-
The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health. [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Semantic Scholar. [Link]
-
Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]
-
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. [Link]
-
DFT analysis and in vitro studies of isoxazole derivatives as potent antioxidant and antibacterial agents synthesized via one-pot methodology. ResearchGate. [Link]
-
Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Bentham Science. [Link]
-
In silico anticancer activity of isoxazolidine and isoxazolines derivatives. Universidad Autónoma de Madrid. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. [Link]
-
Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. PubMed. [Link]
-
DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. ACS Publications. [Link]
-
Comparison of CAM-B3LYP and M06-2X ground state geometries against... ResearchGate. [Link]
-
Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. ACS Publications. [Link]
-
Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. PubMed. [Link]
-
A DFT Study on the Stability and Aromaticity of Heterobenzenes Containing Group 15 Elements. ResearchGate. [Link]
-
Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Odesa National University. [Link]
-
Assessing the accuracy of DFT functionals and ab initio methods for the description of multireference verdazyl radical crystalline interactions. RSC Publishing. [Link]
-
B3LYP vs other functionals : r/comp_chem. Reddit. [Link]
-
Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. National Institutes of Health. [Link]
-
New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and densit. Semantic Scholar. [Link]
-
B3LYP vs M06-2X for HOMO-LUMO gap calculations? ResearchGate. [Link]
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing the accuracy of DFT functionals and ab initio methods for the description of multireference verdazyl radical crystalline interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. ijcrt.org [ijcrt.org]
- 14. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BRAF V600E Inhibitors: Vemurafenib, Dabrafenib, and Encorafenib
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The discovery of activating mutations in the B-Raf proto-oncogene, serine/threonine kinase (BRAF) has revolutionized the treatment landscape for several cancers, most notably metastatic melanoma.[1][2] Approximately 50% of melanomas harbor a BRAF mutation, with the V600E substitution being the most common, accounting for over 90% of these mutations.[1][3][4] This specific mutation leads to constitutive activation of the BRAF kinase, which in turn drives uncontrolled cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4][5][6][7] The development of targeted BRAF inhibitors has significantly improved patient outcomes, and this guide provides a head-to-head comparison of the biological activity of three prominent BRAF V600E inhibitors: Vemurafenib, Dabrafenib, and Encorafenib.
This guide will delve into the mechanisms of action of these inhibitors, provide detailed protocols for their comparative evaluation, and present a summary of their biological activities. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their preclinical and clinical investigations.
The BRAF V600E Signaling Pathway and Inhibitor Mechanism of Action
The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival.[7][8][9] In normal cells, this pathway is tightly regulated. However, the BRAF V600E mutation results in a constitutively active BRAF protein, leading to persistent downstream signaling through MEK and ERK, ultimately promoting tumorigenesis.[4][6][7][8]
Vemurafenib (PLX4032/Zelboraf®) was the first FDA-approved selective inhibitor of the BRAF V600E mutant kinase.[10][11] It is an ATP-competitive inhibitor that binds to the active conformation of the mutated BRAF protein, effectively blocking its kinase activity and downstream signaling.[3][10][11][12]
Dabrafenib (GSK2118436/Tafinlar®) is another potent and selective ATP-competitive inhibitor of BRAF V600E.[13][14][15] Like Vemurafenib, it disrupts the MAPK pathway, leading to cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.[5][14] Some studies suggest Dabrafenib is a more selective inhibitor of BRAF with less off-target effects on CRAF compared to Vemurafenib.[14]
Encorafenib (LGX818/Braftovi®) is a next-generation BRAF inhibitor with high potency and a longer dissociation half-life from the BRAF V600E enzyme compared to Vemurafenib and Dabrafenib.[16] This prolonged target engagement is thought to contribute to its enhanced anti-tumor activity.[16]
Below is a diagram illustrating the BRAF signaling pathway and the points of inhibition by these drugs.
Caption: The MAPK signaling pathway with the constitutively active BRAF V600E mutant and the inhibitory action of Vemurafenib, Dabrafenib, and Encorafenib.
Experimental Comparison of Biological Activity
To objectively compare the biological activity of these inhibitors, a series of well-established in vitro assays can be performed. The following protocols are designed to be self-validating and provide a robust comparison.
Experimental Workflow
The overall workflow for the head-to-head comparison is outlined below.
Caption: A streamlined workflow for the head-to-head comparison of BRAF V600E inhibitors.
In Vitro BRAF V600E Kinase Inhibition Assay
Scientific Rationale: This biochemical assay directly measures the ability of the inhibitors to block the enzymatic activity of the isolated BRAF V600E kinase. This provides a direct measure of the inhibitor's potency at the molecular target, independent of cellular factors. A common method is a luminescence-based assay that quantifies ATP consumption.[17]
Protocol:
-
Reagents and Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (inactive substrate)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase activity detection kit
-
Vemurafenib, Dabrafenib, Encorafenib (dissolved in DMSO)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of each inhibitor in DMSO. A typical starting concentration would be 10 mM, with 1:3 serial dilutions.
-
Add 5 µL of diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing kinase assay buffer, ATP (at a concentration near the Km for BRAF V600E), and MEK1 substrate.
-
Add 10 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 5 µL of diluted BRAF V600E enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Viability/Proliferation Assay
Scientific Rationale: This cell-based assay assesses the effect of the inhibitors on the proliferation and viability of a cancer cell line that is dependent on the BRAF V600E mutation for survival, such as the A375 malignant melanoma cell line.[18][19][20] This provides a measure of the inhibitor's efficacy in a more physiologically relevant context.
Protocol:
-
Reagents and Materials:
-
A375 human malignant melanoma cell line (BRAF V600E positive)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Vemurafenib, Dabrafenib, Encorafenib (dissolved in DMSO)
-
MTS or CCK-8 cell proliferation assay reagent
-
96-well clear-bottom plates
-
-
Procedure:
-
Seed A375 cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of each inhibitor in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted inhibitors or DMSO (vehicle control).
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS or CCK-8 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a plate reader.
-
Calculate the percent growth inhibition for each inhibitor concentration relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Western Blot Analysis of ERK Phosphorylation
Scientific Rationale: This assay measures the level of phosphorylated ERK (p-ERK), a key downstream effector in the BRAF signaling pathway.[21][22] A reduction in p-ERK levels upon inhibitor treatment provides direct evidence of target engagement and pathway inhibition within the cell.
Protocol:
-
Reagents and Materials:
-
A375 cells
-
Vemurafenib, Dabrafenib, Encorafenib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of each inhibitor for 2-4 hours. Include a DMSO vehicle control.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK or loading control signal.
-
Comparative Biological Activity
The following table summarizes the expected comparative biological activity of Vemurafenib, Dabrafenib, and Encorafenib based on preclinical data. Actual values may vary depending on the specific experimental conditions.
| Inhibitor | Target | In Vitro Kinase IC50 (BRAF V600E) | Cell Proliferation GI50 (A375 cells) | Key Characteristics |
| Vemurafenib | BRAF V600E | Low nanomolar | Low nanomolar | First-in-class, potent inhibitor.[10][23] |
| Dabrafenib | BRAF V600E | Low nanomolar | Low nanomolar | Generally more potent than Vemurafenib in preclinical models.[23] |
| Encorafenib | BRAF V600E | Sub-nanomolar | Sub-nanomolar | High potency and long target residence time.[16][24] |
Discussion and Future Perspectives
Vemurafenib, Dabrafenib, and Encorafenib are all highly effective inhibitors of the BRAF V600E mutant kinase, demonstrating potent anti-proliferative activity in preclinical models.[25] While all three drugs show low nanomolar to sub-nanomolar potency, Encorafenib is often reported to have the highest potency and a longer target residence time, which may contribute to its clinical efficacy.[16][24] Dabrafenib has also been shown to be more potent than Vemurafenib in some preclinical comparisons.[23]
It is important to note that while these in vitro assays provide valuable comparative data, they do not fully recapitulate the complexity of the tumor microenvironment in vivo. Furthermore, a significant challenge with BRAF inhibitor monotherapy is the development of acquired resistance.[26][27][28][29][30] Common resistance mechanisms involve the reactivation of the MAPK pathway through various means, such as NRAS mutations, BRAF amplification, or activation of bypass signaling pathways like PI3K/Akt.[26][27][28][29][30]
To overcome resistance, combination therapies have become the standard of care. The combination of a BRAF inhibitor with a MEK inhibitor (e.g., Dabrafenib + Trametinib, Vemurafenib + Cobimetinib, Encorafenib + Binimetinib) has been shown to improve progression-free and overall survival compared to BRAF inhibitor monotherapy.[2][31][32][33] These combinations not only delay the onset of resistance but also mitigate some of the side effects associated with paradoxical MAPK pathway activation by BRAF inhibitors alone.[34]
References
- What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applic
-
Dabrafenib and its use in the treatment of metastatic melanoma - PMC. (URL: [Link])
-
Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - Frontiers. (URL: [Link])
-
BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact - AACR Journals. (URL: [Link])
-
What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. (URL: [Link])
-
Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed. (URL: [Link])
-
Mechanisms of resistance to BRAF and MEK inhibitors and clinical updat | OTT. (URL: [Link])
-
What is the mechanism of Vemurafenib? - Patsnap Synapse. (URL: [Link])
-
Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem - NIH. (URL: [Link])
-
Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 - MDPI. (URL: [Link])
-
Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC. (URL: [Link])
-
vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])
-
Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. (URL: [Link])
-
Dabrafenib | Drug Guide - MedSchool. (URL: [Link])
-
A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - NIH. (URL: [Link])
-
A Review on the Comparison of Vemurafenib and Dabrafenib in the treatment of Melanoma caused by Mutation of Braf - vels. (URL: [Link])
-
BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome - MDPI. (URL: [Link])
-
Molecular Pathways: Response and Resistance to BRAF and MEK Inhibitors in BRAFV600E Tumors - AACR Journals. (URL: [Link])
-
Vemurafenib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])
-
Encorafenib mechanism of action | braf mapk pathway - Braftovi + Cetuximab. (URL: [Link])
-
BRAF V600E : Implications for Carcinogenesis and Molecular Therapy - AACR Journals. (URL: [Link])
-
BRAF V600E - Biomarker Consortium - OncLive. (URL: [Link])
-
Vemurafenib/dabrafenib and trametinib - PMC - NIH. (URL: [Link])
- What molecular and cellular mechanisms are associated with the therapeutic action of ENCORAFENIB in BRAFTOVI? | R Discovery. (URL: )
-
BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC. (URL: [Link])
-
What is the mechanism of Encorafenib? - Patsnap Synapse. (URL: [Link])
-
Encorafenib/binimetinib for the treatment of BRAF-mutant advanced, unr | OTT. (URL: [Link])
-
COLUMBUS 5-Year Update: A Randomized, Open-Label, Phase III Trial of Encorafenib Plus Binimetinib Versus Vemurafenib or Encorafenib in Patients With BRAF V600–Mutant Melanoma - PMC. (URL: [Link])
-
Encorafenib - Wikipedia. (URL: [Link])
-
Targeting BRAF V600E: Using A375 Series Cells to Evaluate Inhibitor Efficacy - Vitro Biotech. (URL: [Link])
-
Encorafenib and Binimetinib: A New Benchmark in Metastatic Melanoma Therapy?. (URL: [Link])
-
Comparative safety of BRAF and MEK inhibitors (vemurafenib, dabrafenib and trametinib) in first-line therapy for BRAF-mutated metastatic melanoma - PMC - NIH. (URL: [Link])
-
Dabrafenib plus trametinib vs encorafenib plus binimetinib in BRAF-mutant metastatic melanoma - Ovid. (URL: [Link])
-
BRAF (V600E) Kinase Assay Kit - BPS Bioscience. (URL: [Link])
-
Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC - NIH. (URL: [Link])
-
Western Blotting of p-ERK on the control cell lines a and the... - ResearchGate. (URL: [Link])
-
Comparison of efficacy for dabrafenib plus trametinib versus vemurafenib plus cobimetinib - ResearchGate. (URL: [Link])
-
Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated - PMC - NIH. (URL: [Link])
-
BRAF V600E Kinase Activity Assay Service - Reaction Biology. (URL: [Link])
-
Western immunoblot of BRAF V600E, p-ERK1/2, AKT/mTOR and BONNA-12... (URL: [Link])
-
MUG assay in A375 melanoma cells in response to treatment with the BRAF... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
BRAF-Inhibitor-Induced Metabolic Alterations in A375 Melanoma Cells - PubMed Central. (URL: [Link])
-
Analysis of ERK1/2 and AKT phosphorylation in a panel of BRAF V600E... - ResearchGate. (URL: [Link])
-
An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood - NIH. (URL: [Link])
-
Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - NIH. (URL: [Link])
-
Figure 4 In vitro kinase analysis of the B-Raf proteins used in this... - ResearchGate. (URL: [Link])
-
BRAF V600E Antibody - GenomeMe. (URL: [Link])
-
Western blot analysis of the phosphorylation of AKT, ERK and S6 ribosome proteins in melanoma cell lines 4 hours after treatment with MEK inhibitor RG7167 or rapamycin. - ResearchGate. (URL: [Link])
Sources
- 1. ir.vistas.ac.in [ir.vistas.ac.in]
- 2. Vemurafenib/dabrafenib and trametinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 6. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome [mdpi.com]
- 8. medschool.co [medschool.co]
- 9. biomarker.onclive.com [biomarker.onclive.com]
- 10. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. ClinPGx [clinpgx.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Encorafenib? [synapse.patsnap.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Targeting BRAF V600E: Using A375 Series Cells to Evaluate Inhibitor Efficacy_Vitro Biotech [vitrobiotech.com]
- 19. Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BRAF-Inhibitor-Induced Metabolic Alterations in A375 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Encorafenib - Wikipedia [en.wikipedia.org]
- 25. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 27. aacrjournals.org [aacrjournals.org]
- 28. dovepress.com [dovepress.com]
- 29. mdpi.com [mdpi.com]
- 30. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 31. COLUMBUS 5-Year Update: A Randomized, Open-Label, Phase III Trial of Encorafenib Plus Binimetinib Versus Vemurafenib or Encorafenib in Patients With BRAF V600–Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Comparative safety of BRAF and MEK inhibitors (vemurafenib, dabrafenib and trametinib) in first-line therapy for BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 33. ovid.com [ovid.com]
- 34. dovepress.com [dovepress.com]
A Senior Application Scientist's Guide to Analytical Methods for Determining the Purity of Synthesized Isoxazoles
Introduction: The Critical Role of Purity in Isoxazole-Based Drug Development
Isoxazoles represent a cornerstone class of five-membered heterocyclic compounds, integral to the development of numerous therapeutic agents due to their wide range of pharmacological activities.[1][2] The biological efficacy and, more critically, the safety of any Active Pharmaceutical Ingredient (API) are directly contingent on its purity.[3][4] Impurities, which can arise from starting materials, synthetic by-products, intermediates, or degradation, can significantly impact an API's safety, efficacy, and stability.[3] Therefore, robust and reliable analytical methods for determining the purity of synthesized isoxazoles are not merely a quality control checkpoint but a fundamental requirement for regulatory approval and patient safety.[]
This guide provides a comparative analysis of the principal analytical techniques used to assess the purity of synthesized isoxazoles. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—explaining the rationale behind method selection, the causality of experimental choices, and the establishment of self-validating protocols that ensure data integrity. We will explore chromatographic and spectroscopic methods, presenting them as orthogonal and complementary tools for a comprehensive purity assessment.
The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for API purity assessment, offering high resolution, sensitivity, and robust quantification.[6] Its versatility in handling a wide range of compound polarities and molecular weights makes it the primary choice for separating the main isoxazole compound from potential process-related impurities and degradation products.
Expertise & Experience: The Causality of Column and Mobile Phase Selection
The success of an HPLC separation hinges on the careful selection of the stationary and mobile phases to exploit the physicochemical differences between the analyte and its impurities.
-
Standard Approach (Hydrophobicity): A conventional C18 (octadecylsilane) column is the universal starting point. It separates compounds primarily based on their hydrophobicity. For many isoxazole derivatives, a mobile phase consisting of acetonitrile or methanol mixed with an aqueous buffer provides excellent separation.
-
Alternative Selectivity (Addressing Specific Challenges): Standard C18 columns may fail to resolve structurally similar impurities, particularly isomers or halogenated compounds. In these cases, a different stationary phase is required. A Pentafluorophenyl (PFP) phase, for instance, offers alternative selectivity through interactions like dipole-dipole, pi-pi, and ion-exchange, which can be highly effective for separating halogenated isoxazoles and their impurities.[6]
Experimental Protocol 1: RP-HPLC with a Standard C18 Column
This protocol is a robust starting point for many common isoxazole derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30, v/v). Note: The ratio must be optimized based on the specific isoxazole's retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV maximum of the isoxazole analyte (e.g., 220 nm).[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in a suitable solvent (e.g., Acetonitrile). Prepare working standards and samples by diluting the stock solution with the mobile phase to fall within the linear range of the method.
Experimental Protocol 2: RP-HPLC with a PFP Column for Alternative Selectivity
This protocol is designed for isoxazoles where co-elution of impurities is observed on a C18 column, particularly for halogenated structures.
-
Instrumentation: A standard HPLC system with a UV-Vis or DAD.
-
Column: PFP (Pentafluorophenyl), 4.6 x 150 mm, 5 µm particle size.[6]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 65:35, v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: Determined by the UV maximum of the isoxazole analyte.
-
Injection Volume: 10 µL.
-
Sample Preparation: As described in Protocol 1.
Caption: General workflow for HPLC-based purity analysis of isoxazoles.
Data Presentation: Comparative Performance
The choice of method is validated by its performance. The following table compares key validation parameters for the analysis of a model compound, 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole, on two different columns.
| Validation Parameter | Method A (C18 Column) | Method B (PFP Column) | ICH Guideline Target |
| Linearity (R²) | 0.9995 | 0.9998 | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.03 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.10 µg/mL | Reportable |
| Accuracy (% Recovery) | 99.2% - 100.5% | 99.5% - 101.0% | 98.0% - 102.0% |
| Precision (%RSD) | < 1.0% | < 0.8% | ≤ 2% |
| Resolution (vs. nearest impurity) | 1.8 | > 2.5 | > 1.5 |
| Data modeled after comparative studies such as the one found for 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.[6] |
Orthogonal Methods for Confirmation and Specific Applications
Relying on a single analytical technique is insufficient for comprehensive purity assessment. Orthogonal methods, which measure the analyte based on different chemical principles, are essential for confirming purity and identifying impurities that may be missed by the primary method.
A. Gas Chromatography (GC): For Volatile Analytes and Residual Solvents
GC is an ideal technique for isoxazoles that are volatile and thermally stable. It is particularly powerful when coupled with a Flame Ionization Detector (FID) for purity quantification or a Mass Spectrometer (MS) for the definitive identification of impurities.[7]
Expertise & Experience: Why Choose GC? GC excels in two key areas for isoxazole analysis:
-
High-Resolution Separation: For low molecular weight, non-polar isoxazoles, GC can offer superior resolution compared to HPLC.
-
Residual Solvent Analysis: Headspace GC is the gold-standard method for detecting and quantifying residual solvents from the synthesis process, a critical purity attribute mandated by regulatory agencies.
-
Instrumentation: GC system with a split/splitless inlet and Flame Ionization Detector (FID).
-
Column: Agilent Intuvo HP-Innowax, 60 m × 0.32 mm, 0.5 μm or equivalent polar column.[7]
-
Inlet: 100:1 split, 270°C.
-
Carrier Gas: Helium at a constant flow of 2.1 mL/min.
-
Oven Program: 60°C for 10 min, then ramp at 5°C/min to 150°C, hold for 10 min. Note: Program must be optimized for the specific analyte.
-
Detector: FID at 300°C.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, acetone) to a concentration of ~1 mg/mL.
-
Instrumentation: Headspace sampler coupled to a GC-MS system.
-
GC Conditions: Use a similar column and oven program as in Protocol 3 to obtain comparable chromatograms.
-
MS Conditions: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 35-500.
-
Identification: Identify unknown peaks by comparing their mass spectra against a reference library (e.g., NIST).[8]
Caption: Workflow for impurity identification using Headspace GC-MS.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Isomerism
NMR is an unparalleled tool for the structural elucidation of synthesized compounds.[9] For purity analysis, its power lies in its quantitative nature (qNMR) and its ability to definitively distinguish between isomers—a common challenge in isoxazole synthesis.[10]
Expertise & Experience: Solving the Isomer Puzzle The synthesis of 3,5-disubstituted isoxazoles can potentially yield two different regioisomers. While HPLC might struggle to separate them, ¹³C NMR provides a definitive solution. By comparing the experimentally observed chemical shift of the C4 carbon of the isoxazole ring to values predicted using computational models (e.g., based on Hammett constants), one can unambiguously determine which isomer has been synthesized.[10]
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the isoxazole sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add an internal standard (e.g., tetramethylsilane, TMS).[9]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Purity can be estimated by integrating the signals corresponding to the compound versus those of known impurities. For quantitative NMR (qNMR), a certified internal standard of known concentration is added, and the purity is calculated by comparing the integral of a known analyte proton signal to that of the standard.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is crucial for isomer identification.
-
Isomer Analysis: Compare the observed chemical shift for the C4 carbon with predicted values for each possible isomer.[10]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemclinix.com [alfa-chemclinix.com]
- 4. nicovaper.com [nicovaper.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
- 8. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 5-Bromo-3-phenylisoxazole: A Guide for Laboratory Professionals
For the modern researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Bromo-3-phenylisoxazole, a halogenated heterocyclic compound. Our objective is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its chemical structure necessitates careful management.
Key Hazards:
-
Corrosivity: Safety Data Sheets (SDS) classify this compound as a corrosive solid.[1][2] Direct contact can cause severe burns to the skin, eyes, and mucous membranes.[1][2]
-
Toxicity: As a brominated organic compound, it is considered toxic upon inhalation and ingestion.[3] The toxicological properties have not been fully investigated, warranting a cautious approach.[1]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[4] Therefore, drain disposal is strictly prohibited.[1][3][5]
These hazards dictate that all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safe disposal is preventing exposure. The following controls and PPE are mandatory when handling this compound waste.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including the preparation of waste containers, must be conducted within a properly functioning chemical fume hood.[1][3] This is the primary defense against the inhalation of any dust or vapors.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential for comprehensive protection.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects against splashes and airborne particles that can cause severe eye damage.[6] |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.11 mm thickness). | Provides a chemical-resistant barrier to prevent skin contact and burns.[1][6] |
| Body Protection | A flame-resistant laboratory coat. | Protects clothing and skin from contamination.[6][7] |
| Respiratory Protection | Not typically required when using a fume hood. If a fume hood is not available, a full-face respirator with appropriate cartridges is necessary. | Minimizes the inhalation of dust or vapors.[7] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance. The following workflow outlines the necessary steps from waste generation to final collection.
Step 1: Waste Segregation - The Cornerstone of Safe Disposal
The principle of waste segregation is to prevent dangerous chemical reactions and to ensure proper disposal routes. Because this compound is a halogenated organic compound, it must be collected in a dedicated waste stream.[3][8][9]
Procedure:
-
Obtain a Designated Waste Container: Procure a clearly labeled, sealable hazardous waste container designated for "Halogenated Organic Waste."[3][8][10] This container should be made of a chemically compatible material, such as high-density polyethylene (HDPE).
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[10][11] Affix the appropriate hazard pictograms (e.g., corrosive, toxic).
-
Do Not Mix: Never mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals like strong oxidizing agents or bases.[1][8][10]
Step 2: Waste Collection - From Benchtop to Container
This step involves the physical transfer of waste into the designated container.
Procedure for Solid Waste:
-
Containment: Place any contaminated consumables, such as weighing paper, pipette tips, and gloves, directly into the "Halogenated Organic Waste" container.
-
Avoid Dust Formation: When handling the solid compound, use techniques that minimize the generation of dust.[1]
Procedure for Liquid Waste (Solutions):
-
Dedicated Container: Collect any solutions containing this compound in a separate, labeled "Halogenated Organic Liquid Waste" container.
-
Secure Closure: Ensure the container is tightly sealed after each addition to prevent the escape of vapors.[5][10]
Step 3: Management of Contaminated Materials
Any materials that come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste.
Procedure:
-
Personal Protective Equipment: Dispose of grossly contaminated gloves and other disposable PPE as halogenated organic waste.[6]
-
Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone) and collecting the rinsate as halogenated organic liquid waste. The cleaned glassware can then be washed normally.
-
Spills: In the event of a spill, use an inert absorbent material to contain it. The absorbent material must then be collected and placed in the "Halogenated Organic Waste" container.[10]
Decision Framework for Disposal
The following diagram illustrates the logical flow for the proper disposal of waste generated from experiments involving this compound.
Caption: Decision workflow for the disposal of this compound waste.
Final Disposal and Storage
Once collected, the hazardous waste container must be stored appropriately pending collection by your institution's Environmental Health and Safety (EHS) department.
Procedure:
-
Storage Location: Store the sealed waste container in a designated and properly ventilated satellite accumulation area.[9][11]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate leaks or spills.[5]
-
Arrange for Pickup: Follow your institution's procedures to arrange for the pickup and final disposal of the hazardous waste by trained professionals. The final disposal method for halogenated organic waste is typically high-temperature incineration.[8][12]
By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental protection.
References
-
Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready.
-
Chemical Safety Data Sheet MSDS / SDS - 5-(Bromomethyl)-3-phenylisoxazole. ChemicalBook.
-
SAFETY DATA SHEET - 5-(Bromomethyl)-3-phenyl-isoxazole. Fisher Scientific.
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
-
Hazardous Waste Segregation. Bucknell University.
-
5-(BROMOMETHYL)-3-PHENYL-4,5-DIHYDROISOXAZOLE Safety Data Sheets. Echemi.
-
Halogenated Solvents in Laboratories. Temple University.
-
Halogenated Solvents. University of Washington.
-
SAFETY DATA SHEET - 5-(Bromomethyl)-3-phenylisoxazole. Fisher Scientific.
-
Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
-
SAFETY DATA SHEET - 5-Bromo-5-nitro-1,3-dioxane. Sigma-Aldrich.
-
SAFETY DATA SHEET - 3,5-Diphenylisoxazole. Sigma-Aldrich.
-
Laboratory Waste Disposal Guidelines. University of Wollongong.
-
Laboratory Waste Management Guidelines. University of Rochester.
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. bucknell.edu [bucknell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. odu.edu [odu.edu]
- 12. documents.uow.edu.au [documents.uow.edu.au]
Essential Personal Protective Equipment (PPE) Protocol for Handling 5-(Bromomethyl)-3-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, in-depth technical overview of the essential personal protective equipment (PPE) and safety procedures required for handling 5-(Bromomethyl)-3-phenylisoxazole. The information herein is synthesized from authoritative safety data sheets to ensure the well-being of laboratory personnel and to maintain a safe research environment.
Note on Chemical Identity: The following safety protocols are specifically for 5-(Bromomethyl)-3-phenylisoxazole (CAS No. 2039-50-1) , as comprehensive safety data is most readily available for this derivative. While structurally similar to other brominated phenylisoxazoles, the specific hazards and handling requirements may vary. Always verify the specific compound and its corresponding Safety Data Sheet (SDS) before commencing any work.
Hazard Assessment of 5-(Bromomethyl)-3-phenylisoxazole
Understanding the inherent risks of a chemical is the foundation of a robust safety plan. 5-(Bromomethyl)-3-phenylisoxazole is classified as a corrosive solid that can cause severe skin burns and eye damage.[1][2] Ingestion may also be harmful, causing severe swelling and damage to delicate tissues.[1] The toxicological properties have not been fully investigated, warranting a cautious approach.[1][2]
Core Principles of PPE Selection
The selection of appropriate PPE is dictated by the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation. For 5-(Bromomethyl)-3-phenylisoxazole, the primary hazards are associated with its corrosive nature upon direct contact.
Dermal Protection: Beyond the Lab Coat
Standard laboratory coats are insufficient to protect against the corrosive properties of this compound. A multi-layered approach to dermal protection is essential.
-
Primary Barrier: Chemical-Resistant Gloves: Nitrile rubber gloves are a suitable initial choice for handling 5-(Bromomethyl)-3-phenylisoxazole.[1] However, it is crucial to inspect gloves for any signs of degradation or perforation before each use. For prolonged handling or in the event of a spill, consider double-gloving or using thicker, more robust gloves. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Secondary Barrier: Protective Clothing: A lab coat is the minimum requirement. For procedures with a higher risk of splashing or dust generation, a chemical-resistant apron or coveralls should be worn over the lab coat.[1][3] All protective clothing should be removed before leaving the laboratory.
Ocular Protection: Shielding from Irreversible Damage
Given the severe eye irritation and potential for irreversible damage, robust eye and face protection is mandatory.
-
Safety Glasses with Side Shields: These are the minimum requirement for any work involving this compound.
-
Chemical Splash Goggles: For any procedure involving the handling of solutions or the potential for splashing, chemical splash goggles that provide a complete seal around the eyes are required.[4]
-
Face Shield: When handling larger quantities or during procedures with a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[5]
Respiratory Protection: Mitigating Inhalation Risks
While the primary hazard is dermal contact, the inhalation of dust particles should be avoided.[1][2]
-
Engineering Controls: The primary method for controlling inhalation exposure is the use of a certified chemical fume hood, especially when handling the solid compound or preparing solutions.[1][2]
-
Respirators: In situations where engineering controls are not sufficient or during a large spill cleanup, a NIOSH-approved respirator may be necessary. The specific type of respirator should be determined by a qualified safety professional based on the potential exposure levels.[3][4]
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with 5-(Bromomethyl)-3-phenylisoxazole.
Caption: PPE selection workflow for handling 5-(Bromomethyl)-3-phenylisoxazole.
Summary of Recommended PPE
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety glasses with side shields | Nitrile gloves | Lab coat | Work in a chemical fume hood |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves (consider double-gloving) | Lab coat and chemical-resistant apron | Work in a chemical fume hood |
| Running Reactions | Chemical splash goggles | Nitrile gloves | Lab coat | Work in a chemical fume hood |
| Large-Scale Operations | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant coveralls | NIOSH-approved respirator (as determined by safety professional) |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant coveralls | NIOSH-approved respirator |
Step-by-Step PPE Protocol: Donning and Doffing
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat/Coveralls: Put on a clean, properly fitting lab coat or coveralls.
-
Respirator (if required): Perform a user seal check.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Put on gloves, ensuring they cover the cuffs of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Lab Coat/Coveralls: Remove the lab coat or coveralls by rolling it inside out, without touching the exterior.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respirator (if used): Remove the respirator.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.
Emergency Procedures and Disposal
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, including under the eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse mouth with water and seek immediate medical attention.[1]
Disposal:
Dispose of contaminated PPE and the chemical waste in accordance with local, state, and federal regulations.[1][7] 5-(Bromomethyl)-3-phenylisoxazole should be treated as hazardous waste and disposed of through a licensed waste disposal company.[7]
References
- Chemical Safety Data Sheet MSDS / SDS - 5-(Bromomethyl)-3-phenylisoxazole. ChemicalBook. (2025-02-01).
- SAFETY DATA SHEET - 5-(Bromomethyl)-3-phenylisoxazole. Fisher Scientific. (2025-12-20).
- 5-(BROMOMETHYL)
- SAFETY DATA SHEET - 5-(Bromomethyl)-3-phenylisoxazole. Fisher Scientific. (2023-09-05).
- Personal protective equipment for handling 4-Chlorobenzo[d]isoxazole. BenchChem.
- 5-BROMOMETHYL-3-(4-BROMO-PHENYL)
- SAFETY DATA SHEET - 2,3-Dibromo-3-phenylpropionic acid. Aldrich. (2024-09-06).
- 5-Bromo-3-phenyl-2,1-benzisoxazole. PubChem.
- Personal Protective Equipment Selection Guide. (2015-07-22).
- 5-Amino-4-bromo-3-phenylisoxazole. PubChem.
- Safety Data Sheet - 5-Bromo-5-nitro-1,3-dioxane. Sigma. (2014-06-29).
- Personal protective equipment for handling 2H-Isoxazolo[4,5-B]indole. BenchChem.
- Personal protective equipment for handling 5-Bromo-3-methylbenzo[d]isoxazole. BenchChem.
- Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. (2025-07-02).
- 5-Bromo-2-phenyl-1,3-oxazole. PubChem.
- SAFETY D
- Recommended PPE to handle chemicals. Bernardo Ecenarro.
- Material Safety Data Sheet - 3-Bromo-5,5-Dimethyl-4,5-Dihydroisoxazole. Chemicea.
- 5-(Bromoacetyl)-3-phenylisoxazole. Santa Cruz Biotechnology.
- 3-Bromo-5-phenyl-4,5-dihydroisoxazole. PubChem.
- Proper Disposal of 5-Bromoindole: A Guide for Labor
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
